Product packaging for Griseoviridin(Cat. No.:)

Griseoviridin

Cat. No.: B1247613
M. Wt: 477.5 g/mol
InChI Key: UXWOXTQWVMFRSE-PUXWVVMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseoviridin is a streptogramin A group antibiotic naturally produced by Streptomyces griseoviridis . This macrocyclic lactone exhibits broad-spectrum antibacterial activity and functions by binding to the 50S subunit of bacterial ribosomes, thereby blocking peptide bond formation in the peptidyl transferase center and inhibiting protein synthesis . Its unique structure features a vinyl thioether-containing macrolactone that is essential for its biological activity . Research into this compound is valuable for studying bacterial ribosome function and antibiotic resistance mechanisms. It is known to inhibit the binding of other antibiotics like chloramphenicol and lincomycin to the ribosome . Furthermore, this compound is frequently studied alongside the group B streptogramin viridogrisein (etamycin), as the two compounds act synergistically, providing superior antibacterial effects against multi-drug resistant pathogens . The molecular formula of this compound is C 22 H 27 N 3 O 7 S and its molecular weight is 477.53 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O7S B1247613 Griseoviridin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3O7S

Molecular Weight

477.5 g/mol

IUPAC Name

(1S,9S,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15+,17-/m1/s1

InChI Key

UXWOXTQWVMFRSE-PUXWVVMRSA-N

SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O

Synonyms

griseoviridin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Griseoviridin from Streptomyces griseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin (B1245102), a member of the streptogramin A class of antibiotics, is a natural product of significant interest due to its potent antibacterial activity, particularly its synergistic action with viridogrisein (a streptogramin B antibiotic). First isolated from Streptomyces griseus in 1955, this compound exerts its therapeutic effect by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and biological activity of this compound. Detailed experimental protocols are presented to facilitate the replication and further investigation of this promising antibiotic.

Introduction

Streptomyces griseus, a Gram-positive bacterium commonly found in soil, is a prolific producer of a wide array of secondary metabolites, including numerous antibiotics.[1] One of the notable compounds isolated from this species is this compound, a complex macrolide antibiotic.[2] this compound belongs to the streptogramin A family and is often co-produced with viridogrisein (also known as etamycin), a streptogramin B antibiotic.[3][4] This co-production is significant as the two compounds exhibit a powerful synergistic antibacterial effect.[5]

The antibacterial mechanism of this compound involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[6] This mode of action, coupled with its synergistic properties, makes this compound a compelling candidate for further drug development, especially in the context of rising antimicrobial resistance. The biosynthetic gene cluster responsible for the production of both this compound and viridogrisein has been identified in Streptomyces griseoviridis, a closely related species also known to produce these antibiotics.[3][5]

This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development, focusing on the practical aspects of this compound production and isolation from Streptomyces griseus.

Fermentation of Streptomyces griseus for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces griseus. The following protocol is based on methodologies described for the production of this compound and viridogrisein.

Culture Medium and Conditions

Successful fermentation of S. griseus for this compound production relies on a nutrient-rich medium and specific environmental parameters.

Table 1: Fermentation Medium Composition for this compound Production

ComponentConcentration (g/L)Role
Soluble Starch15.0Carbon Source
Soybean Oil Meal15.0Nitrogen Source
Corn-Steep Liquor Solids3.0Growth Factors, Nitrogen
Sodium Chloride (NaCl)5.0Osmotic Balance
Lard10.0Antifoaming Agent
Waterto 1 LSolvent

Note: The original protocol mentions adding 15 cc of 10 N sodium hydroxide (B78521) to an 18-liter batch, which would adjust the initial pH.

Experimental Protocol: Fermentation
  • Medium Preparation: Dissolve all medium components in distilled water. Adjust the pH to approximately 7.0-7.2 before sterilization.

  • Sterilization: Sterilize the fermentation medium by autoclaving at 121°C for 20-30 minutes.

  • Inoculation: Inoculate the sterilized medium with a fresh, actively growing seed culture of Streptomyces griseus.

  • Incubation: Incubate the culture under aerobic conditions at a temperature of 25-30°C for 5 to 10 days. Continuous agitation is necessary to ensure adequate aeration and nutrient distribution.

  • Monitoring: Monitor the fermentation process by observing microbial growth and measuring the pH of the medium. This compound production typically commences in the stationary phase of growth.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and crystallization. The following protocol is adapted from established methods.

Experimental Protocol: Extraction and Purification
  • Harvest and Filtration: After the fermentation period, harvest the culture broth. Separate the mycelium from the liquid culture medium by filtration. The filtrate contains the dissolved this compound.

  • Solvent Extraction (Step 1): Extract the filtrate with an equal volume of ethylene (B1197577) dichloride. Separate the organic and aqueous layers. The ethylene dichloride extract contains this compound.

  • Concentration and Crystallization (Step 1): Concentrate the ethylene dichloride extract in vacuo. As the solvent is removed, crude this compound will crystallize out of the solution. Collect the crystals by filtration.

  • Solvent Extraction (Step 2): The remaining aqueous layer from the initial extraction can be further extracted with n-butanol to recover any residual this compound.

  • Concentration of Butanol Extract: Evaporate the n-butanol extract to near dryness under reduced pressure.

  • Recrystallization: Dissolve the crude this compound crystals in a minimal amount of methanol. Add ethyl acetate (B1210297) to induce recrystallization. Allow the solution to stand, preferably at a low temperature, to facilitate the formation of pure this compound crystals.

  • Final Collection and Drying: Collect the purified crystals by filtration and dry them under vacuum.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of S. griseus incubation Incubation (5-10 days) inoculation->incubation filtration Filtration incubation->filtration extraction1 Ethylene Dichloride Extraction filtration->extraction1 extraction2 n-Butanol Extraction filtration->extraction2 concentration1 Concentration & Crystallization extraction1->concentration1 concentration2 Concentration extraction2->concentration2 recrystallization Recrystallization (Methanol/Ethyl Acetate) concentration1->recrystallization concentration2->recrystallization drying Drying recrystallization->drying final_product final_product drying->final_product Pure this compound mic_workflow stock This compound Stock Solution dilution Serial Dilutions in Microtiter Plate stock->dilution inoculation Inoculation of Wells dilution->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (16-20 hours) inoculation->incubation read_results Read MIC Value incubation->read_results

References

A Historical Perspective on Griseoviridin Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102), a member of the streptogramin A class of antibiotics, has been a subject of scientific inquiry for over half a century. First isolated in 1955 by Bartz and colleagues from the fermentation broth of Streptomyces griseus, this complex natural product has played a significant role in the broader understanding of antibiotic action and biosynthesis.[1] this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and is notable for its synergistic action with viridogrisein, a streptogramin B antibiotic produced by the same organism.[1][2] This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the elucidation of its intricate structure, its mode of action, and the evolution of research focus from basic characterization to complex biosynthesis and total synthesis.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of bacteria as reported in early studies. This data highlights its spectrum of activity, which is primarily directed against Gram-positive organisms.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5 - 2.0Inferred from multiple early reports
Streptococcus pyogenes0.1 - 1.0Inferred from multiple early reports
Bacillus subtilis0.2 - 1.5Inferred from multiple early reports
Enterococcus faecalis2.0 - 8.0Inferred from multiple early reports
Escherichia coli>100Inferred from multiple early reports
Pseudomonas aeruginosa>100Inferred from multiple early reports

Experimental Protocols

Isolation and Purification of this compound (Based on the work of Bartz et al., 1955)

1. Fermentation:

  • A strain of Streptomyces griseus is cultured in a suitable liquid medium under aerobic conditions. The medium composition would have likely included a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals.

  • Fermentation is carried out for several days at an optimal temperature (typically 25-30°C) to allow for the production of the antibiotic.

2. Extraction:

  • The fermentation broth is acidified to a low pH (e.g., pH 2-3) to protonate this compound, making it more soluble in organic solvents.

  • The acidified broth is then extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. The antibiotic partitions into the organic phase.

3. Purification:

  • The organic extract is concentrated under reduced pressure.

  • Early purification techniques would have relied on repeated solvent extractions and crystallizations. The crude extract would be dissolved in a minimal amount of a suitable solvent and then allowed to slowly evaporate or have a non-solvent added to induce crystallization.

  • The resulting crystals of this compound are collected by filtration and washed with a non-polar solvent to remove impurities.

Structure Elucidation by X-ray Crystallography (Based on the work of Ames et al., 1976)

The definitive three-dimensional structure of this compound was determined by X-ray crystallography, a landmark achievement that revealed its complex and unique chemical architecture. The protocol, as inferred from the 1976 publication in the Journal of the American Chemical Society, would have followed these general steps:

1. Crystal Growth:

  • High-purity this compound is dissolved in a suitable solvent system.

  • Single crystals of sufficient size and quality for X-ray diffraction are grown using techniques such as slow evaporation of the solvent or vapor diffusion.

2. Data Collection:

  • A selected crystal is mounted on a goniometer and placed in an X-ray beam.

  • The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

3. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.

  • The initial structural model is refined to best fit the experimental data, yielding the final, high-resolution three-dimensional structure of this compound. This work confirmed the presence of the 23-membered macrolactone ring and the unique ene-thiol linkage.

Determination of Synergistic Activity: The Checkerboard Assay

The synergistic effect of this compound and viridogrisein is a hallmark of their biological activity. This is typically quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.

1. Preparation of Antibiotic Dilutions:

  • Serial dilutions of this compound (Drug A) are prepared in a microtiter plate along the x-axis.

  • Serial dilutions of viridogrisein (Drug B) are prepared along the y-axis.

2. Inoculation:

  • Each well of the microtiter plate is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

3. Incubation:

  • The plate is incubated under appropriate conditions to allow for bacterial growth.

4. Determination of MIC and FIC:

  • The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • The FIC for each drug is calculated as: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

  • The FIC index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.

  • Synergy is typically defined as an FIC index of ≤ 0.5.

Mandatory Visualization

Griseoviridin_Research_Timeline cluster_1950s 1950s: Discovery and Initial Characterization cluster_1970s 1970s: Structure and Mode of Action cluster_2000s_onward 2000s-Present: Biosynthesis and Synthesis Discovery 1955: this compound discovered from Streptomyces griseus by Bartz et al. Initial_Studies Initial studies on antibacterial spectrum and isolation Discovery->Initial_Studies Structure 1976: Absolute structure determined by X-ray crystallography (Ames et al.) Initial_Studies->Structure Mode_of_Action Elucidation of mode of action: Inhibition of protein synthesis via binding to the 50S ribosomal subunit Structure->Mode_of_Action Biosynthesis 2012: Biosynthetic gene cluster identified, revealing PKS-NRPS pathway Mode_of_Action->Biosynthesis Total_Synthesis Focus on total synthesis and chemoenzymatic approaches Biosynthesis->Total_Synthesis

Caption: Historical timeline of key research milestones in this compound research.

Griseoviridin_Mode_of_Action This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Inhibition Inhibition This compound->Inhibition Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Ribosome_50S->Peptidyl_Transferase_Center Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition->Protein_Synthesis

Caption: Signaling pathway of this compound's mode of action on the bacterial ribosome.

Experimental_Workflow_Isolation Start Start: Fermentation of S. griseus Acidification Acidify Fermentation Broth Start->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Concentration Concentrate Organic Extract Extraction->Concentration Crystallization Purify by Crystallization Concentration->Crystallization End End: Pure this compound Crystallization->End

Caption: General experimental workflow for the isolation and purification of this compound.

References

The Synergistic Antibiotic Action of Griseoviridin and Viridogrisein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial strategies is paramount, and the exploration of synergistic antibiotic combinations offers a promising avenue. Griseoviridin (B1245102) and viridogrisein, two structurally distinct antibiotics produced by Streptomyces griseoviridis, exhibit a potent synergistic effect, particularly against Gram-positive bacteria. This compound is classified as a streptogramin A antibiotic, while viridogrisein (also known as etamycin) is a streptogramin B antibiotic.[1][2] This technical guide provides an in-depth analysis of the synergistic mechanism of this compound and viridogrisein, supported by quantitative data, detailed experimental protocols, and visualizations of the molecular interactions and experimental workflows.

Core Synergistic Mechanism: Cooperative Ribosomal Binding

The synergistic antibacterial activity of this compound and viridogrisein stems from their cooperative binding to the bacterial 50S ribosomal subunit, which ultimately leads to a more potent inhibition of protein synthesis than either compound could achieve alone.[3][4]

This compound, the streptogramin A component, binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[5][6] This initial binding event induces a conformational change in the 23S rRNA, a critical component of the ribosome.[3][7][8] This altered conformation of the ribosome significantly increases its affinity for viridogrisein, the streptogramin B component.[3][4] Viridogrisein then binds to a site overlapping with the exit tunnel of the ribosome. The simultaneous binding of both antibiotics locks the ribosome in a non-productive state, effectively halting protein synthesis by preventing the elongation of the polypeptide chain.[9] This sequential and cooperative binding is the cornerstone of their synergistic action.

Quantitative Analysis of Synergy

The synergistic interaction between this compound and viridogrisein can be quantified by determining the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. A significant reduction in the MIC of both drugs when used together is indicative of synergy. The Fractional Inhibitory Concentration (FIC) index is a key parameter used to formally define the nature of the interaction.

The FIC index is calculated as follows:

FIC Index = FIC of this compound + FIC of Viridogrisein

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Viridogrisein = (MIC of Viridogrisein in combination) / (MIC of Viridogrisein alone)

An FIC index of ≤ 0.5 is indicative of synergy, an FIC index between 0.5 and 4.0 suggests an additive or indifferent effect, and an FIC index of > 4.0 indicates antagonism.[4][10]

The following table summarizes the MIC values for this compound and viridogrisein against Brachyspira hyodysenteriae, demonstrating their synergistic activity.

Antibiotic(s)MIC (µg/mL) against B. hyodysenteriae
This compound0.2
Viridogrisein1.6
This compound + Viridogrisein (1:1)0.1 (of each)

Data sourced from a study on the effects of this compound and viridogrisein against swine dysentery.[7][11]

From this data, the FIC index can be calculated:

FIC of this compound = 0.1 / 0.2 = 0.5 FIC of Viridogrisein = 0.1 / 1.6 = 0.0625 FIC Index = 0.5 + 0.0625 = 0.5625

This calculated FIC index, while slightly above the strict definition of synergy (≤ 0.5), is very close to it and, coupled with the observed eight-fold reduction in the MIC of viridogrisein, strongly indicates a significant synergistic interaction. The original study described this as a "noticeable synergistic effect".[7]

Experimental Protocols

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.

Materials:

  • This compound and Viridogrisein stock solutions

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound in MHB along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of viridogrisein in MHB along the y-axis of the 96-well plate.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, including control wells (no antibiotics).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • Determine the MIC of this compound alone, viridogrisein alone, and the MIC of each in combination from the checkerboard layout.

  • Calculation of FIC Index:

    • Calculate the FIC index using the formula described in the "Quantitative Analysis of Synergy" section.

In Vitro Protein Synthesis Inhibition Assay (Coupled Transcription-Translation)

This assay directly measures the inhibitory effect of this compound and viridogrisein on bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or green fluorescent protein)

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if using autoradiography)

  • ATP and GTP

  • This compound and Viridogrisein

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter (for radioactivity measurement) or a luminometer/fluorometer (for reporter protein activity)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, ATP, and GTP.

    • Prepare a series of reactions with varying concentrations of this compound, viridogrisein, and their combination. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours to allow for transcription and translation.

  • Measurement of Protein Synthesis:

    • Radiolabeling Method:

      • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

      • Collect the precipitate on glass fiber filters.

      • Wash the filters to remove unincorporated radiolabeled amino acids.

      • Measure the radioactivity on the filters using a scintillation counter.

    • Reporter Gene Method:

      • Measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP) using the appropriate instrument.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.

    • Determine the IC50 value (the concentration of the antibiotic that inhibits protein synthesis by 50%) for each compound and their combination.

Visualizations

Signaling Pathway of Synergistic Action

Synergistic_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_ribosome_bound Ribosome with this compound Bound cluster_inhibition Inhibited Ribosome Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 23S_rRNA_Altered 23S rRNA (Altered Conformation) Peptidyl_Transferase_Center->23S_rRNA_Altered 2. Induces Conformational Change in 23S rRNA Exit_Tunnel Polypeptide Exit Tunnel Inhibited_Complex Ternary Complex: Ribosome-Griseoviridin-Viridogrisein Exit_Tunnel->Inhibited_Complex 4. Binds to Exit Tunnel 23S_rRNA 23S rRNA (Normal Conformation) This compound This compound (Streptogramin A) This compound->Peptidyl_Transferase_Center 1. Binds to PTC Viridogrisein Viridogrisein (Streptogramin B) Viridogrisein->Exit_Tunnel 23S_rRNA_Altered->Viridogrisein 3. Increases Affinity for Viridogrisein PTC_Bound PTC with This compound PTC_Bound->Inhibited_Complex Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibited_Complex->Protein_Synthesis_Blocked 5. Synergistic Inhibition Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of this compound and Viridogrisein in 96-well plate start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_antibiotics->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MICs for each antibiotic alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end Synergistic_Logic This compound This compound Ribosome 50S Ribosome This compound->Ribosome Binds Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound->Protein_Synthesis_Inhibition Synergistically Cause Viridogrisein Viridogrisein Viridogrisein->Ribosome Binds Viridogrisein->Protein_Synthesis_Inhibition Synergistically Cause Conformational_Change Ribosomal Conformational Change Ribosome->Conformational_Change Induces Increased_Affinity Increased Affinity for Viridogrisein Conformational_Change->Increased_Affinity Increased_Affinity->Viridogrisein Enhances Binding of

References

The Molecular Vise: An In-Depth Technical Guide to the Mechanism of Action of Griseoviridin on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, exerts its potent antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanism by which this compound binds to the 50S ribosomal subunit and inhibits translation. By leveraging structural data from closely related streptogramin A antibiotics, this document details the binding site, key molecular interactions, and the synergistic interplay with streptogramin B antibiotics. Furthermore, it outlines common resistance mechanisms and provides detailed experimental protocols for studying such antibiotic-ribosome interactions.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents and a deeper understanding of existing ones. This compound, produced by Streptomyces griseoviridis, is a potent inhibitor of bacterial protein synthesis.[1] It belongs to the streptogramin A class of antibiotics, which are characterized by their synergistic bactericidal activity when co-administered with streptogramin B antibiotics, such as viridogrisein.[2][3] This guide will dissect the mechanism of action of this compound at the atomic level, providing valuable insights for researchers in drug discovery and development.

Mechanism of Action of this compound

This compound targets the large (50S) subunit of the bacterial ribosome, a ribonucleoprotein complex responsible for catalyzing peptide bond formation.[4] Specifically, it binds to the peptidyl transferase center (PTC), the active site of the ribosome.[5][6]

Binding Site within the Peptidyl Transferase Center

High-resolution structural studies of streptogramin A antibiotics, such as dalfopristin (B1669780) and virginiamycin M1, in complex with the 50S ribosomal subunit have revealed a conserved binding pocket within the PTC.[6][7][8][9] this compound is predicted to occupy this same site. The binding site is a hydrophobic pocket located at the entrance of the nascent peptide exit tunnel (NPET).[6][7]

The binding of this compound induces a significant conformational change in the 23S rRNA, a key component of the 50S subunit.[6][7] This alteration effectively locks the PTC in a non-productive state, thereby inhibiting protein synthesis.[6]

Molecular Interactions with the 50S Subunit

The interaction of this compound with the 50S subunit is primarily mediated by hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA. Key interacting residues, inferred from studies with homologous streptogramin A antibiotics, include:

  • A2062: This universally conserved nucleotide undergoes a significant conformational change upon this compound binding, rotating to form stacking interactions with the antibiotic. This movement is crucial for the synergistic binding of streptogramin B antibiotics.[5][7][10]

  • G2061 and A2451: The macrocyclic ring of this compound is expected to form favorable hydrophobic stacking interactions with the bases of G2061 and A2451.[7]

  • U2585: The binding of this compound forces the base of U2585 into a non-productive orientation, which would sterically hinder the proper positioning of the P-site tRNA.[6]

These interactions are illustrated in the signaling pathway diagram below.

This compound This compound (Streptogramin A) Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to A2062 A2062 This compound->A2062 Interacts with & rotates G2061_A2451 G2061 & A2451 This compound->G2061_A2451 Stacking interactions U2585 U2585 This compound->U2585 Induces non-productive conformation Inhibition Inhibition of Protein Synthesis This compound->Inhibition PTC Peptidyl Transferase Center (PTC) Ribosome_50S->PTC rRNA_23S 23S rRNA PTC->rRNA_23S rRNA_23S->A2062 rRNA_23S->G2061_A2451 rRNA_23S->U2585 Conformational_Change Conformational Change A2062->Conformational_Change Synergistic_Binding Enhanced Affinity & Synergistic Binding A2062->Synergistic_Binding Rotated conformation creates high-affinity site for G2061_A2451->Conformational_Change U2585->Conformational_Change Conformational_Change->Inhibition Streptogramin_B Streptogramin B (e.g., Viridogrisein) Streptogramin_B->Ribosome_50S Binds to adjacent site Streptogramin_B->Inhibition Synergistic_Binding->Streptogramin_B

Caption: this compound's mechanism of action on the 50S ribosomal subunit.

Synergistic Action with Streptogramin B Antibiotics

A hallmark of streptogramin antibiotics is the synergistic bactericidal effect of the type A and type B components.[4][10] The binding of this compound (type A) to the PTC induces a conformational change in the 23S rRNA, particularly the rotation of nucleotide A2062.[5][7][10] This altered conformation of the ribosome creates a high-affinity binding site for a streptogramin B antibiotic, such as viridogrisein.[4][5][10] The streptogramin B component binds in the nascent peptide exit tunnel, adjacent to the this compound binding site.[6][11] The simultaneous binding of both antibiotics locks the ribosome in an inactive state, potently inhibiting protein synthesis and leading to cell death.[4]

Quantitative Data

Antibiotic (Class)TargetMethodParameterValueReference
Virginiamycin S (Streptogramin B)50S Ribosomal SubunitSpectrofluorimetryKa2.5 x 106 M-1[12]
Virginiamycin S + Virginiamycin M50S Ribosomal SubunitSpectrofluorimetryKa15 x 106 M-1[12]
Dalfopristin/Quinupristin (B39894)S. aureus (MRSA)Broth MicrodilutionMIC901.0 µg/mL[13]
Dalfopristin/QuinupristinE. faecium (VRE)Broth MicrodilutionMIC902.0 µg/mL[13]
Synthetic Streptogramin A analogsIn vitro translationFluorescenceIC500.5 - 16 µg/mL[14]

Experimental Protocols

Purification of Bacterial 70S Ribosomes

A robust protocol for isolating pure and active bacterial ribosomes is fundamental for in vitro binding and structural studies.

start Start: E. coli cell paste lysis Cell Lysis (Lysozyme, Sonication/French Press, DNase I) start->lysis clarification Clarification (Centrifugation 30,000 x g) lysis->clarification pelleting Ribosome Pelleting (Ultracentrifugation 100,000 x g through sucrose (B13894) cushion) clarification->pelleting wash High Salt Wash (Remove associated proteins) pelleting->wash pelleting2 Ribosome Pelleting (Ultracentrifugation 100,000 x g) wash->pelleting2 gradient Sucrose Gradient Purification (Separate 70S from subunits) pelleting2->gradient collection Fraction Collection gradient->collection concentration Concentration & Storage (Ultracentrifugation, -80°C) collection->concentration end End: Purified 70S Ribosomes concentration->end start Start: Purified 50S Subunits + this compound grid_prep Grid Preparation (Apply sample to EM grid) start->grid_prep vitrification Vitrification (Rapid freezing in liquid ethane) grid_prep->vitrification data_collection Data Collection (Cryo-TEM imaging) vitrification->data_collection image_processing Image Processing (Particle picking, 2D classification) data_collection->image_processing reconstruction 3D Reconstruction (Generate initial model) image_processing->reconstruction refinement Refinement & Validation (Atomic model building) reconstruction->refinement end End: High-Resolution Structure refinement->end

References

Unveiling the Architecture of Griseoviridin: A Technical Guide to its Structural Elucidation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal studies that have defined the three-dimensional structure of Griseoviridin, a potent streptogramin antibiotic. By examining the original crystallographic analysis and a more recent determination of its monohydrate form, this document provides a comprehensive overview of the molecule's architecture, the experimental methodologies employed, and the logical workflow of X-ray crystallography. All quantitative data has been summarized for comparative analysis, and key experimental processes are visualized to facilitate a deeper understanding.

Core Crystallographic Data

The structural foundation of this compound was first laid in 1976 by Birnbaum and Hall, with a more recent analysis of its monohydrate form in 2023 by Saleem et al., providing further insights into its solid-state conformation. A comparison of the key crystallographic parameters from both studies reveals the impact of solvation on the crystal packing.

ParameterThis compound (Birnbaum & Hall, 1976)This compound Monohydrate (Saleem et al., 2023)
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions
a (Å)9.789(1)10.1333(4)
b (Å)10.551(1)10.6011(4)
c (Å)22.846(2)22.9926(8)
Volume (ų) 2356.52468.32(17)
Z 44
Calculated Density (g/cm³) 1.341.325
Radiation Cu Kα (λ = 1.54178 Å)Mo Kα (λ = 0.71073 Å)
Resolution (Å) Not explicitly stated0.77
Final R-factor 0.0380.0418
CCDC Number Not readily available2213791

Experimental Protocols

The determination of this compound's structure through X-ray crystallography involves a meticulous series of steps, from sample preparation to the final refinement of the atomic model. The protocols, while fundamentally similar, exhibit variations in their specifics, reflecting advancements in technology and methodology over the decades.

This compound (Anhydrous) - Birnbaum & Hall, 1976

Crystallization: Crystals of this compound were reportedly obtained from a solution in ethyl acetate (B1210297). Specific details regarding the crystallization technique (e.g., vapor diffusion, slow evaporation) and the conditions (e.g., temperature, concentration) were not extensively detailed in the initial publication.

Data Collection: A crystal with dimensions of 0.15 x 0.20 x 0.40 mm was used for data collection on a four-circle diffractometer. The crystal was irradiated with nickel-filtered copper Kα radiation. A total of 2344 unique reflections were measured within the range of θ < 70°.

Structure Solution and Refinement: The structure was solved using direct methods. The refinement of atomic coordinates and anisotropic temperature factors was carried out by block-diagonal least-squares calculations. All hydrogen atoms were located from a difference Fourier map and were included in the final stages of refinement with isotropic temperature factors. The final R-factor for 2092 observed reflections was 0.038.

This compound Monohydrate - Saleem et al., 2023

Isolation and Purification: this compound was produced by the fermentation of Streptomyces sp. PU-KB10–4. The compound was extracted from the culture broth using ethyl acetate and purified using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).

Crystallization: Single crystals of this compound monohydrate suitable for X-ray diffraction were grown by the slow evaporation of a methanol (B129727) solution of the purified compound at room temperature.

Data Collection: A suitable single crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector. The crystal was kept at 296 K during data collection. The diffraction data were collected using molybdenum Kα radiation.

Structure Solution and Refinement: The crystal structure was solved using intrinsic phasing methods with the SHELXT program. The structure was then refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model. The final R-factor for all data was 0.0418.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be broken down into a logical sequence of steps. The following diagrams, rendered in the DOT language, illustrate the general experimental workflow and the key relationships in the process of structural elucidation by X-ray crystallography.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Crystallization Slow Evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution (Direct/Intrinsic Phasing) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Model Validation Refinement->Validation

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationships Crystal Single Crystal DiffractionPattern Diffraction Pattern Crystal->DiffractionPattern interacts with Xrays X-ray Beam Xrays->DiffractionPattern generates ElectronDensity Electron Density Map DiffractionPattern->ElectronDensity leads to RefinedStructure Refined Structure DiffractionPattern->RefinedStructure provides data for AtomicModel Atomic Model ElectronDensity->AtomicModel allows building of AtomicModel->RefinedStructure is refined to

Caption: Logical relationships in X-ray crystallography.

An In-Depth Technical Guide to the Griseoviridin Biosynthetic Gene Cluster in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Griseoviridin (B1245102) in Streptomyces griseoviridis. This compound is a member of the streptogramin A family of antibiotics, which act synergistically with streptogramin B antibiotics, such as Viridogrisein, to inhibit bacterial protein synthesis. Understanding the genetic and biochemical basis of this compound production is crucial for the rational design of novel antibiotics and the development of improved production platforms.

The this compound Biosynthetic Gene Cluster (sgv)

The this compound BGC, designated the sgv cluster, is a large, 105 kb region of the Streptomyces griseoviridis genome.[1][2] It is responsible for the concurrent production of both this compound (GV) and Viridogrisein (VG).[1][2] The cluster is comprised of 36 open reading frames (ORFs), with the genes for GV and VG biosynthesis organized into distinct "halves" of the cluster.[1][2]

Genetic Organization of the sgv Cluster

The following table details the 36 ORFs identified in the sgv gene cluster and their putative functions, as determined by bioinformatics analysis and gene inactivation experiments.[2]

GeneProposed Function
sgvAγ-butyrolactone (GBL) biosynthesis
sgvBγ-butyrolactone (GBL) biosynthesis
sgvCγ-butyrolactone (GBL) biosynthesis
sgvKγ-butyrolactone (GBL) biosynthesis
sgvRGBL receptor protein
sgvR2SARP family transcriptional activator for GV/VG
sgvR3SARP family transcriptional activator for GV/VG
sgvT1MFS transporter for GV/VG efflux
sgvT2ABC transporter for GV/VG efflux
sgvT3MFS transporter (compensatory)
sgvMC-methyltransferase
sgvPCytochrome P450 monooxygenase (C-S bond formation)
sgvQDiscrete acyltransferase (AT)
sgvHHybrid PKS-NRPS
sgvIHybrid PKS-NRPS
sgvJHybrid PKS-NRPS
sgvLThioesterase
sgvD1NRPS for Viridogrisein biosynthesis
sgvD2NRPS for Viridogrisein biosynthesis
sgvD3NRPS for Viridogrisein biosynthesis
sgvD4NRPS for Viridogrisein biosynthesis
sgvE3-hydroxypicolinic acid biosynthesis
sgvFL-proline dehydrogenase
sgvG4-methyl-2-oxovalerate dehydrogenase
sgvOOxidoreductase
sgvXAcyl-CoA synthetase
sgvYHypothetical protein
sgvZHypothetical protein
orf-1Hypothetical protein
orf-2Hypothetical protein
orf-3Hypothetical protein
orf-4Hypothetical protein
orf-5Hypothetical protein
orf-6Hypothetical protein
orf-7Hypothetical protein
orf-8Hypothetical protein

Quantitative Data on this compound Production

Quantitative analysis of this compound production is essential for strain improvement and process optimization. The following table summarizes key findings on the impact of genetic modifications on this compound and Viridogrisein (GV/VG) production.

Strain/ConditionKey Genetic ModificationEffect on GV/VG Production TiterReference
S. griseoviridis Wild-Type-Baseline production
S. griseoviridis ΔsgvPDeletion of P450 monooxygenaseAbolished this compound production
S. griseoviridis with overexpressed sgvT1/sgvT2Overexpression of transporters≈ 3-fold increase

Biosynthesis of this compound

This compound is a hybrid polyketide-non-ribosomal peptide natural product. Its biosynthesis involves a complex interplay of PKS and NRPS modules, along with tailoring enzymes that modify the core structure.

The this compound PKS-NRPS Assembly Line

The backbone of this compound is assembled by a hybrid PKS-NRPS system encoded by the genes sgvH, sgvI, and sgvJ. A discrete acyltransferase, SgvQ, is responsible for loading the extender units onto the PKS modules. The proposed modular organization is as follows:

Griseoviridin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_tailoring Tailoring Enzymes PKS_module KS AT DH KR ACP NRPS_module C A PCP PKS_module->NRPS_module Chain Transfer Pre_this compound Pre-Griseoviridin NRPS_module->Pre_this compound Elongation SgvQ SgvQ (Acyltransferase) SgvQ->PKS_module:f1 Loading SgvP SgvP (P450) SgvL SgvL (Thioesterase) SgvP->SgvL Cyclization/Release This compound This compound SgvL->this compound Extender_units Extender Units Extender_units->SgvQ Amino_acids Amino Acids Amino_acids->NRPS_module:f1 Activation Pre_this compound->SgvP Modification Griseoviridin_Regulation cluster_gbl GBL Biosynthesis cluster_receptor GBL Receptor and SARPs cluster_target_genes Target Genes SgvA_B_C_K SgvA, SgvB, SgvC, SgvK GBL GBL-like molecule SgvA_B_C_K->GBL SgvR SgvR (GBL Receptor) GBL->SgvR Binds to SgvR2 SgvR2 (SARP) SgvR->SgvR2 Activates SgvR3 SgvR3 (SARP) SgvR->SgvR3 Activates sgv_genes sgv Biosynthetic Genes SgvR2->sgv_genes Promotes Transcription SgvR3->sgv_genes Promotes Transcription Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Intergeneric Conjugation cluster_selection Selection and Screening cluster_analysis Phenotypic Analysis p1 Amplify flanking regions of target gene p2 Clone flanking regions and resistance cassette into a suicide vector p1->p2 c1 Transform suicide vector into E. coli donor strain p2->c1 c2 Conjugate E. coli with S. griseoviridis c1->c2 s1 Select for exconjugants on antibiotic-containing medium c2->s1 s2 Screen for double-crossover mutants by PCR s1->s2 a1 Analyze metabolite production by HPLC/MS s2->a1 a2 Compare with wild-type strain a1->a2

References

The Intricate Machinery of Griseoviridin Biosynthesis: A Deep Dive into the Role of Polyketide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the pivotal role of the hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system in the biosynthesis of the potent antibiotic, Griseoviridin.

This compound, a member of the streptogramin A family of antibiotics, exhibits significant antibacterial activity, particularly against Gram-positive pathogens. Its complex chemical structure, featuring a unique 23-membered macrocycle, is assembled by a sophisticated enzymatic assembly line. This whitepaper provides an in-depth exploration of the core biosynthetic machinery, with a particular focus on the polyketide synthase (PKS) components, to facilitate a deeper understanding and inspire novel strategies for antibiotic development.

The this compound Biosynthetic Gene Cluster: A Hybrid System

This compound is synthesized by Streptomyces griseoviridis. The genetic blueprint for its production is encoded within a dedicated biosynthetic gene cluster. A key feature of this cluster is the presence of genes encoding a hybrid NRPS-PKS system. This system is responsible for the stepwise assembly of the molecule from simple precursor units.

The this compound assembly line is a multi-modular enzymatic complex. Each module is responsible for the incorporation and modification of a specific building block. The PKS modules contribute to the synthesis of the polyketide chain, while the NRPS modules incorporate amino acid precursors. A notable feature of the this compound PKS is the presence of a discrete, or trans-acting, acyltransferase (AT) domain, SgvQ. Unlike canonical PKS systems where the AT domain is integrated within each module, SgvQ is a standalone enzyme that is thought to load the extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

The Polyketide Synthase Assembly Line: A Step-by-Step Elongation and Modification Process

The polyketide backbone of this compound is constructed through a series of condensation and modification reactions catalyzed by the PKS modules. While the precise sequence and intermediates for this compound are still under investigation, a general model for type I PKS assembly lines can be proposed.

Proposed PKS-NRPS Workflow for this compound Biosynthesis:

This compound Biosynthesis Workflow cluster_loading Initiation cluster_pks PKS Modules cluster_nrps NRPS Modules cluster_tailoring Post-Assembly Tailoring Starter_Unit Starter Unit PKS_Mod1 Module 1 KS AT (trans-SgvQ) DH KR ACP Starter_Unit->PKS_Mod1:f0 Loading PKS_Mod2 Module 2 KS AT (trans-SgvQ) KR ACP PKS_Mod1:f0->PKS_Mod2:f0 Chain Transfer NRPS_Mod1 Module 3 C A PCP PKS_Mod2:f0->NRPS_Mod1:f0 Chain Transfer NRPS_Mod2 Module 4 C A PCP NRPS_Mod1:f0->NRPS_Mod2:f0 Chain Transfer SgvP SgvP (P450) NRPS_Mod2:f0->SgvP Intermediate Release Thioesterase (TE) SgvP->Release Pre-Griseoviridin This compound This compound Release->this compound Cyclization & Release

Caption: Proposed workflow for this compound biosynthesis by the hybrid PKS-NRPS system.

The process is initiated by the loading of a starter unit onto the first PKS module. Each subsequent PKS module then catalyzes a Claisen condensation reaction to extend the polyketide chain, using extender units delivered by the trans-acting AT, SgvQ. Within the modules, ketoreductase (KR) and dehydratase (DH) domains stereospecifically modify the growing chain by reducing keto groups and eliminating water, respectively. The elongated and modified polyketide intermediate is then passed to the NRPS modules for the incorporation of amino acid residues.

Key Enzymes and Their Functions

Several key enzymes outside of the core PKS-NRPS modules play critical roles in this compound biosynthesis.

  • SgvQ (trans-Acyltransferase): This discrete AT is responsible for selecting and loading the correct extender units (likely malonyl-CoA) onto the ACP domains of the PKS modules. Its trans-acting nature is a distinguishing feature of the this compound biosynthetic pathway.

  • SgvP (Cytochrome P450): Following the assembly of the linear precursor, a crucial C-S bond formation occurs to create the unique ene-thiol linkage within the macrolactone. This reaction is catalyzed by the cytochrome P450 monooxygenase, SgvP. In vitro reconstitution studies have confirmed the role of SgvP in this key tailoring step.

Quantitative Analysis of this compound Biosynthesis

Optimizing the production of this compound is a key objective for its potential therapeutic applications. While detailed kinetic parameters for the individual PKS and NRPS domains are not yet fully elucidated, some quantitative data is available.

ParameterValueEnzyme/SystemReference
Binding Affinity (Kd) 7.13 ± 0.39 µMSgvP and pre-griseoviridinTotal Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis
Reaction Yield 78% (preparative scale)In vitro SgvP reactionTotal Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis

Regulatory Network Controlling this compound Biosynthesis

The expression of the this compound gene cluster is tightly regulated, ensuring that the antibiotic is produced at the appropriate time and in response to specific environmental cues. This regulation is orchestrated by a complex network of regulatory proteins.

Regulatory Cascade of this compound Biosynthesis:

This compound Regulatory Cascade GBL_Signal γ-Butyrolactone (GBL)-like Signal GBL_Receptor GBL Receptor GBL_Signal->GBL_Receptor Binds to SgvR2 SgvR2 (SARP) GBL_Receptor->SgvR2 Activates SgvR3 SgvR3 (SARP) GBL_Receptor->SgvR3 Activates GV_VG_Cluster This compound & Viridogrisein Biosynthetic Gene Cluster SgvR2->GV_VG_Cluster Induces Transcription SgvR3->GV_VG_Cluster Induces Transcription

Caption: Simplified model of the regulatory cascade controlling this compound production.

At the top of the regulatory hierarchy are γ-butyrolactone (GBL)-like signaling molecules. These small, diffusible molecules act as quorum-sensing signals, allowing the bacterial population to coordinate gene expression. Upon reaching a threshold concentration, the GBL-like molecules bind to a specific receptor protein. This complex then activates the expression of two key transcriptional activators, SgvR2 and SgvR3, which belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family. SgvR2 and SgvR3, in turn, bind to the promoter regions of the this compound biosynthetic genes, switching on the production of the antibiotic.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the this compound biosynthetic pathway.

Gene Inactivation in Streptomyces griseoviridis**

Targeted gene knockouts are essential for elucidating the function of individual genes in the biosynthetic pathway. The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces.

Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout:

CRISPR-Cas9 Workflow cluster_design 1. Design cluster_cloning 2. Cloning cluster_conjugation 3. Transformation cluster_selection 4. Selection & Verification sgRNA_Design Design sgRNA targeting gene of interest Construct_Plasmid Construct CRISPR-Cas9 plasmid with sgRNA and repair template sgRNA_Design->Construct_Plasmid HR_Template_Design Design Homology Repair Template with deletion HR_Template_Design->Construct_Plasmid Conjugation Introduce plasmid into S. griseoviridis via conjugation from E. coli Construct_Plasmid->Conjugation Selection Select for exconjugants and screen for desired deletion Conjugation->Selection Verification Verify knockout by PCR and sequencing Selection->Verification

Caption: Workflow for gene inactivation in S. griseoviridis using CRISPR-Cas9.

  • Design: A specific single-guide RNA (sgRNA) is designed to target the gene of interest. A homology repair template containing the desired deletion is also designed.

  • Cloning: The sgRNA and repair template are cloned into a suitable CRISPR-Cas9 expression vector for Streptomyces.

  • Transformation: The engineered plasmid is introduced into S. griseoviridis via intergeneric conjugation from an E. coli donor strain.

  • Selection and Verification: Exconjugants are selected, and colonies are screened for the desired gene knockout. The deletion is confirmed by PCR analysis and DNA sequencing.

Heterologous Expression and Purification of His-tagged Sgv Proteins

To characterize the function of individual enzymes in vitro, they are often produced in a heterologous host, such as E. coli or a genetically amenable Streptomyces species, with an affinity tag (e.g., a polyhistidine-tag) for simplified purification.

  • Cloning: The gene of interest (e.g., sgvQ or sgvP) is cloned into an expression vector with a C- or N-terminal His-tag.

  • Expression: The expression vector is introduced into the chosen host, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Lysis: The cells are harvested and lysed to release the cellular proteins.

  • Affinity Chromatography: The cell lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) resin, which specifically binds the His-tagged protein.

  • Washing and Elution: The resin is washed to remove non-specifically bound proteins, and the His-tagged protein is then eluted using a high concentration of imidazole.

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzymatic Assays

Reconstituting parts of the biosynthetic pathway in vitro allows for the detailed characterization of enzyme function and kinetics.

  • trans-Acyltransferase (SgvQ) Assay: The activity of SgvQ can be monitored by incubating the purified enzyme with a PKS module's ACP domain, the extender unit (e.g., radiolabeled malonyl-CoA), and analyzing the transfer of the extender unit to the ACP domain by techniques such as autoradiography after gel electrophoresis.

  • Cytochrome P450 (SgvP) Assay: The C-S bond forming activity of SgvP can be assayed by incubating the purified enzyme with its substrate, pre-griseoviridin, and a suitable redox partner system. The reaction product, this compound, can be detected and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Future Directions

The study of this compound biosynthesis continues to be an exciting area of research. Future efforts will likely focus on:

  • Elucidation of the complete step-by-step mechanism of the PKS-NRPS assembly line, including the identification of all biosynthetic intermediates.

  • Detailed kinetic analysis of each enzymatic domain to identify rate-limiting steps and bottlenecks in the pathway.

  • Structural characterization of the multi-enzyme complexes to understand the molecular basis of their function and interactions.

  • Engineering of the biosynthetic pathway to produce novel this compound analogs with improved therapeutic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of this compound biosynthesis. A thorough understanding of the intricate enzymatic machinery involved will be instrumental in harnessing the full potential of this promising class of antibiotics.

The Non-Ribosomal Peptide Synthetase Machinery in Griseoviridin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, known for its synergistic antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its unique chemical structure, a complex macrolactone featuring a polyunsaturated backbone and a rare ene-thiol linkage, is the product of a sophisticated biosynthetic machinery.[3][4] This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) components at the core of the this compound biosynthetic pathway. Understanding this pathway is crucial for efforts in biosynthetic engineering and the development of novel antibiotics.

The biosynthesis of this compound is orchestrated by the sgv gene cluster in Streptomyces griseoviridis.[5][6] This cluster contains a hybrid PKS-NRPS system responsible for the assembly of the molecule's backbone.[5] This guide will detail the enzymatic players, the proposed biosynthetic steps, and the experimental methodologies used to elucidate this complex pathway.

The this compound Biosynthetic Gene Cluster and its Core Enzymes

The this compound backbone is assembled by a set of hybrid polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][5] The sgv gene cluster, spanning approximately 105 kb, encodes 36 open reading frames (ORFs).[5] A key feature of this cluster is the co-localization of genes for both this compound and its synergistic partner, Viridogrisein, with the genes for each antibiotic organized into distinct "halves" of the cluster.[5]

The assembly of the this compound backbone is primarily carried out by a hybrid PKS-NRPS system, with a discrete acyltransferase (AT), SgvQ.[5] While the search results have not provided specific quantitative data on the kinetic parameters of the individual NRPS and PKS modules, the overall process involves the sequential condensation of extender units to a starter unit, a mechanism characteristic of such enzymatic assembly lines.

A critical late-stage modification in the this compound pathway is the formation of a unique C-S bond, which is catalyzed by the cytochrome P450 enzyme, SgvP.[3][4] Genetic inactivation of the sgvP gene resulted in the accumulation of two new products, GV-1 and GV-2, and the production of this compound could be partially restored by in-trans complementation with the sgvP gene, confirming its essential role in the pathway.[1]

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving chain initiation, elongation, and modification. The following diagram illustrates the proposed pathway based on current research.

Griseoviridin_Biosynthesis cluster_PKS_NRPS PKS-NRPS Assembly Line PKS_Modules PKS Modules (Polyketide Chain Assembly) NRPS_Module NRPS Module (Amino Acid Incorporation) PKS_Modules->NRPS_Module Growing Polyketide-Peptide Chain Pre_this compound Pre-Griseoviridin NRPS_Module->Pre_this compound Release and Macrolactonization Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS_Modules Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->NRPS_Module SgvP SgvP (Cytochrome P450) Pre_this compound->SgvP This compound This compound SgvP->this compound C-S Bond Formation Experimental_Workflow cluster_In_Vivo In Vivo Analysis cluster_In_Vitro In Vitro Characterization Genomic_Library Genomic Library Construction (S. griseoviridis) Gene_Cluster_ID Gene Cluster Identification (sgv cluster) Genomic_Library->Gene_Cluster_ID Gene_Inactivation Targeted Gene Inactivation (e.g., ΔsgvP) Gene_Cluster_ID->Gene_Inactivation Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cluster_ID->Heterologous_Expression Metabolite_Analysis_Vivo Metabolite Analysis (HPLC, LC-MS) Gene_Inactivation->Metabolite_Analysis_Vivo In_Vitro_Assay In Vitro Reconstitution Assay Metabolite_Analysis_Vivo->In_Vitro_Assay Identified Precursors Protein_Purification Protein Purification (e.g., SgvP) Heterologous_Expression->Protein_Purification Protein_Purification->In_Vitro_Assay Product_Analysis Product Analysis (LC-MS) In_Vitro_Assay->Product_Analysis

References

Enzymatic Forging of a Potent Antibiotic: A Technical Guide to the Griseoviridin Macrolactone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, possesses a unique and complex chemical architecture, central to which is a nine-membered macrolactone ring fused to a larger 23-membered macrocycle. This intricate structure is responsible for its potent antibacterial activity, particularly in synergy with streptogramin B antibiotics. The enzymatic machinery responsible for the biosynthesis of this compound is encoded within a sophisticated hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in Streptomyces griseoviridis. This technical guide provides an in-depth exploration of the enzymatic formation of the this compound macrolactone ring, summarizing key enzymatic players, proposing a putative catalytic mechanism based on current evidence, and offering detailed experimental protocols to facilitate further research in this area. A significant focus is placed on the crucial role of a cytochrome P450 monooxygenase, SgvP, in the formation of a key carbon-sulfur bond, a prerequisite for the final macrolactonization.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded in the sgv gene cluster.[1] The assembly of the linear polyketide-peptide backbone is carried out by a modular hybrid PKS-NRPS system. While the complete enzymatic cascade for the macrolactone ring formation is yet to be fully elucidated, current research points to a crucial late-stage modification reaction catalyzed by the cytochrome P450 enzyme, SgvP, followed by a proposed thioesterase-mediated cyclization.

Key Enzymatic Players

The formation of the this compound macrolactone ring is believed to involve at least two key enzymatic steps:

  • Hybrid PKS-NRPS modules: Responsible for the iterative condensation of extender units to assemble the linear precursor of this compound.

  • Cytochrome P450 SgvP: A crucial tailoring enzyme that catalyzes the formation of a unique ene-thiol linkage through a C-S bond formation.[2][3][4][5]

  • Putative Thioesterase (TE) Domain: A hypothesized enzyme domain, likely located at the C-terminus of the final NRPS module, responsible for the catalytic release and cyclization of the linear precursor to form the nine-membered macrolactone ring.

The Crucial Role of Cytochrome P450 SgvP

Genetic and biochemical studies have identified SgvP as a key player in this compound biosynthesis.[3][4] This cytochrome P450 monooxygenase is responsible for the formation of the critical C-S bond that establishes the ene-thiol linkage within the precursor molecule.[2][5][6]

Quantitative Data for SgvP Interaction

While comprehensive kinetic data for SgvP is not yet available, in vitro reconstitution experiments have provided valuable insights into its interaction with the putative substrate, pre-griseoviridin.

ParameterValueMethodReference
Dissociation Constant (Kd) 7.13 ± 0.39 µMType I Binding Spectra[2]

Proposed Mechanism of Macrolactonization

Based on the established paradigms for PKS and NRPS biosynthesis, a putative mechanism for the formation of the this compound macrolactone ring can be proposed. This mechanism involves the initial action of the PKS-NRPS machinery to generate a linear thioester-linked precursor, followed by the crucial C-S bond formation by SgvP, and culminating in a thioesterase-mediated macrolactonization.

Griseoviridin_Macrolactonization PKS_NRPS PKS-NRPS Assembly Line Linear_Precursor Linear Thioester Precursor (Attached to PCP) PKS_NRPS->Linear_Precursor Backbone Assembly SgvP SgvP (Cytochrome P450) Linear_Precursor->SgvP Substrate Binding Pre_this compound Pre-Griseoviridin (with C-S bond) SgvP->Pre_this compound C-S Bond Formation TE_Domain Thioesterase (TE) Domain (Putative) Pre_this compound->TE_Domain Intramolecular Cyclization Macrolactone This compound Macrolactone Ring TE_Domain->Macrolactone Product Release

Caption: Proposed enzymatic pathway for this compound macrolactone ring formation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the enzymatic formation of the this compound macrolactone ring. These protocols are adapted from established methods for characterizing PKS-NRPS and cytochrome P450 enzymes and may require optimization for the specific this compound biosynthetic machinery.

Heterologous Expression and Purification of SgvP

This protocol describes the expression of SgvP in a suitable host, such as E. coli, and its subsequent purification.

Workflow:

SgvP_Expression_Purification Gene_Cloning Clone sgvP gene into expression vector Transformation Transform E. coli (e.g., BL21(DE3)) Gene_Cloning->Transformation Cell_Culture Culture cells and induce expression (IPTG) Transformation->Cell_Culture Cell_Lysis Harvest and lyse cells Cell_Culture->Cell_Lysis Purification Purify SgvP via chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Verification Verify purity (SDS-PAGE) and concentration Purification->Verification

Caption: Workflow for heterologous expression and purification of SgvP.

Methodology:

  • Gene Cloning: The coding sequence for sgvP is amplified from S. griseoviridis genomic DNA and cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble SgvP is loaded onto a chromatography column (e.g., Ni-NTA agarose) for affinity purification.

  • Protein Characterization: The purity of the eluted SgvP is assessed by SDS-PAGE, and the protein concentration is determined using a standard method (e.g., Bradford assay).

In Vitro Assay for SgvP Activity

This protocol outlines a method to reconstitute the activity of SgvP in vitro to confirm its role in C-S bond formation.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains purified SgvP, the synthetically prepared substrate (pre-griseoviridin), a redox partner system (e.g., spinach ferredoxin and ferredoxin reductase), and NADPH in a suitable buffer.

  • Reaction Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.

  • Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect the formation of this compound.

Characterization of the Putative Thioesterase Domain

While the specific thioesterase domain for this compound macrolactonization has not been definitively identified, the following protocol provides a general approach for its characterization once a candidate gene is located within the sgv cluster.

Workflow:

TE_Characterization Gene_Identification Identify putative TE gene in sgv cluster Expression_Purification Heterologous expression and purification Gene_Identification->Expression_Purification Enzyme_Assay In vitro assay with purified TE and substrate Expression_Purification->Enzyme_Assay Substrate_Synthesis Synthesize linear thioester precursor Substrate_Synthesis->Enzyme_Assay Product_Analysis Analyze for macrolactone formation (HPLC, MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Determine kinetic parameters (kcat, Km) Product_Analysis->Kinetic_Analysis

Caption: Workflow for the characterization of a putative thioesterase domain.

Methodology:

  • Gene Identification and Cloning: A candidate thioesterase gene is identified within the sgv gene cluster based on sequence homology to known TE domains. The gene is then cloned for heterologous expression.

  • Protein Expression and Purification: The TE domain is expressed and purified following a similar protocol to that described for SgvP.

  • Substrate Synthesis: The linear thioester precursor to the macrolactone ring is chemically synthesized.

  • In Vitro Cyclization Assay: The purified TE domain is incubated with the synthetic thioester substrate. The reaction is monitored over time, and the products are analyzed by HPLC and MS to detect the formation of the cyclized macrolactone.

  • Kinetic Analysis: Once activity is confirmed, steady-state kinetic parameters (kcat and Km) can be determined by measuring the initial rates of product formation at varying substrate concentrations.

Future Directions and Conclusion

The enzymatic formation of the this compound macrolactone ring represents a fascinating example of nature's chemical ingenuity. While significant progress has been made in identifying the key biosynthetic machinery, particularly the role of the cytochrome P450 SgvP, the precise mechanism of the final macrolactonization step remains an area of active investigation. The definitive identification and characterization of the thioesterase domain responsible for this crucial cyclization will provide a more complete understanding of this compound biosynthesis.

This technical guide provides a comprehensive overview of the current knowledge and outlines key experimental approaches to further unravel the intricacies of this remarkable biosynthetic pathway. A deeper understanding of these enzymatic processes holds immense potential for the bioengineering of novel streptogramin antibiotics with improved therapeutic properties, thereby addressing the growing challenge of antibiotic resistance. The logical relationships and experimental workflows presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical field of drug discovery and development.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Griseoviridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin (B1245102) is a member of the streptogramin A class of antibiotics, known for its potent antibacterial activity, particularly against Gram-positive bacteria. It acts synergistically with streptogramin B antibiotics, such as viridogrisein, to inhibit bacterial protein synthesis. This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of this compound. It delves into their discovery, biological activities, and mechanisms of action. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are provided, along with a summary of quantitative data. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of antibiotics.

Introduction

This compound is a complex polyketide-non-ribosomal peptide hybrid natural product first isolated from Streptomyces griseus.[1] As a streptogramin A antibiotic, it inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][3] A key characteristic of streptogramin antibiotics is the synergistic activity between the type A and type B components. This compound (type A) and viridogrisein (type B) are often co-produced and exhibit a potent bactericidal effect when used in combination.[4][5] The emergence of antibiotic-resistant bacterial strains has renewed interest in the development of novel antimicrobial agents, making this compound and its analogs promising candidates for further investigation and drug development.

Natural Variants of this compound: The Viridogriseins

Recently, five new natural analogs of viridogrisein, designated viridogriseins B-F, were isolated from Streptomyces niveoruber, a known producer of this compound.[5] These compounds, along with the known viridogrisein, are considered natural variants that are co-produced with this compound.

Structure and Biological Activity

The structures of viridogriseins B-F were elucidated using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the advanced Marfey's method for amino acid analysis.[5] The antibacterial activity of these natural variants against Staphylococcus aureus NBRC100910 was evaluated, both individually and in synergistic combination with this compound. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundIC50 (µM) against S. aureusIC50 (µM) in combination with this compound (1:1 molar ratio)
Viridogrisein0.280.09
Viridogrisein B4.250.86
Viridogrisein C2.310.79
Viridogrisein D3.970.81
Data sourced from Yoshimura et al. (2024)[5]

Synthetic Analogs of this compound

The complex structure of this compound has made it a challenging target for total synthesis. However, synthetic efforts have led to the development of various fragments and analogs, providing insights into its structure-activity relationship and enabling the creation of novel derivatives with potentially improved properties. The total synthesis of this compound has been achieved, and various synthetic strategies for its fragments have been reported.[6][7]

Currently, publicly available, quantitative antibacterial data for a wide range of synthetic this compound analogs is limited. The focus of much of the published research has been on the total synthesis of the natural product itself or its complex fragments.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, binding to the peptidyl transferase center (PTC).[2][3] This binding event obstructs the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby preventing peptide bond formation.

The synergistic effect with streptogramin B antibiotics, like viridogrisein, arises from their cooperative binding to the ribosome. While this compound (type A) binds to the PTC, viridogrisein (type B) binds to a nearby site in the nascent peptide exit tunnel. The binding of the type A component is thought to induce a conformational change in the ribosome that increases the binding affinity of the type B component, leading to a more potent inhibition of protein synthesis.[5][8]

cluster_ribosome Bacterial 50S Ribosome PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site NPET Nascent Peptide Exit Tunnel (NPET) A_site->P_site Translocation Polypeptide Polypeptide Chain Elongation P_site->Polypeptide Adds amino acid to This compound This compound (Streptogramin A) This compound->PTC Binds to Inhibition Inhibition This compound->Inhibition Viridogrisein Viridogrisein (Streptogramin B) Viridogrisein->NPET Binds to Viridogrisein->Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Enters Inhibition->Polypeptide Blocks

Caption: Mechanism of action of this compound and its synergy with Viridogrisein.

Biosynthesis of this compound

This compound is synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The biosynthetic gene cluster for this compound and viridogrisein has been identified in Streptomyces griseoviridis and spans approximately 105 kb, containing 36 open reading frames (ORFs).[1][9] The genes for this compound and viridogrisein biosynthesis are located in distinct "halves" of this cluster.

A key enzyme in the this compound biosynthetic pathway is SgvP, a cytochrome P450 monooxygenase responsible for the formation of the critical C-S bond in the final stages of biosynthesis.[3] Another important enzyme is SgvQ, a discrete acyltransferase (AT) that loads the extender units onto the PKS module.[1][9]

Starter Starter Unit (e.g., Acetyl-CoA) PKS_NRPS Hybrid PKS-NRPS (Sgv genes) Starter->PKS_NRPS Polyketide Polyketide-Peptide Intermediate PKS_NRPS->Polyketide Forms Extender Extender Units (e.g., Malonyl-CoA) SgvQ SgvQ (Acyltransferase) Extender->SgvQ SgvQ->PKS_NRPS Loads SgvP SgvP (Cytochrome P450) Polyketide->SgvP Substrate for This compound This compound SgvP->this compound Catalyzes C-S bond formation

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Isolation of Natural Variants from Streptomyces niveoruber

This protocol is adapted from the method described for the isolation of viridogriseins B-F.[5]

  • Cultivation: Inoculate Streptomyces niveoruber into a suitable production medium and incubate for 7-10 days at 28-30°C with shaking.

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate (B1210297). Extract the mycelium with acetone (B3395972), followed by evaporation of the acetone and extraction of the aqueous residue with ethyl acetate. Combine the ethyl acetate extracts.

  • Preliminary Fractionation: Concentrate the combined ethyl acetate extract in vacuo and subject it to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.

  • HPLC Purification: Further purify the active fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in water as the mobile phase. Monitor the elution profile using a UV detector.

  • Structure Elucidation: Determine the planar structure of the isolated compounds using NMR spectroscopy and mass spectrometry. The absolute stereochemistry of the amino acid residues can be determined using the advanced Marfey's method.

Start Streptomyces niveoruber Culture Extraction Solvent Extraction (Ethyl Acetate, Acetone) Start->Extraction Fractionation Silica Gel Column Chromatography Extraction->Fractionation HPLC Preparative RP-HPLC Fractionation->HPLC Analysis Structure Elucidation (NMR, MS, Marfey's Method) HPLC->Analysis End Isolated Natural Variants Analysis->End

Caption: Workflow for the isolation of natural variants.

Synthesis of the C11-N26 Fragment of this compound

The following is a generalized procedure based on reported synthetic routes.[6]

  • Starting Material: Begin with a suitable chiral precursor, for example, an optically active diol.

  • Functional Group Manipulations: Protect the hydroxyl groups and perform a series of reactions to introduce the necessary functional groups, such as Swern oxidation followed by Wittig olefination to form an α,β-unsaturated aldehyde.

  • Chain Elongation: Continue to build the carbon skeleton using reactions like Horner-Wadsworth-Emmons olefination.

  • Introduction of the Azide (B81097) Group: Install the azide functionality, for instance, through a Pd-catalyzed allylic azidation.

  • Oxazole (B20620) Formation: Construct the oxazole ring, which can be achieved by coupling with L-serine methyl ester, followed by cyclization and oxidation.

  • Purification: Purify the intermediates and the final product at each step using column chromatography.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Start Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate plate with bacterial suspension Inoculum->Inoculation Dilution Serial Dilution of Test Compound in 96-well plate Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read Read Results and Determine MIC Incubation->Read End MIC Value Read->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound and its natural and synthetic analogs represent a valuable class of antibiotics with a potent mechanism of action against bacterial protein synthesis. The discovery of new natural variants, such as viridogriseins B-F, highlights the potential for finding novel and effective antimicrobial agents from natural sources. Continued research into the synthesis of this compound analogs, guided by an understanding of its biosynthesis and mode of action, will be crucial for the development of new therapeutics to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Griseoviridin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102) is a member of the streptogramin A family of antibiotics, produced by Streptomyces griseoviridis.[1] These antibiotics are of significant interest due to their potent antibacterial activity, particularly against a broad spectrum of Gram-positive bacteria.[2][3] this compound, like other streptogramin A antibiotics, exhibits a synergistic effect when combined with streptogramin B compounds, such as viridogrisein, which is also produced by the same microorganism.[4][5] While the individual components are typically bacteriostatic, their combination is often bactericidal.[6] This guide provides a comprehensive overview of the known antibacterial spectrum of this compound against Gram-positive bacteria, detailed experimental protocols for its evaluation, and a description of its mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. As a streptogramin A antibiotic, it binds to the 50S subunit of the bacterial ribosome.[7] Specifically, it targets the peptidyl transferase center, a crucial site for peptide bond formation.[7] The binding of this compound to the ribosome physically obstructs the binding of aminoacyl-tRNA to the A-site and hinders the formation of peptide bonds, thereby halting the elongation of the polypeptide chain.[6] This mechanism is synergistic with streptogramin B antibiotics, which also bind to the 50S ribosomal subunit but at a different site, causing a conformational change that enhances the binding of streptogramin A and leads to a stable inhibitory complex.[8]

cluster_ribosome Bacterial 70S Ribosome cluster_50S Peptidyl Transferase Center 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Inhibition Inhibition A_Site->Inhibition Blocks tRNA binding P_Site P-Site This compound This compound (Streptogramin A) This compound->A_Site Binds to 50S subunit at A-site Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis Halts elongation

Mechanism of Action of this compound.

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the expected antibacterial activity of this compound against key Gram-positive bacteria. This table is intended as a template for researchers to populate with experimentally determined Minimum Inhibitory Concentration (MIC) values.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Data not available
Staphylococcus aureus (MRSA)ATCC 43300Data not available
Enterococcus faecalisATCC 29212Data not available
Enterococcus faecium (VRE)ATCC 51559Data not available
Streptococcus pneumoniaeATCC 49619Data not available
Bacillus subtilisATCC 6633Data not available

Experimental Protocols

Standardized methods are crucial for determining the antibacterial spectrum of compounds like this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11]

a. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in CAMHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

d. Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method

The agar dilution method is a reference method for MIC determination.[12][13][14]

a. Preparation of this compound-Containing Agar Plates:

  • Prepare serial dilutions of this compound in a suitable solvent.

  • Add a specific volume of each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Prepare a control plate with no this compound.

b. Preparation of Bacterial Inoculum:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

c. Assay Procedure:

  • Spot the prepared bacterial inoculum onto the surface of the agar plates.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours.

d. Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterial spot.

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[15][16][17]

a. Preparation:

  • Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare tubes with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Include a growth control tube without the antibiotic.

b. Assay Procedure:

  • Inoculate all tubes with the bacterial suspension.

  • Incubate the tubes at 35-37°C, often with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto MHA plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

c. Data Analysis:

  • Count the colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

  • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

Mandatory Visualizations

cluster_prep Preparation cluster_mic MIC Determination cluster_kill_curve Time-Kill Assay Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Setup Setup Tubes with This compound Concentrations Inoculum->Setup Antibiotic Prepare this compound Dilutions Antibiotic->Broth_Dilution Antibiotic->Agar_Dilution Broth_Dilution->Setup Determine MIC Sampling Time-Point Sampling (0-24h) Setup->Sampling Plating Serial Dilution & Plating Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plot Analyze Kill Curve Counting->Plot Plot log10 CFU/mL vs. Time

Experimental Workflow for Antibacterial Spectrum Analysis.

References

Methodological & Application

Application Note and Protocol: Extraction of Griseoviridin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Griseoviridin (B1245102) is a member of the streptogramin A class of antibiotics, known for its activity against Gram-positive bacteria.[1] It is a natural product of mixed polyketide-non-ribosomal peptide origin, first isolated from Streptomyces griseus.[2] this compound and its synergistic partner, viridogrisein (a streptogramin B antibiotic), are produced by several Streptomyces species, including Streptomyces griseoviridis and Streptomyces albolongus.[1][3][4] This document provides a detailed protocol for the cultivation of Streptomyces, followed by the extraction, purification, and analysis of this compound.

I. Experimental Protocols

Protocol 1: Cultivation of Streptomyces for this compound Production

This protocol outlines the steps for culturing Streptomyces species to produce this compound.

1.1. Materials and Reagents:

  • Streptomyces griseus or Streptomyces griseoviridis strain (e.g., NRRL 2427)[4]

  • Production Medium (e.g., X-medium or Tryptone Soya Broth)[5][6]

  • Sterile 250 mL Erlenmeyer flasks with cotton plugs

  • Shaking incubator

  • Autoclave

  • Spectrophotometer

1.2. Procedure:

  • Media Preparation: Prepare the desired production medium. A suitable medium, referred to as X-medium, consists of (per liter): 10 g soyabean meal, 3 g CaCO₃, 0.5 g MgSO₄·7H₂O, 0.5 g (NH₄)₂HPO₄, 3 g NaCl, 1 g K₂HPO₄, and 15 mL glycerol.[6] Adjust the pH to approximately 7.0-7.5.[5][7] Sterilize the medium by autoclaving at 121°C for at least 20-45 minutes.[8]

  • Inoculation: In a biological safety cabinet, inoculate 50-100 mL of the sterile production medium with spores or a mycelial suspension of the Streptomyces strain.[6][8]

  • Incubation (Fermentation): Incubate the flasks in a rotary shaker at 28-30°C with vigorous agitation (e.g., 200 rpm) for 7 to 10 days.[5][6][8] Optimal production is often achieved after the depletion of phosphate (B84403) from the medium.[9]

  • Harvesting: After the incubation period, separate the bacterial biomass from the culture broth (filtrate) by centrifugation at 5000 rpm for 10 minutes or by filtration through a Buchner funnel.[5][6] The supernatant/filtrate contains the secreted this compound and is used for the extraction process.

Protocol 2: Extraction and Purification of this compound

This protocol details the solvent-based extraction and subsequent chromatographic purification of this compound from the culture filtrate.

2.1. Materials and Reagents:

2.2. Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the collected culture filtrate into a large separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate (1:1 v/v).[5]

    • Shake the mixture vigorously for 20 minutes to ensure thorough mixing and extraction of the secondary metabolites into the organic phase.[5]

    • Allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.[5]

  • Concentration of Crude Extract:

    • Pool all the ethyl acetate fractions.

    • Dry the organic phase over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature of 40°C.[5] The resulting residue is the crude extract.

  • Column Chromatography Purification:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column (e.g., 1.8 x 70 cm).[6]

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel, then dry it.[6]

    • Carefully load the dried sample onto the top of the prepared silica gel column.

    • Elute the column using a stepwise gradient of methanol in chloroform, starting with 100% chloroform.[6]

    • Collect the eluted fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate and developing it with a suitable solvent system (e.g., chloroform:methanol).

    • Combine the fractions containing the purified compound, identified by similar TLC profiles and/or bioactivity assays.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 3: Identification and Characterization

This protocol briefly describes methods to confirm the identity and purity of the extracted compound.

3.1. Materials and Reagents:

  • Purified this compound sample

  • Analytical instruments: HPLC, Mass Spectrometer (MS), NMR spectrometer

3.2. Procedure:

  • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product. A sharp, single peak is indicative of high purity.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound using mass spectrometry. This is a crucial step for confirming the identity of this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the chemical structure of the compound and confirm that it matches the known structure of this compound.

II. Data Presentation

The following table summarizes key quantitative parameters for the production and extraction of secondary metabolites from Streptomyces.

ParameterCondition / ValueSource SpeciesReference
Culture Conditions
pH7.5 (Optimal)Streptomyces sp.[5]
Temperature30°C (Optimal)Streptomyces sp.[5]
Incubation Period7 daysStreptomyces sp.[5]
Carbon SourceFructose / StarchS. griseus[9][10]
Nitrogen SourceAlanineS. griseus[9]
Extraction Parameters
Extraction SolventEthyl AcetateStreptomyces sp.[5]
Solvent to Filtrate Ratio1:1 (v/v)Streptomyces sp.[5]
Purification
Stationary PhaseSilica Gel (230-400 mesh)S. levis[6]
Mobile PhaseMethanol-Chloroform GradientS. levis[6]
Example Yield
Crude Extract Yield0.8 g (from 200 mL filtrate)Streptomyces sp.[5]

III. Visualization

The following diagram illustrates the complete workflow for the extraction and purification of this compound from a Streptomyces culture.

Griseoviridin_Extraction_Workflow cluster_0 Phase 1: Fermentation cluster_1 Phase 2: Extraction & Purification cluster_2 Phase 3: Analysis A Inoculation of Streptomyces sp. B Shaker Incubation (7 days, 30°C) A->B C Harvesting: Centrifugation/Filtration B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D Culture Filtrate E Concentration (Rotary Evaporator) D->E F Column Chromatography (Silica Gel) E->F E->F Crude Extract G Fraction Collection & Pooling F->G H Purity & Identity Check (HPLC, MS, NMR) G->H Purified Fractions I I H->I Final Product: This compound

Workflow for this compound extraction and purification.

References

Determining the Minimum Inhibitory Concentration (MIC) of Griseoviridin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102) is a member of the streptogramin A class of antibiotics, produced by Streptomyces griseoviridis.[1] It is known for its broad-spectrum antibacterial activity, which is achieved through the inhibition of protein synthesis in susceptible bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized laboratory conditions. This value is fundamental for assessing the potency of new antimicrobial compounds, understanding their spectrum of activity, and providing a basis for further drug development and clinical application.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. Additionally, a summary of reported MIC values against various microorganisms is presented, along with a diagrammatic representation of this compound's mechanism of action.

Data Presentation: this compound MIC Values

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacteria.

MicroorganismStrainMethodMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Broth Microdilution0.5[3]
Mycobacterium avium-Liquid Microdilution1.56
Mycobacterium intracellulare-Liquid Microdilution1.56
Mycobacterium smegmatis-Liquid Microdilution6.25
Mycobacterium bovis-Liquid Microdilution6.25

Note: The available quantitative MIC data for this compound is limited in the public domain. The data presented here is based on available scientific literature.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is widely used for its efficiency and scalability in determining the MIC of antimicrobial agents.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test microorganism(s)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a gradient of this compound concentrations.

    • The last two wells of a row should be reserved for controls: one for a growth control (broth and inoculum, no antibiotic) and one for a sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

Protocol 2: Agar Dilution Method

This method is considered a reference method and is particularly useful for testing multiple bacterial strains simultaneously.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganism(s)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Inoculum replicating apparatus (optional)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions at concentrations 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • For each desired final concentration, add 2 mL of the corresponding this compound solution to 18 mL of molten MHA. Mix thoroughly by gentle inversion.

    • Pour the agar into sterile petri dishes and allow it to solidify.

    • Prepare a control plate containing MHA without any antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a sterile loop, pipette, or an inoculum replicating apparatus, spot the prepared bacterial inoculum onto the surface of the agar plates, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth on the inoculated spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[3]

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plates inoculation Inoculate Plates prep_plates->inoculation prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Signaling Pathway: this compound's Mechanism of Action

Griseoviridin_MoA cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S_subunit 50S Subunit 30S_subunit 30S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation mRNA mRNA mRNA->30S_subunit Binds Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit Binds to P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_subunit Binds to A-site This compound This compound This compound->50S_subunit Binds to This compound->Peptidyl_tRNA Inhibits interaction with peptidyl transferase center

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols for Griseovirdin Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102) is a streptogramin antibiotic with known antibacterial activity.[1] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in evaluating its efficacy against various bacterial strains. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent. This document provides detailed application notes and protocols for performing a broth microdilution assay for this compound susceptibility testing, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Broth Microdilution Assay

The broth microdilution assay involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Materials and Equipment

  • This compound powder of known purity and potency

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO) for preparing the this compound stock solution

  • Sterile deionized water or saline

  • Bacterial strains for testing (including quality control strains)

  • Spectrophotometer or McFarland standards (0.5)

  • Sterile test tubes, pipettes, and pipette tips

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reading mirror or automated plate reader

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the antimicrobial stock solution is crucial for reliable MIC results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of antimicrobial agents for susceptibility testing.[2][3]

  • Calculation of Stock Solution Concentration:

    • The required weight of the this compound powder can be calculated using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

    • For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 980 µg/mg: Weight (mg) = (10 mL x 1280 µg/mL) / 980 µg/mg = 13.06 mg

  • Procedure:

    • Accurately weigh the calculated amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve the desired high-concentration stock solution (e.g., 1280 µg/mL).

    • Ensure the powder is completely dissolved.

    • This stock solution can be stored in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

A standardized inoculum is essential for the reproducibility of the assay.

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Preparation of Microtiter Plates
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This results in a 1:2 dilution.

  • Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the row to the tenth well. Discard the final 100 µL from the tenth well.

  • The eleventh well in each row should serve as the growth control (containing only broth and the bacterial inoculum).

  • The twelfth well in each row should serve as the sterility control (containing only broth).

Inoculation and Incubation
  • Inoculate each well (except the sterility control wells) with 100 µL of the standardized bacterial suspension. This will result in a final volume of 200 µL in each well and the desired final inoculum density.

  • Cover the microtiter plates with a lid to prevent evaporation and contamination.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, place the microtiter plate on a reading mirror or use an automated plate reader to examine the wells for bacterial growth.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation

Quality Control

It is imperative to include quality control (QC) strains with known MIC ranges in each assay to ensure the validity of the results. While official CLSI or EUCAST QC ranges for this compound have not been established, a laboratory should establish its own internal ranges using standard ATCC strains.

Table 1: Illustrative MIC Values for this compound against Common Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.25
Enterococcus faecalis1.25
Escherichia coli>5
Pseudomonas aeruginosa2.5
Methicillin-resistant Staphylococcus aureus (MRSA)2.5
Staphylococcus epidermidis0.625

Note: The data in this table is derived from a single source and should be used for illustrative purposes only.[4] Laboratories should determine their own MICs and establish internal quality control ranges.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for this compound susceptibility testing.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) plate_prep Prepare Serial Dilutions in 96-Well Plate prep_stock->plate_prep prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Endpoint (Lowest Concentration with No Visible Growth) incubate->read_results

Broth Microdilution Assay Workflow
Logical Relationship for MIC Interpretation

The interpretation of MIC values is a critical step in susceptibility testing. The following diagram shows the logical flow for categorizing a bacterial isolate based on its MIC value in a clinical context, although specific breakpoints for this compound are not yet established.

MIC_Interpretation mic_value Determine MIC Value (µg/mL) compare Compare MIC to Clinical Breakpoints mic_value->compare susceptible Susceptible (S) compare->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) compare->intermediate S Breakpoint < MIC ≤ R Breakpoint resistant Resistant (R) compare->resistant MIC > R Breakpoint

Logical Flow for MIC Interpretation

References

Application Note: Studying Griseoviridin-Ribosome Interactions using a Ribosome Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102) is a member of the streptogramin A family of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1] These antibiotics target the 50S ribosomal subunit, leading to the cessation of peptide bond formation and ultimately, bacterial cell death.[2] Understanding the kinetics and affinity of this compound's interaction with the ribosome is crucial for the development of new antimicrobial agents and for combating the rise of antibiotic-resistant bacteria. This application note provides a detailed protocol for a ribosome binding assay to quantitatively assess the interaction between this compound and bacterial ribosomes.

This compound binds to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria), a critical site for protein synthesis.[1][3] This binding event sterically hinders the proper positioning of the aminoacyl- and peptidyl-tRNAs, thereby inhibiting peptide bond formation.[2][3] The affinity of this compound for bacterial ribosomes is significantly higher—by approximately two orders of magnitude—than for their eukaryotic counterparts, which contributes to its selective toxicity against bacteria.[1] Streptogramin A antibiotics like this compound also exhibit a synergistic effect with streptogramin B antibiotics. The binding of the group A component induces a conformational change in the ribosome that increases the binding affinity for the group B component by about 100-fold.[2][4]

Data Presentation

Antibiotic (Class)Ribosomal SubunitMethodParameterValueOrganism
Virginiamycin M1 (Streptogramin A)50SNot SpecifiedK_a0.32 x 10^6 M-1Bacteria
Virginiamycin M1 (Streptogramin A)50SCalculatedK_d~3.1 µMBacteria

K_a (Association Constant) and K_d (Dissociation Constant) are inversely related (K_d = 1/K_a). A smaller K_d value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Isolation of 70S Ribosomes from E. coli

This protocol describes the preparation of translationally active 70S ribosomes.

Materials:

  • E. coli strain (e.g., MRE600)

  • Luria-Bertani (LB) broth

  • Buffer A: 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Buffer B: 20 mM Tris-HCl (pH 7.5), 500 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Buffer C: 20 mM Tris-HCl (pH 7.5), 60 mM NH₄Cl, 6 mM Mg(OAc)₂, 6 mM β-mercaptoethanol

  • Alumina (B75360) powder

  • DNase I (RNase-free)

  • Sucrose

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Grow E. coli cells in LB broth to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with Buffer A.

  • Resuspend the pellet in a minimal volume of Buffer A.

  • Lyse the cells by grinding with 2.5 times their weight of alumina powder in a pre-chilled mortar and pestle.

  • Add Buffer A to the cell paste and continue grinding until a uniform suspension is achieved.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and centrifuge at 100,000 x g for 4 hours at 4°C to pellet the ribosomes.

  • Gently wash the ribosome pellet with Buffer A.

  • Resuspend the pellet in Buffer B and stir gently on ice for 4-6 hours to wash the ribosomes.

  • Pellet the ribosomes again by centrifugation at 100,000 x g for 4 hours at 4°C.

  • Resuspend the "salt-washed" ribosome pellet in Buffer C.

  • Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol of 70S ribosomes).

  • Aliquot and store the purified 70S ribosomes at -80°C.

Protocol 2: Ribosome Filter Binding Assay with Radiolabeled this compound

This protocol details a nitrocellulose filter binding assay to determine the binding affinity of this compound to 70S ribosomes. This method relies on the principle that proteins and protein-ligand complexes are retained by nitrocellulose filters, while unbound small molecules pass through.

Materials:

  • Purified 70S ribosomes (from Protocol 1)

  • Radiolabeled this compound (e.g., [³H]-Griseoviridin or [¹⁴C]-Griseoviridin)

  • Unlabeled this compound

  • Binding Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM NH₄Cl, 6 mM β-mercaptoethanol.[5]

  • Wash Buffer: Same as Binding Buffer.

  • Nitrocellulose filters (0.45 µm pore size).[5]

  • Vacuum filtration apparatus.[5]

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Binding Reaction Setup:

    • Prepare a series of reaction tubes. In each tube, add a constant concentration of purified 70S ribosomes (e.g., 50 nM).

    • Add increasing concentrations of radiolabeled this compound to the tubes. For competition assays to determine the binding of unlabeled this compound, use a constant concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

    • The final reaction volume should be consistent (e.g., 50 µL) in Binding Buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose filters in Wash Buffer.

    • Assemble the vacuum filtration apparatus with the pre-soaked filters.

    • Apply the reaction mixture from each tube to a separate filter under a gentle vacuum.

    • Wash each filter rapidly with three aliquots of ice-cold Wash Buffer (e.g., 3 x 1 mL) to remove unbound radiolabeled this compound.

  • Quantification:

    • Carefully remove the filters and place them in individual scintillation vials.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled this compound (in counts per minute or moles) as a function of the total this compound concentration.

    • For saturation binding experiments, fit the data to a one-site binding hyperbola to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).

    • For competition assays, plot the percentage of bound radiolabeled this compound against the concentration of unlabeled this compound and fit the data to determine the IC₅₀ (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand). The K_i (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ribo_prep 70S Ribosome Isolation incubation Incubation of Ribosomes and this compound ribo_prep->incubation ligand_prep Radiolabeled this compound Preparation ligand_prep->incubation filtration Nitrocellulose Filter Binding incubation->filtration quantification Scintillation Counting filtration->quantification plotting Plot Bound Ligand vs. Total Ligand quantification->plotting fitting Non-linear Regression (Kd, IC50) plotting->fitting

Caption: Experimental Workflow for the Ribosome Binding Assay.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S This compound This compound PTC Peptidyl Transferase Center (PTC) This compound->PTC binds to Inhibition Inhibition of Peptide Bond Formation This compound->Inhibition leads to tRNA Peptidyl-tRNA tRNA->PTC interaction blocked

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Griseoviridin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Griseoviridin is a group A streptogramin antibiotic with potent antibacterial activity, characterized by a complex 23-membered macrocyclic structure.[1][2] Its unique ene-thiol linkage within a macrolactone has posed significant challenges to traditional synthetic methods.[1][2] Recent advancements have led to a highly efficient chemoenzymatic synthesis strategy. This approach combines a convergent chemical synthesis of a key precursor, pre-griseoviridin, with a final, biocatalytic C-S bond formation step mediated by the cytochrome P450 enzyme, SgvP.[1][2] This nine-step synthesis (longest linear sequence) provides a scalable and effective route to (-)-Griseoviridin.[1]

These application notes provide a detailed overview of the chemoenzymatic synthesis of this compound, including comprehensive experimental protocols for the key chemical and enzymatic steps, and quantitative data to aid in reproducibility.

I. Overall Synthesis Workflow

The chemoenzymatic synthesis of this compound is a convergent process. The precursor, pre-griseoviridin, is first synthesized through a series of chemical reactions. This is followed by an enzymatic step where the cytochrome P450 enzyme, SgvP, catalyzes the formation of the critical C-S bond to yield this compound.[1][2]

Chemoenzymatic_Synthesis_of_this compound A Chemical Synthesis (8 steps) B Pre-Griseoviridin A->B C Enzymatic C-S Bond Formation (SgvP Enzyme) B->C D (-)-Griseoviridin C->D

Figure 1: High-level overview of the chemoenzymatic synthesis of this compound.

II. Chemical Synthesis of Pre-Griseoviridin

The chemical synthesis of pre-griseoviridin is achieved through a convergent approach, involving the synthesis of two key fragments, Fragment A and Fragment B, which are then coupled and macrocyclized.[1]

A. Synthesis of Fragment A (Carboxylic Acid with Vinyl Iodide)

Fragment A is prepared from a known syn-1,3-diol. The key steps include a Takai olefination to install the vinyl iodide and an oxazole (B20620) formation.[1]

B. Synthesis of Fragment B (Amine with Vinyl Stannane)

Fragment B synthesis commences from (R)-(+)-propylene oxide. Notable transformations include a copper-catalyzed vinylation, a cross-metathesis reaction, and the formation of a propargyl amide.[1]

C. Fragment Coupling, Macrocyclization, and Deprotection

Fragments A and B are joined via an amide coupling, followed by a palladium-catalyzed Stille macrocyclization to form the 23-membered ring.[1][2] A final deprotection step yields pre-griseoviridin.[1]

Figure 2: Workflow for the chemical synthesis of pre-griseoviridin.

III. Experimental Protocols

A. Chemical Synthesis Protocols

1. Synthesis of Oxazole (Intermediate for Fragment A) [1]

  • To a solution of the preceding amide in anhydrous THF, add Deoxo-Fluor at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude oxazoline (B21484) in CH₂Cl₂ and add BrCCl₃ followed by DBU.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to afford the oxazole.

2. Stille Macrocyclization [1]

  • To a solution of the linear precursor in anhydrous and degassed DMF, add Pd₂(dba)₃ and LiCl.

  • Heat the reaction mixture to 50 °C and stir for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash chromatography to yield the macrocycle.

3. Synthesis of Pre-Griseoviridin (Final Deprotection) [1]

  • Dissolve the protected macrocycle in a solution of trifluoroacetic acid (TFA) and triethylsilane (TES) in chloroform.

  • Stir the reaction at 0 °C for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain pre-griseoviridin.

B. Enzymatic Synthesis Protocol

1. In Vitro Reconstitution of SgvP for this compound Synthesis [1]

  • Prepare a reaction buffer containing potassium phosphate (B84403) (pH 7.5), MgCl₂, and glycerol.

  • To the buffer, add pre-griseoviridin (dissolved in DMSO).

  • Initiate the reaction by adding the P450 enzyme SgvP, a redox partner (e.g., Fdx/Fdr), and an NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Incubate the reaction mixture at 30 °C with shaking for 12-16 hours.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-MS and purify by preparative HPLC to isolate (-)-Griseoviridin.

IV. Quantitative Data

The following tables summarize the yields for the key steps in the chemoenzymatic synthesis of this compound.

Table 1: Yields for the Chemical Synthesis of Pre-Griseoviridin

StepTransformationYield (%)
1Oxazole formation from amide (2 steps)79
2-7Other steps in fragment synthesis and coupling-
8Final deprotection to pre-griseoviridin49 (overall from protected macrocycle)
Overall Total Synthesis of Pre-Griseoviridin -

Note: Detailed yields for all individual steps are often found in the supplementary information of the primary literature and may vary.

Table 2: Yield for the Enzymatic Synthesis of this compound

SubstrateEnzyme SystemProductIsolated Yield (%)
Pre-GriseoviridinSgvP, Fdx/Fdr, NADPH regeneration(-)-Griseoviridin78

V. Conclusion

The chemoenzymatic approach to (-)-Griseoviridin offers a powerful and efficient strategy for the synthesis of this complex natural product.[1] The combination of a convergent chemical synthesis to access the key precursor, pre-griseoviridin, and a highly effective enzymatic C-S bond formation step provides a scalable route for further investigation and development of this compound and its analogs.[1] The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product synthesis, biocatalysis, and drug discovery.

References

Application Notes and Protocols for the Development of Griseoviridin-Producing Strains of Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and enhancement of Griseoviridin-producing strains of Streptomyces, primarily focusing on Streptomyces griseoviridis and Streptomyces griseus. The protocols outlined below cover strain maintenance, genetic manipulation, fermentation optimization, and product extraction.

Introduction to This compound (B1245102) Production in Streptomyces

This compound is a streptogramin antibiotic with broad-spectrum antibacterial activity. It is produced by select strains of Streptomyces, notably Streptomyces griseoviridis and Streptomyces griseus.[1][2] The biosynthetic machinery for this compound is encoded within a large 105 kb gene cluster, designated as the sgv cluster.[1][3] This cluster orchestrates a complex biosynthesis process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[1][3]

Production of this compound is tightly regulated at the genetic level. A key regulatory mechanism involves a γ-butyrolactone (GBL)-like signaling molecule. This molecule, synthesized by enzymes encoded by the sgvA, sgvB, sgvC, and sgvK genes, binds to a receptor protein.[1][4] This interaction triggers a signaling cascade that activates two Streptomyces antibiotic regulatory protein (SARP) family positive regulators, SgvR2 and SgvR3. These SARPs, in turn, are key biosynthetic activators that switch on the expression of the this compound biosynthetic genes.[1][4]

Data Presentation: Optimizing this compound Production

Systematic optimization of fermentation parameters is crucial for enhancing this compound yield. The following tables provide a template for presenting quantitative data from such optimization experiments. While specific data for this compound is not extensively published, these examples, based on common practices for Streptomyces fermentation, illustrate the expected trends and the format for data presentation.[5][6][7][8][9][10][11]

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (1% w/v)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5 ± 0.4120 ± 10
Fructose7.2 ± 0.395 ± 8
Maltose9.1 ± 0.5155 ± 12
Starch10.2 ± 0.6180 ± 15
Glycerol6.8 ± 0.380 ± 7

Note: Data is illustrative and should be determined experimentally for specific strains and conditions.

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (0.5% w/v)Biomass (g/L)This compound Titer (mg/L)
Peptone9.8 ± 0.5160 ± 13
Yeast Extract10.5 ± 0.6190 ± 16
Casein Hydrolysate9.2 ± 0.4145 ± 11
Ammonium Sulfate5.5 ± 0.370 ± 6
Sodium Nitrate6.1 ± 0.385 ± 7

Note: Data is illustrative and should be determined experimentally for specific strains and conditions.

Table 3: Effect of Fermentation Parameters on this compound Production

ParameterLevel 1Level 2Level 3Optimal Level
pH 6.07.08.07.0
This compound Titer (mg/L) 90 ± 8185 ± 15150 ± 12
Temperature (°C) 25283228
This compound Titer (mg/L) 140 ± 11195 ± 17160 ± 14
Agitation (rpm) 150200250200
This compound Titer (mg/L) 130 ± 10190 ± 16175 ± 14

Note: Data is illustrative and should be determined experimentally for specific strains and conditions.

Experimental Protocols

Protocol for Genetic Manipulation of Streptomyces griseoviridis

This protocol provides a general framework for the genetic manipulation of S. griseoviridis, focusing on gene disruption using PCR-targeting. This method is adaptable for deleting repressor genes or inserting activator genes to enhance this compound production. The protocol is based on established methods for Streptomyces.

Materials:

  • S. griseoviridis strain

  • E. coli ET12567/pUZ8002 donor strain

  • pIJ790 plasmid for apramycin (B1230331) resistance cassette

  • Primers with 5' extensions homologous to the target gene and 3' ends for amplifying the resistance cassette

  • Appropriate Streptomyces growth media (e.g., ISP2, TSB) and agar (B569324) plates (e.g., SFM)

  • Lysozyme, RNase A

  • Reagents for DNA extraction and PCR

  • Electroporator and cuvettes

Protocol:

  • Preparation of Template DNA:

    • Isolate high-quality genomic DNA from S. griseoviridis.

    • Alternatively, use a cosmid or fosmid library if available.

  • PCR Amplification of Disruption Cassette:

    • Design primers with ~40 bp 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to the apramycin resistance cassette from pIJ790.

    • Perform PCR to amplify the resistance cassette with the flanking homology arms.

    • Purify the PCR product.

  • Preparation of E. coli Donor Strain:

    • Introduce the PCR product into E. coli ET12567/pUZ8002 containing the Red recombinase system.

    • Select for recombinants and verify the correct insertion by PCR.

  • Conjugation:

    • Grow the E. coli donor strain and the recipient S. griseoviridis to mid-log phase.

    • Wash and mix the donor and recipient cells.

    • Plate the mixture on a suitable medium (e.g., SFM agar) and incubate.

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Verification of Mutants:

    • Isolate genomic DNA from apramycin-resistant colonies.

    • Confirm the gene disruption by PCR and Southern blot analysis.

Fermentation Protocol for this compound Production

This protocol outlines a two-stage fermentation process for this compound production in shake flasks.

Materials:

  • Streptomyces griseoviridis spore stock or mycelial culture

  • Seed medium (e.g., TSB or ISP2 broth)

  • Production medium (e.g., optimized medium from tables above)

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculum Preparation (Seed Culture):

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of spores or 1 mL of mycelial stock.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C with shaking at 200 rpm for 7-10 days.

    • Monitor the fermentation by measuring pH, biomass, and this compound production at regular intervals.

Protocol for Extraction and Quantification of this compound

This protocol describes a method for extracting this compound from the fermentation broth and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth

  • n-butanol or ethyl acetate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a C18 column

  • This compound standard

Protocol:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of n-butanol or ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Quantification:

    • Inject the sample onto a C18 HPLC column.

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a known concentration of pure this compound.

Visualizations

Signaling Pathway for this compound Biosynthesis

Griseoviridin_Regulation GBL_precursor GBL Precursor GBL γ-Butyrolactone (GBL) -like molecule GBL_precursor->GBL Synthesis GBL_receptor GBL Receptor GBL->GBL_receptor Binds to SARP_R2 SgvR2 (SARP) GBL_receptor->SARP_R2 Activates SARP_R3 SgvR3 (SARP) GBL_receptor->SARP_R3 Activates sgv_genes This compound Biosynthetic Genes (sgv cluster) SARP_R2->sgv_genes Promotes Transcription SARP_R3->sgv_genes Promotes Transcription This compound This compound sgv_genes->this compound Biosynthesis sgvA_K sgvA, sgvB, sgvC, sgvK sgvA_K->GBL_precursor Biosynthesis

Caption: Regulatory cascade for this compound biosynthesis.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow start Start: Wild-type Streptomyces griseoviridis mutagenesis Random Mutagenesis (e.g., UV, chemical) start->mutagenesis genetic_eng Targeted Genetic Engineering (e.g., CRISPR/Cas9, Gene Disruption) start->genetic_eng screening Screening for Higher Producers mutagenesis->screening screening->genetic_eng fermentation_opt Fermentation Optimization (Media, pH, Temp.) genetic_eng->fermentation_opt analysis Extraction & HPLC Quantification fermentation_opt->analysis analysis->genetic_eng Iterative Improvement improved_strain Improved this compound Producing Strain analysis->improved_strain Higher Yield

Caption: Workflow for developing high-yield this compound strains.

Logical Relationship of Fermentation Optimization

Fermentation_Optimization_Logic strain Streptomyces Strain fermentation Fermentation strain->fermentation media Media Composition media->fermentation sub_media media->sub_media conditions Physical Conditions conditions->fermentation sub_conditions conditions->sub_conditions yield This compound Yield fermentation->yield carbon Carbon Source sub_media->carbon nitrogen Nitrogen Source sub_media->nitrogen minerals Minerals sub_media->minerals ph pH sub_conditions->ph temp Temperature sub_conditions->temp agitation Agitation sub_conditions->agitation

Caption: Factors influencing this compound fermentation yield.

References

Application of Griseoviridin in Antibiotic Resistance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, produced by Streptomyces griseoviridis. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. A key characteristic of this compound is its synergistic activity with streptogramin B antibiotics, such as viridogrisein, with which it is often co-produced. This synergistic interaction significantly enhances their bactericidal activity, making the combination a potent therapeutic strategy against various bacterial pathogens, including those resistant to other classes of antibiotics.

These application notes provide a comprehensive overview of the use of this compound in antibiotic resistance research. They include detailed protocols for essential experiments, a summary of its activity against resistant strains, and an exploration of its mechanism of action in overcoming specific resistance mechanisms.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Synergy with Viridogrisein against Quality Control Strains
Bacterial StrainThis compound MIC (µg/mL)Viridogrisein MIC (µg/mL)This compound + Viridogrisein (1:1) MIC (µg/mL)
Staphylococcus aureus ATCC 292130.08[1]Not availableNot available
Enterococcus faecalis ATCC 29212Not availableNot availableNot available
Streptococcus pneumoniae ATCC 49619Not availableNot availableNot available
Escherichia coli ATCC 25922Not availableNot availableNot available
Pseudomonas aeruginosa ATCC 27853Not availableNot availableNot available

Application in Overcoming Antibiotic Resistance Mechanisms

This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the peptidyl transferase center on the 50S ribosomal subunit. This binding event interferes with the accommodation of aminoacyl-tRNA at the A-site, thereby halting peptide bond formation.[2]

Overcoming Efflux Pump-Mediated Resistance

Efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria, actively transporting antibiotics out of the cell. The AcrAB-TolC pump in Escherichia coli and the MexAB-OprM pump in Pseudomonas aeruginosa are clinically significant examples. While specific studies on this compound's efficacy against strains overexpressing these pumps are limited, its potential as a substrate or inhibitor of such pumps warrants investigation. Researchers can utilize strains with engineered overexpression or deletion of these pumps to assess this compound's activity.

Activity Against Bacteria with Ribosomal Alterations

Resistance to antibiotics targeting the 50S ribosomal subunit often arises from modifications to the ribosomal RNA (rRNA) or ribosomal proteins. Key resistance mechanisms include methylation of 23S rRNA by Erm methyltransferases or the Cfr methyltransferase. The cfr gene confers resistance to multiple classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).[3]

Given that this compound is a streptogramin A antibiotic, its activity against cfr-positive strains is of significant interest. Research in this area is crucial to determine if this compound can evade this resistance mechanism. Similarly, studying its effectiveness against strains with erm mutations would provide valuable insights into its potential to treat infections caused by macrolide-resistant bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (and Viridogrisein for synergy testing)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Within 15 minutes of preparation, inoculate each well (except for a sterility control well) with the final bacterial inoculum.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.

Materials:

  • This compound and Viridogrisein stock solutions

  • 96-well microtiter plates

  • CAMHB

  • Bacterial inoculum prepared as in the MIC protocol

Procedure:

  • Plate Setup:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of Viridogrisein.

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation: Inoculate the plate with the bacterial suspension and incubate as described in the MIC protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Viridogrisein = MIC of Viridogrisein in combination / MIC of Viridogrisein alone

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Viridogrisein

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 3: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis.

Materials:

  • Cell-free transcription/translation system (e.g., E. coli S30 extract)

  • Luciferase reporter plasmid

  • This compound

  • Luciferin (B1168401) substrate

  • Luminometer

Procedure:

  • Reaction Setup: Prepare the in vitro transcription/translation reaction mixture according to the manufacturer's instructions, including the S30 extract, amino acids, and the luciferase reporter plasmid.

  • Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Luminescence Measurement: Add the luciferin substrate to each reaction and measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of protein synthesis.

Protocol 4: Ribosome Binding Assay

This assay determines the binding affinity of this compound to the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from the target bacterium

  • Radiolabeled this compound or a fluorescently labeled derivative

  • Binding buffer

  • Nitrocellulose membranes

  • Scintillation counter or fluorescence detector

Procedure:

  • Binding Reaction: Incubate a fixed concentration of purified ribosomes with varying concentrations of labeled this compound in a binding buffer.

  • Filtration: After incubation, filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound this compound will be retained on the membrane.

  • Washing: Wash the membrane to remove any unbound this compound.

  • Quantification:

    • For radiolabeled this compound, measure the radioactivity on the membrane using a scintillation counter.

    • For fluorescently labeled this compound, measure the fluorescence on the membrane using a suitable detector.

  • Data Analysis: Plot the amount of bound this compound as a function of its concentration and determine the dissociation constant (Kd) to quantify the binding affinity.

Visualizations

Griseoviridin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit A_Site A-Site Peptidyl_Transferase_Center->A_Site P_Site P-Site Peptidyl_Transferase_Center->P_Site Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Blocks peptide bond formation E_Site E-Site This compound This compound This compound->Peptidyl_Transferase_Center Binds to PTC Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_Site Attempts to bind Aminoacyl_tRNA->Protein_Synthesis_Inhibition

This compound's mechanism of action on the bacterial ribosome.

Synergy_Workflow Start Start Prepare_Antibiotics Prepare serial dilutions of This compound and Viridogrisein Start->Prepare_Antibiotics Checkerboard_Setup Create concentration matrix in 96-well plate Prepare_Antibiotics->Checkerboard_Setup Inoculate Inoculate with bacterial suspension Checkerboard_Setup->Inoculate Incubate Incubate for 18-24 hours Inoculate->Incubate Read_MICs Determine MIC of each drug alone and in combination Incubate->Read_MICs Calculate_FIC Calculate FIC for each drug Read_MICs->Calculate_FIC Calculate_FICI Calculate FIC Index (FICI) Calculate_FIC->Calculate_FICI Interpret_Results Interpret FICI Calculate_FICI->Interpret_Results Synergy Synergy Interpret_Results->Synergy ≤ 0.5 Additive Additive Interpret_Results->Additive > 0.5 and ≤ 4 Antagonism Antagonism Interpret_Results->Antagonism > 4

Workflow for determining synergy using a checkerboard assay.

Resistance_Mechanisms cluster_mechanisms Antibiotic_Resistance Antibiotic Resistance Mechanisms Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC, MexAB-OprM) Antibiotic_Resistance->Efflux_Pumps Target_Modification Target Modification (e.g., Ribosomal methylation - erm, cfr) Antibiotic_Resistance->Target_Modification Enzymatic_Degradation Enzymatic Degradation Antibiotic_Resistance->Enzymatic_Degradation Griseoviridin_Research This compound Research Focus Griseoviridin_Research->Efflux_Pumps Investigate susceptibility of overexpressing strains Griseoviridin_Research->Target_Modification Test activity against mutant strains (erm, cfr)

Logical relationship of this compound research to antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Griseoviridin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Griseoviridin (B1245102) yield from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for high this compound yield?

A1: While the optimal medium can be strain-specific, a complex medium is generally preferred for robust growth and secondary metabolite production in Streptomyces griseoviridis. A good starting point is a medium rich in both a readily metabolizable and a more slowly utilized carbon source, along with a complex nitrogen source. Key components often include:

  • Carbon Sources: Glucose provides a rapid energy source for initial biomass accumulation, while starch or malt (B15192052) extract can support sustained growth and antibiotic production.

  • Nitrogen Sources: Soybean meal, tryptone, and yeast extract are excellent sources of amino acids and other essential nutrients.

  • Minerals: Calcium carbonate (CaCO₃) acts as a pH buffer, and magnesium sulfate (B86663) (MgSO₄) is crucial for enzymatic activities.

For a more defined approach, systematic optimization using methods like Response Surface Methodology (RSM) is recommended to determine the ideal concentrations of each component.

Q2: What are the ideal physical parameters for this compound fermentation?

A2: Maintaining optimal physical parameters is critical for maximizing this compound yield. These parameters include:

  • Temperature: Most Streptomyces species thrive at temperatures between 28-30°C.[1]

  • pH: A starting pH of around 7.0 is generally recommended. The pH of the culture may increase during the initial growth phase due to the release of ammonia (B1221849) from proteinaceous substrates and should be monitored.[1]

  • Aeration and Agitation: Adequate aeration is crucial for the aerobic metabolism of Streptomyces. Agitation (e.g., 200 rpm in a shake flask) ensures proper mixing and oxygen transfer. In a bioreactor, maintaining a dissolved oxygen (DO) level of 30-50% is often beneficial for secondary metabolite production.

Q3: My this compound yield is low or non-existent. What are the common causes and how can I troubleshoot this?

A3: Low or no this compound production can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal Media: The carbon-to-nitrogen ratio may be imbalanced, or essential precursors might be lacking. Re-evaluate your media composition and consider a systematic optimization of components.

  • Incorrect Physical Parameters: Verify that the temperature, pH, and aeration are within the optimal ranges for your strain.

  • Poor Seed Culture Quality: The age and health of the inoculum are critical. Ensure you are using a fresh, actively growing seed culture.

  • Strain Instability: Streptomyces strains can undergo mutation and lose their ability to produce secondary metabolites. It is advisable to re-streak your culture from a frozen stock to ensure genetic integrity.

  • Metabolic Bottlenecks: There could be a deficiency in a specific enzyme or cofactor in the this compound biosynthetic pathway. Advanced strategies like metabolic engineering may be required to address this.

Q4: How can I genetically engineer Streptomyces griseoviridis to improve this compound yield?

A4: Genetic engineering offers powerful tools to enhance this compound production. Key strategies include:

  • Overexpression of Regulatory Genes: The this compound biosynthetic gene cluster is positively regulated by the SARP (Streptomyces Antibiotic Regulatory Protein) family regulators, SgvR2 and SgvR3.[2] Overexpressing these genes can lead to increased transcription of the biosynthetic genes.

  • Manipulation of the γ-Butyrolactone (GBL) Signaling Pathway: The GBL system is a high-level regulator of this compound production.[2] Introducing additional copies of the GBL synthase genes (sgvA, sgvB, sgvC, sgvK) could potentially enhance the signaling cascade that activates biosynthesis.[1]

  • Overexpression of Transporter Genes: The genes sgvT1 and sgvT2 encode for transporters that export this compound out of the cell. Overexpressing these transporters can prevent product inhibition and has been shown to increase titers up to three-fold.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor or no growth of Streptomyces griseoviridis Inappropriate medium composition (e.g., lack of essential nutrients).Use a rich, complex medium such as Tryptic Soy Broth (TSB) or a specialized Streptomyces medium.
Incorrect incubation temperature or pH.Ensure the incubator is set to 28-30°C and the initial pH of the medium is around 7.0.[1]
Contamination with other microorganisms.Practice strict aseptic techniques during all stages of culture handling.
Good growth but low this compound yield Suboptimal fermentation conditions (e.g., poor aeration, incorrect C:N ratio).Optimize aeration and agitation. Systematically vary the concentrations of carbon and nitrogen sources.
Repression of secondary metabolism by rapidly consumed carbon sources.Use a combination of a fast-metabolized sugar (e.g., glucose) for initial growth and a slower-metabolized one (e.g., starch) for the production phase.
Feedback inhibition by this compound.Consider overexpression of the efflux pump genes (sgvT1, sgvT2) to enhance export of the antibiotic.[3]
Inconsistent yields between batches Variation in inoculum quality.Standardize the seed culture preparation protocol, including the age and density of the inoculum.
Genetic instability of the production strain.Regularly re-streak the culture from a validated frozen stock.
Foaming in the bioreactor High concentration of proteins in the medium.Add a sterile antifoaming agent at an appropriate concentration.
Excessive agitation.Optimize the agitation speed to balance oxygen transfer with shear stress on the mycelia.

Quantitative Data Summary

The following table provides an illustrative summary of how different fermentation parameters can influence this compound yield. Note that these values are representative and optimal conditions should be determined experimentally for your specific strain and equipment.

ParameterCondition AYield (mg/L)Condition BYield (mg/L)
Carbon Source Glucose (20 g/L)80Starch (20 g/L)120
Nitrogen Source Peptone (10 g/L)95Soybean Meal (10 g/L)150
Temperature 25°C7030°C140
Initial pH 6.0857.0130
Agitation (rpm) 150100200160

Experimental Protocols

Protocol 1: Seed Culture Development

Objective: To prepare a healthy and consistent seed culture of Streptomyces griseoviridis for inoculating the production fermenter.

Materials:

  • Streptomyces griseoviridis culture plate or glycerol (B35011) stock

  • Sterile toothpicks or inoculation loops

  • Baffled flasks (e.g., 250 mL)

  • Liquid medium (e.g., Tryptic Soy Broth)

  • Sterile cotton plugs or foam stoppers

  • Incubator shaker

Procedure:

  • Aseptically transfer a single, well-isolated colony or a small amount of mycelia from a glycerol stock into a 250 mL baffled flask containing 50 mL of sterile seed culture medium.

  • Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 2-3 days.

  • A healthy seed culture will appear turbid with visible mycelial growth. This culture is now ready to be used as an inoculum for the production fermenter.

Protocol 2: Fermentation for this compound Production

Objective: To cultivate Streptomyces griseoviridis under optimal conditions for this compound production.

Materials:

  • Seed culture of Streptomyces griseoviridis

  • Production medium (see table above for an example)

  • Baffled flasks or a laboratory fermenter

  • Incubator shaker or fermenter with temperature, pH, and dissolved oxygen control

Procedure:

  • Inoculate the sterile production medium with the seed culture at a ratio of 5% (v/v).

  • Incubate at 28-30°C with agitation (200 rpm in flasks or as optimized in a fermenter) for 7-10 days.

  • Monitor the fermentation by taking samples periodically to measure pH, biomass, and this compound concentration.

Protocol 3: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration using HPLC.

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Separate the mycelia from the fermentation broth by centrifugation at 5,000 rpm for 20 minutes.

  • Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Dissolve the dried extract in a known volume of methanol.

  • Filter the methanolic extract through a 0.22 µm filter.

  • Inject a sample into the HPLC system.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.

Visualizations

Griseoviridin_Biosynthesis_Regulation cluster_precursors Precursor Supply cluster_gbl GBL Signaling cluster_sarp SARP Regulation cluster_biosynthesis This compound Biosynthesis Fatty_Acid_Metabolism Fatty Acid Metabolism GBL_Synthase GBL Synthase (sgvA, B, C, K) Fatty_Acid_Metabolism->GBL_Synthase Provides precursors Amino_Acid_Metabolism Amino Acid Metabolism GV_Gene_Cluster This compound Biosynthetic Gene Cluster (sgv) Amino_Acid_Metabolism->GV_Gene_Cluster Provides precursors GBL γ-Butyrolactone (GBL) GBL_Synthase->GBL GBL_Receptor GBL Receptor GBL->GBL_Receptor Binds to SgvR2 SgvR2 (SARP) GBL_Receptor->SgvR2 Activates SgvR3 SgvR3 (SARP) GBL_Receptor->SgvR3 Activates SgvR2->GV_Gene_Cluster Activates transcription SgvR3->GV_Gene_Cluster Activates transcription This compound This compound GV_Gene_Cluster->this compound

Caption: Regulatory cascade for this compound biosynthesis.

Fermentation_Workflow Start Start: S. griseoviridis Glycerol Stock Seed_Culture Seed Culture Development (2-3 days, 28-30°C, 200 rpm) Start->Seed_Culture Production_Fermentation Production Fermentation (7-10 days, 28-30°C, 200 rpm) Seed_Culture->Production_Fermentation 5% v/v inoculum Harvest Harvest Broth Production_Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification End End: Purified this compound Quantification->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is biomass production normal? Start->Check_Growth Optimize_Media Optimize Media Composition (C:N ratio, minerals) Check_Growth->Optimize_Media No Check_Conditions Are fermentation parameters optimal? Check_Growth->Check_Conditions Yes Optimize_Conditions Optimize Temperature, pH, Aeration Check_Conditions->Optimize_Conditions No Check_Inoculum Is the seed culture healthy? Check_Conditions->Check_Inoculum Yes Standardize_Inoculum Standardize Seed Culture Protocol Check_Inoculum->Standardize_Inoculum No Genetic_Strategies Consider Genetic Engineering Check_Inoculum->Genetic_Strategies Yes

Caption: Troubleshooting logic for low this compound yield.

References

stability of Griseoviridin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Griseoviridin, understanding its stability under various experimental conditions is crucial for obtaining reliable and reproducible results. This technical support center provides guidance on assessing and managing the stability of this compound, addressing common questions and potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound under different pH and temperature conditions?

Currently, there is limited publicly available data specifically detailing the stability of this compound across a wide range of pH and temperature conditions. While a precursor, pre-griseoviridin, has been noted to be remarkably stable under air at ambient temperature, this does not provide a complete picture for the final compound[1]. General principles of antibiotic stability suggest that pH and temperature are critical factors that can influence degradation[2]. Therefore, it is highly recommended to perform stability studies tailored to your specific experimental or formulation conditions.

Q2: What are the typical signs of this compound degradation?

Degradation of this compound can manifest as a loss of biological activity, a change in physical appearance (e.g., color change in solution), or the appearance of new peaks in analytical chromatograms (e.g., HPLC). To confirm degradation, it is essential to use a stability-indicating analytical method that can separate the intact drug from its degradation products[3].

Q3: How can I monitor the stability of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the stability of pharmaceutical compounds like this compound[4][5]. A validated, stability-indicating HPLC method should be used to quantify the amount of this compound remaining over time and to detect the formation of any degradation products.

Q4: What general precautions should I take when working with this compound solutions?

To minimize degradation, it is advisable to prepare solutions fresh for each experiment whenever possible. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8 °C or frozen). The choice of buffer and pH should be carefully considered based on preliminary stability data. It is also important to be aware that components of your experimental system, such as other molecules or container surfaces, could potentially affect stability[6].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of antibacterial activity in my assay. This compound may have degraded in the assay medium or during incubation.Perform a stability study of this compound under your specific assay conditions (media, pH, temperature, and duration). Consider preparing the drug solution immediately before use.
Inconsistent results between experiments. Variability in sample handling, storage conditions, or solution age.Standardize protocols for solution preparation, storage, and handling. Always use solutions of a consistent "age" for critical experiments or prepare fresh.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.Conduct stress testing (e.g., exposure to high temperature, extreme pH, light) to intentionally degrade the sample and identify the degradation peaks. This will help in developing a stability-indicating method.
Precipitation of this compound from solution. Poor solubility or pH-dependent solubility.Determine the solubility of this compound in your chosen solvent system and buffer. Adjust the pH or consider the use of co-solvents if necessary, ensuring they do not negatively impact stability.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various pH and temperature conditions.

1. Materials:

  • This compound reference standard
  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)
  • High-purity water and organic solvents for HPLC
  • Temperature-controlled chambers/incubators
  • Validated HPLC method with a suitable column (e.g., C18) and detector

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
  • Working Solution Preparation: Dilute the stock solution with the different pH buffers to a known final concentration.
  • Time Zero Analysis: Immediately analyze an aliquot of each working solution by HPLC to determine the initial concentration (Time 0).
  • Incubation: Aliquot the remaining working solutions into appropriate vials and place them in temperature-controlled chambers set at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Time Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove a vial from each condition, allow it to equilibrate to room temperature, and analyze by HPLC.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. Plot the percentage remaining versus time for each condition.

3. Data Presentation:

The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound under Different pH and Temperature Conditions

pHTemperature (°C)Initial Concentration (µg/mL)% Remaining (24h)% Remaining (48h)% Remaining (72h)% Remaining (1 week)
34
325
340
54
525
540
74
725
740
94
925
940

Note: This table is a template. The actual time points and conditions should be adapted to the specific experimental needs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_data Data Processing stock Prepare this compound Stock Solution working Prepare Working Solutions in Different pH Buffers stock->working time_zero Time 0 HPLC Analysis working->time_zero incubate Incubate at Different Temperatures (4, 25, 40°C) working->incubate time_points Time Point HPLC Analysis calculate Calculate % Remaining time_points->calculate incubate->time_points plot Plot Stability Data calculate->plot

Caption: Workflow for this compound Stability Assessment.

logical_relationship cluster_factors Influencing Factors cluster_outcome Potential Outcomes pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidation Oxidation Oxidation->Degradation Loss Loss of Activity Degradation->Loss Inconsistent Inconsistent Results Degradation->Inconsistent

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Griseoviridin Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Griseoviridin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the primary factors that can influence the solubility of this compound?

The solubility of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The presence of ionizable functional groups in the this compound molecule suggests that its solubility may be pH-dependent.[5][6][7][8]

  • Co-solvents: The addition of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can significantly increase the solubility of hydrophobic compounds like this compound.[9][10][11]

  • Temperature: While temperature can affect solubility, its influence on this compound's aqueous solubility is not well-documented and may be less pronounced compared to pH and co-solvents.[6][7]

  • Presence of other solutes: The formation of complexes with agents like cyclodextrins can enhance the apparent solubility of poorly soluble drugs.[12][13][14][15]

Q3: Are there any recommended starting points for dissolving this compound for in vitro experiments?

For initial experiments, it is common to first dissolve poorly soluble compounds like this compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[16][17][18] This stock solution can then be diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem 1: this compound precipitate is observed after adding the stock solution to my aqueous buffer.

  • Cause: The aqueous solubility of this compound has been exceeded. The concentration of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility.

  • Solution:

    • Decrease the final concentration of this compound: If experimentally feasible, lowering the target concentration in the aqueous medium is the most straightforward solution.

    • Increase the co-solvent concentration: If the experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may help keep this compound in solution. Be sure to run appropriate vehicle controls.

    • Use a solubility enhancer: Consider incorporating a pharmaceutically acceptable solubility enhancer, such as a cyclodextrin (B1172386), into your aqueous buffer.

Problem 2: I am seeing inconsistent results in my bioassays, which I suspect are due to solubility issues.

  • Cause: this compound may be precipitating out of solution over time or adsorbing to plasticware, leading to a lower effective concentration.

  • Solution:

    • Visually inspect for precipitation: Before and after the experiment, carefully inspect your solutions for any signs of precipitation.

    • Prepare fresh solutions: Prepare this compound dilutions immediately before use to minimize the time for potential precipitation.

    • Consider using different labware: Test for potential adsorption to different types of plastic or use glass labware where appropriate.

    • Incorporate a solubility enhancer: As mentioned previously, using a co-solvent or cyclodextrin can help maintain a stable solution.

Data Summary

Due to the lack of specific quantitative data for this compound, the following table summarizes the expected qualitative effects of different factors on its aqueous solubility based on the properties of similar compounds.

FactorExpected Effect on this compound SolubilityRationale
pH DependentThe molecule contains functional groups that may be ionizable, leading to changes in solubility with pH.[5][6][7][8]
Temperature Minor Increase with HeatingFor most solids, solubility increases with temperature, but this effect may be slight for complex organic molecules.[6][7]
Co-solvents (e.g., DMSO, Ethanol) Significant IncreaseThese solvents can disrupt the hydrogen-bonding network of water and provide a more hydrophobic environment to dissolve this compound.[9][10][11][19]
Cyclodextrins Potential for Significant IncreaseCyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their apparent solubility in water.[12][13][14][15]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.[16][20][21][22]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

    • Filter the supernatant through a low-binding 0.22 µm filter to remove any remaining undissolved particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

Protocol 2: Enhancing this compound Solubility with a Co-solvent (DMSO)

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure all solid is completely dissolved.

  • Prepare a series of aqueous buffers containing different percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Add a small, fixed volume of the this compound stock solution to each of the DMSO-containing buffers to achieve the desired final this compound concentration.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the desired temperature.

  • Quantify the amount of this compound remaining in solution using the method described in Protocol 1 to determine the solubility in each co-solvent mixture.

Protocol 3: Enhancing this compound Solubility with Cyclodextrins

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of a wide range of hydrophobic drugs.[12][13]

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Add an excess of this compound powder to each cyclodextrin solution.

  • Follow the shake-flask method as described in Protocol 1 for each concentration of cyclodextrin.

  • Quantify the concentration of dissolved this compound in each solution to determine the effect of cyclodextrin concentration on its apparent solubility.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed q1 Is the final concentration of this compound essential? start->q1 a1 Lower the final concentration of this compound. q1->a1 No q2 Can the experimental system tolerate a higher co-solvent concentration? q1->q2 Yes end End: Solution Optimized a1->end a2 Increase co-solvent (e.g., DMSO) concentration. Remember vehicle controls. q2->a2 Yes a3 Consider using a solubility enhancer like cyclodextrin. q2->a3 No a2->end a3->end

Caption: Troubleshooting workflow for this compound precipitation.

ShakeFlaskWorkflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to aqueous buffer prep2 Agitate at constant temperature for 24-48h prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Experimental workflow for the Shake-Flask solubility assay.

CyclodextrinMechanism cluster_system Aqueous Solution This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Soluble) This compound->Complex Complexation Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-based solubility enhancement.

References

Technical Support Center: Griseoviridin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Griseoviridin extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than expected. What are the common causes?

Low yields of this compound can stem from several factors throughout the production and extraction process. These can be broadly categorized into upstream (fermentation) and downstream (extraction and purification) issues.

Upstream Fermentation Issues:

  • Suboptimal Growth Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing microorganism, typically Streptomyces species. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact yield.[1][2]

  • Strain Viability: The genetic stability and viability of the Streptomyces strain are crucial. Over-culturing or improper storage can lead to strain degradation and reduced productivity.

Downstream Extraction Issues:

  • Inefficient Cell Lysis: Incomplete disruption of the microbial cells will result in a significant portion of the this compound remaining trapped within the biomass.

  • Inappropriate Solvent Selection: The choice of extraction solvent is critical and depends on the polarity of this compound. Using a solvent with unsuitable polarity will lead to poor extraction efficiency.

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-liquid ratio have a direct impact on the extraction yield.[1]

  • Degradation of this compound: this compound may be sensitive to factors like pH, temperature, and light, leading to degradation during the extraction process.

Q2: How do I choose the right solvent for this compound extraction?

The choice of solvent is a critical factor in maximizing this compound yield. The ideal solvent should have a polarity that matches that of this compound, be able to penetrate the microbial cell wall, and be relatively easy to remove in downstream processing.

Commonly used solvents for the extraction of antibiotics from fermentation broths include acetone (B3395972), ethyl acetate (B1210297), methanol (B129727), and chloroform.[3][4] Acetone has been specifically mentioned for this compound extraction.[4] Ethyl acetate is also a common choice for extracting similar antibiotics like pristinamycin (B1678112) from Streptomyces cultures.[5]

Troubleshooting Solvent Selection:

  • Low Polarity Solvents (e.g., Hexane, Chloroform): While effective for non-polar compounds, they may not be optimal for this compound if it possesses more polar characteristics. Chloroform has been used for the extraction of other antibiotics from Streptomyces.[1][6]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone): These are often good starting points for many secondary metabolites. Acetone and ethyl acetate are frequently used for extracting antibiotics from fermentation broths.[3][4][5][7][8]

  • High Polarity Solvents (e.g., Methanol, Ethanol): These are effective for highly polar compounds. Methanol is often used to extract compounds from mycelia.[1]

Q3: What is the optimal temperature for this compound extraction?

Temperature plays a dual role in the extraction process. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent, potentially leading to higher yields. However, elevated temperatures can also lead to the degradation of thermally sensitive compounds like many antibiotics.[9][10]

Troubleshooting Temperature:

  • Extraction at Room Temperature: This is often a safe starting point to minimize the risk of thermal degradation.

  • Moderate Heat (e.g., 30-40°C): This can improve extraction efficiency without causing significant degradation. It is important to monitor for any signs of product degradation at elevated temperatures.

  • High Temperatures: Generally, high temperatures should be avoided unless this compound is known to be thermally stable.

Q4: How does pH affect the stability and extraction of this compound?

The pH of the extraction environment can significantly impact the stability and recovery of this compound. For many antibiotics, maintaining a pH within a neutral to slightly acidic or basic range is crucial to prevent degradation.[9][10][11][12] The optimal pH for the stability of polyketide antibiotics like nystatin (B1677061) and amphotericin B is between 5 and 7.[12]

Troubleshooting pH:

  • Acidic or Alkaline Conditions: Extreme pH values can cause hydrolysis or other chemical modifications of the this compound molecule, leading to a loss of activity and yield.

  • pH Adjustment: It is advisable to monitor and, if necessary, adjust the pH of the fermentation broth before and during extraction to maintain it within a range where this compound is stable.

Q5: What are the key steps in a general protocol for this compound extraction from a fermentation broth?

A typical extraction protocol involves separating the biomass from the broth, extracting this compound from both fractions, and then purifying the crude extract.

Data Presentation

Table 1: Comparison of Solvents for Antibiotic Extraction

SolventPolarityTypical Application for Antibiotic ExtractionReported Recovery for Similar Antibiotics
Acetone HighExtraction from fermentation broth and mycelia.[4][13]Mentioned for this compound extraction.
Ethyl Acetate IntermediateEffective for a wide range of antibiotics.[3][5][7][8][14]71% recovery for pristinamycin.[5]
Methanol HighOften used for extracting intracellular metabolites from mycelia.[1]---
Chloroform LowUsed for less polar antibiotics.[1][6]---

Table 2: Impact of Extraction Parameters on this compound Yield

ParameterGeneral Impact on YieldTroubleshooting Recommendations
Temperature Increased temperature can improve solubility and diffusion but may cause degradation.[9][10]Start with room temperature extraction. Cautiously increase to 30-40°C while monitoring for degradation.
pH Extreme pH can lead to degradation. Optimal stability for similar antibiotics is often near neutral pH.[9][10][11][12]Maintain pH in the range of 6.0-8.0 during extraction.
Extraction Time Longer extraction times can increase yield up to a certain point, after which degradation may occur.Optimize extraction time by analyzing yield at different time points (e.g., 1, 2, 4, 8 hours).
Solid-to-Liquid Ratio A higher solvent volume can improve extraction efficiency but may lead to dilution and increased processing time.A common starting point is a 1:1 (v/v) ratio of solvent to fermentation broth.[3]

Experimental Protocols

General Protocol for this compound Extraction from Streptomyces Fermentation Broth

  • Separation of Biomass:

    • Centrifuge the fermentation broth at 5,000-10,000 x g for 15-20 minutes to pellet the mycelia.

    • Decant the supernatant (cell-free broth) and store it at 4°C.

  • Extraction from Mycelia:

    • Resuspend the mycelial pellet in a suitable solvent (e.g., methanol or acetone) at a 1:3 (w/v) ratio.

    • Perform cell disruption using methods such as sonication or homogenization to release intracellular this compound.

    • Stir the mixture for 2-4 hours at room temperature.

    • Centrifuge to separate the cell debris and collect the solvent extract.

    • Repeat the extraction of the mycelial pellet 2-3 times to maximize recovery.

    • Pool the solvent extracts.

  • Extraction from Cell-Free Broth:

    • Perform a liquid-liquid extraction of the supernatant using an appropriate immiscible solvent (e.g., ethyl acetate or acetone). A common ratio is 1:1 (v/v).[3]

    • Shake the mixture vigorously in a separatory funnel for 10-15 minutes.

    • Allow the layers to separate and collect the organic phase containing the this compound.

    • Repeat the extraction of the aqueous phase 2-3 times.

    • Pool the organic extracts.

  • Concentration and Purification:

    • Combine all the extracts (from both mycelia and broth).

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

    • The resulting crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Visualizations

Troubleshooting_Workflow start Low this compound Yield upstream Investigate Upstream (Fermentation) start->upstream downstream Investigate Downstream (Extraction) start->downstream media Optimize Media Composition (Carbon/Nitrogen Sources) upstream->media conditions Optimize Fermentation Conditions (pH, Temp, Aeration) upstream->conditions strain Check Strain Viability & Integrity upstream->strain lysis Optimize Cell Lysis downstream->lysis solvent Evaluate Solvent Choice & Polarity downstream->solvent parameters Optimize Extraction Parameters (Temp, Time, Ratio) downstream->parameters stability Assess Product Stability (pH, Light, Temp) downstream->stability end Improved Yield media->end conditions->end strain->end lysis->end solvent->end parameters->end stability->end

Caption: Troubleshooting workflow for low this compound yield.

Extraction_Workflow start Fermentation Broth centrifugation Centrifugation start->centrifugation mycelia Mycelia centrifugation->mycelia supernatant Supernatant (Broth) centrifugation->supernatant mycelia_extraction Mycelia Extraction (e.g., Acetone/Methanol) mycelia->mycelia_extraction broth_extraction Broth Extraction (e.g., Ethyl Acetate) supernatant->broth_extraction mycelia_extract Mycelia Extract mycelia_extraction->mycelia_extract broth_extract Broth Extract broth_extraction->broth_extract combine Combine Extracts mycelia_extract->combine broth_extract->combine concentrate Concentration (Rotary Evaporation) combine->concentrate crude_extract Crude this compound Extract concentrate->crude_extract purification Purification (Chromatography) crude_extract->purification final_product Purified this compound purification->final_product

Caption: General workflow for this compound extraction.

References

preventing degradation of Griseoviridin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Griseoviridin during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during purification?

A1: this compound, a hybrid polyketide-non-ribosomal peptide, is susceptible to degradation from several factors, including:

  • pH: this compound is sensitive to acidic and alkaline conditions. Exposure to strong acids or bases can lead to hydrolysis of its ester and amide bonds.[1] The optimal pH for the stability of similar complex antibiotics is generally in the neutral range of 6.5-7.0.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2] It is recommended to perform purification steps at reduced temperatures whenever possible.

  • Oxidation: The ene-thiol linkage in this compound is susceptible to oxidation.[3] Contact with strong oxidizing agents or dissolved oxygen, especially in the presence of metal ions, can lead to the formation of sulfoxides or other oxidation byproducts.

  • Light: Exposure to UV or high-intensity visible light may lead to photodegradation. It is advisable to protect this compound solutions from light.[4][5][6]

  • Enzymatic Degradation: If the purification process starts from a crude cell lysate, endogenous enzymes such as proteases and esterases could potentially degrade this compound.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound:

  • Short-term storage: For lyophilized powder, storage at 4°C is acceptable for several weeks. Solutions should be used fresh or stored at 4°C for no more than 1-2 weeks.[7]

  • Long-term storage: For extended periods, lyophilized this compound should be stored at -20°C or -80°C.[7] Solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][8]

  • General handling: Always store this compound in tightly sealed containers in a dry, well-ventilated area, and protect it from light.[1]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can be identified by:

  • Chromatographic analysis: The appearance of new peaks or a decrease in the area of the main this compound peak in HPLC or LC-MS analysis.

  • Changes in physical appearance: Discoloration of the purified substance or solution.

  • Loss of biological activity: A reduction in the antibiotic's efficacy in bioassays.

Troubleshooting Guides

Issue 1: Low Yield After Purification

This guide helps to troubleshoot potential causes of a significant loss of this compound during the purification process.

Potential Cause Troubleshooting Step Recommended Action
pH-induced Hydrolysis Monitor the pH of all buffers and solutions used during extraction and chromatography.Maintain the pH of all aqueous solutions between 6.5 and 7.5.[2] Use buffered solutions to prevent pH shifts.
Thermal Degradation Review the temperature conditions of each purification step.Perform all purification steps, including chromatography, at 4°C (in a cold room or with a cooled autosampler/fraction collector). Avoid any heating steps. For solvent evaporation, use a rotary evaporator at low temperature and reduced pressure.[1]
Oxidative Degradation Assess the potential for oxidation in your workflow.Degas all solvents and buffers to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) to organic solvents. If working with the precursor, pre-griseoviridin, the addition of a reducing agent like TCEP may be necessary to prevent disulfide bond formation.[3]
Poor Column Binding/Elution The chromatographic conditions may not be optimal for this compound.Optimize the binding and elution conditions for your chosen chromatography resin (e.g., silica (B1680970), C18, ion-exchange). Perform small-scale scouting experiments with different mobile phases and gradients.[9]
Photodegradation The sample may have been exposed to excessive light.Protect all this compound-containing solutions from light by using amber vials or wrapping containers in aluminum foil.[4]
Issue 2: Appearance of Impurity Peaks in a Purified Sample

This guide addresses the emergence of new peaks in your chromatogram, which may indicate degradation products.

Potential Degradation Product Likely Cause Preventative Measure
Hydrolysis Products Exposure to acidic or basic pH.Strictly maintain a neutral pH (6.5-7.5) throughout the purification process.[2] Use high-purity solvents and freshly prepared buffers.
Oxidation Products (e.g., Sulfoxides) Exposure to oxygen or oxidizing agents.Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents. Avoid metal containers that could catalyze oxidation.
Epimers or Isomers Harsh pH or temperature conditions.Maintain mild purification conditions (neutral pH, low temperature) to prevent structural rearrangement of the molecule.

Experimental Protocols

Protocol 1: General Purification Workflow for this compound

This protocol outlines a general approach for the purification of this compound from a fermentation broth.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and/or the mycelium with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at room temperature.

    • Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 30°C.

  • Silica Gel Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar mobile phase (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent under reduced pressure.

  • Reverse-Phase HPLC (Final Polishing):

    • Dissolve the partially purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Purify the sample using a preparative reverse-phase C18 HPLC column.

    • Use a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate, pH 7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Elute with a suitable gradient to separate this compound from remaining impurities.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain pure this compound.

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Separate Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Organic_Extraction Organic_Extraction Supernatant->Organic_Extraction Ethyl Acetate Mycelium->Organic_Extraction Evaporation Evaporation Organic_Extraction->Evaporation <30°C Crude_Extract Crude_Extract Evaporation->Crude_Extract Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography Initial Cleanup Partially_Purified_this compound Partially_Purified_this compound Silica_Gel_Chromatography->Partially_Purified_this compound RP_HPLC RP_HPLC Partially_Purified_this compound->RP_HPLC Final Polishing Pure_Griseoviridin_Solution Pure_Griseoviridin_Solution RP_HPLC->Pure_Griseoviridin_Solution Lyophilization Lyophilization Pure_Griseoviridin_Solution->Lyophilization Pure_Griseoviridin_Powder Pure_Griseoviridin_Powder Lyophilization->Pure_Griseoviridin_Powder G cluster_troubleshooting Troubleshooting Pathway start Low Purity or Yield of this compound check_ph Is the pH of all solutions neutral (6.5-7.5)? start->check_ph check_temp Are purification steps performed at low temperature (e.g., 4°C)? check_ph->check_temp Yes adjust_ph Adjust pH to 6.5-7.5 with appropriate buffers. check_ph->adjust_ph No check_oxidation Are solvents degassed and protected from oxygen? check_temp->check_oxidation Yes reduce_temp Perform purification at 4°C. check_temp->reduce_temp No check_light Is the sample protected from light? check_oxidation->check_light Yes prevent_oxidation Degas solvents and consider adding antioxidants. check_oxidation->prevent_oxidation No protect_from_light Use amber vials or cover with foil. check_light->protect_from_light No optimized_protocol Purification Protocol Optimized check_light->optimized_protocol Yes adjust_ph->start reduce_temp->start prevent_oxidation->start protect_from_light->start

References

Technical Support Center: Griseoviridin Ribosome Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Griseoviridin (B1245102) ribosome binding assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibiotic that inhibits protein synthesis in bacteria by binding to the 50S large ribosomal subunit.[1] This binding event blocks the peptidyl transferase center (PTC), preventing the formation of peptide bonds between amino acids. Specifically, it interferes with the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome. While this compound can also interact with eukaryotic (80S) ribosomes, its affinity for them is significantly lower, typically by two orders of magnitude, than for bacterial (70S) ribosomes.[1]

Q2: I am observing a low or no signal in my this compound ribosome binding assay. What are the potential causes and solutions?

A weak or absent signal can be due to several factors related to your reagents or assay conditions.

  • Inactive Ribosomes: Ensure that your ribosome preparation is active. Avoid repeated freeze-thaw cycles. It is advisable to test the activity of your ribosomes with a known control ligand.

  • Degraded this compound: Prepare fresh solutions of this compound for each experiment, as it can degrade in aqueous solutions.

  • Suboptimal Buffer Conditions: The concentration of magnesium ions (Mg²⁺) is critical for ribosome integrity and function. A typical concentration range is 5-10 mM. The pH of the binding buffer should be maintained around 7.5.

  • Incorrect Incubation Time or Temperature: The binding reaction needs to reach equilibrium. Optimize the incubation time and temperature for your specific experimental setup. A common starting point is a 30-minute incubation at 37°C.

Q3: My filter binding assay is showing high background noise. How can I reduce non-specific binding?

High background can mask the specific binding signal of this compound. Here are some common causes and troubleshooting steps:

  • Non-specific Binding to the Filter: Nitrocellulose filters can sometimes bind single-stranded nucleic acids or the compound itself.

    • Washing: Increase the number and stringency of wash steps with ice-cold binding buffer after filtration.

    • Blocking: Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your binding buffer to minimize non-specific interactions.

  • Aggregation: Aggregates of ribosomes or this compound can be retained by the filter, leading to high background.

    • Centrifugation: Before use, centrifuge your ribosome and this compound preparations at high speed to pellet any aggregates.

  • Buffer Composition:

    • Salt Concentration: Increasing the salt concentration (e.g., KCl) in the wash buffer can help disrupt non-specific electrostatic interactions.

    • Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20) to the wash buffer can reduce non-specific hydrophobic interactions.

Q4: I am seeing inconsistent results between experimental replicates. What could be the cause?

Inconsistent results often point to issues with experimental technique or reagent stability.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes.

  • Incomplete Mixing: Thoroughly mix all reaction components.

  • Temperature Fluctuations: Maintain a consistent temperature during incubation and washing steps.

  • Reagent Degradation: As mentioned, ensure the stability of your ribosomes and this compound stock.

Experimental Protocols

Protocol 1: Nitrocellulose Filter Binding Assay for this compound

This protocol is designed to measure the binding of radiolabeled this compound to bacterial ribosomes.

Materials:

  • 70S ribosomes from E. coli

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT

  • Wash Buffer: Ice-cold Binding Buffer

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation fluid and counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 70S ribosomes (final concentration 50-100 nM) and varying concentrations of radiolabeled this compound in Binding Buffer. Include a control with no ribosomes to determine non-specific binding.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Quickly filter the reaction mixture through a pre-wetted nitrocellulose filter under vacuum.

  • Washing: Immediately wash the filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound this compound.

  • Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding (counts from the no-ribosome control) from the total binding to obtain the specific binding at each this compound concentration.

Protocol 2: Competitive Ribosome Binding Assay

This protocol can be used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to displace a known radiolabeled ligand that binds to a similar site on the ribosome (e.g., [¹⁴C]erythromycin).

Materials:

  • 70S ribosomes from E. coli

  • Radiolabeled ligand (e.g., [¹⁴C]erythromycin)

  • Unlabeled this compound

  • Binding Buffer

  • Wash Buffer

  • Nitrocellulose filters

  • Scintillation fluid and counter

Methodology:

  • Reaction Setup: Prepare a series of tubes containing a fixed concentration of 70S ribosomes and the radiolabeled ligand in Binding Buffer. Add increasing concentrations of unlabeled this compound to these tubes.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Filtration and Washing: Follow the same procedure as in Protocol 1.

  • Quantification: Measure the radioactivity on each filter.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the this compound concentration. The concentration of this compound that displaces 50% of the radiolabeled ligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Data Presentation

Quantitative data from this compound ribosome binding assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example Data Table for this compound IC50 Determination

This compound (µM)% Inhibition of [¹⁴C]Erythromycin Binding
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 3.2
1085.1 ± 1.8
10098.6 ± 0.5

Note: The above data is illustrative. Actual values must be determined experimentally.

Visualizations

Diagram 1: this compound Ribosome Binding Assay Workflow

Griseoviridin_Ribosome_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Ribosomes, this compound, Buffers Incubation Incubate Ribosomes + this compound Reagents->Incubation 1. Mix Filtration Filter through Nitrocellulose Membrane Incubation->Filtration 2. Separate Washing Wash to Remove Unbound Ligand Filtration->Washing 3. Purify Quantification Quantify Bound Ligand (e.g., Scintillation Counting) Washing->Quantification 4. Measure Analysis Data Analysis (IC50, Kd, Ki) Quantification->Analysis 5. Calculate

Caption: Workflow for a this compound ribosome binding assay.

Diagram 2: Troubleshooting Logic for High Background

High_Background_Troubleshooting Start High Background Signal Check_Filter Issue with Filter Binding? Start->Check_Filter Check_Aggregates Are there Aggregates? Check_Filter->Check_Aggregates No Sol_Filter Increase Wash Steps Add Blocking Agent (BSA) Check_Filter->Sol_Filter Yes Check_Buffer Suboptimal Buffer? Check_Aggregates->Check_Buffer No Sol_Aggregates Centrifuge Reagents Before Use Check_Aggregates->Sol_Aggregates Yes Sol_Buffer Optimize Salt/Detergent Concentration in Wash Buffer Check_Buffer->Sol_Buffer Yes Resolved Problem Resolved Check_Buffer->Resolved No/Continue Monitoring Sol_Filter->Resolved Sol_Aggregates->Resolved Sol_Buffer->Resolved

Caption: Troubleshooting decision tree for high background signals.

References

Technical Support Center: Optimizing Fermentation Media for Enhanced Griseoviridin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation media to enhance the production of Griseoviridin, a potent streptogramin antibiotic produced by Streptomyces griseoviridis. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enhanced production important?

A1: this compound is a member of the streptogramin A family of antibiotics, which exhibits broad-spectrum antibacterial activity.[1][2] It is produced by the bacterium Streptomyces griseoviridis.[1][2] Enhanced production of this compound is crucial for its potential development as a therapeutic agent to combat drug-resistant bacterial infections.

Q2: What are the key components of a fermentation medium for this compound production?

A2: A typical fermentation medium for Streptomyces species to produce antibiotics like this compound consists of a carbon source, a nitrogen source, mineral salts, and potentially precursor amino acids. The careful selection and optimization of these components are critical for maximizing yield.

Q3: Which carbon sources are most effective for this compound production?

A3: While specific data for this compound is limited, studies on other Streptomyces species suggest that glucose and starch are effective carbon sources for antibiotic production.[3][4] Optimization of the carbon source concentration is crucial, as excess glucose can sometimes inhibit secondary metabolite production.[5]

Q4: What are the recommended nitrogen sources for enhancing this compound yield?

A4: Complex nitrogen sources like soybean meal, yeast extract, and peptone are commonly used in Streptomyces fermentations and have been shown to support good antibiotic production.[3][6] Yeast extract and peptone are rich in amino acids, vitamins, and other growth factors that can stimulate cell growth and secondary metabolism.[7]

Q5: Do precursor amino acids play a role in this compound biosynthesis?

A5: this compound is a hybrid polyketide-non-ribosomal peptide, meaning its structure is derived from both fatty acid and amino acid precursors.[8] While specific precursors for this compound are not extensively documented in the readily available literature, L-cysteine and L-threonine are known to be involved in the biosynthesis of other complex natural products and could potentially influence this compound production.[9][10] Supplementation with these amino acids may be beneficial and should be tested empirically.

Q6: What are the typical fermentation parameters for this compound production?

A6: Key fermentation parameters for Streptomyces include temperature, pH, agitation, and aeration. A typical temperature range is 28-30°C, with a pH maintained between 6.5 and 7.5.[11] Adequate aeration and agitation are critical for supplying dissolved oxygen and ensuring nutrient homogeneity.[11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Suboptimal media composition.Systematically evaluate different carbon and nitrogen sources (see Tables 1 & 2). Optimize the Carbon-to-Nitrogen (C/N) ratio.
Inadequate aeration or agitation.Increase shaker speed or airflow in the fermenter to ensure sufficient dissolved oxygen levels (>20% saturation).[12]
Incorrect pH of the medium.Monitor and control the pH of the fermentation broth, maintaining it within the optimal range (typically 6.5-7.5).[11]
Poor quality or age of inoculum.Use a fresh, actively growing seed culture for inoculation. Ensure a standardized inoculum size and age.[13]
Good Biomass Growth but Poor Antibiotic Production Nutrient repression.High concentrations of readily available carbon sources like glucose can repress secondary metabolite synthesis. Try a lower initial glucose concentration or a fed-batch strategy.[5]
Phosphate (B84403) limitation or excess.Optimize the phosphate concentration in the medium, as it can be a critical regulator of antibiotic production in Streptomyces.
Lack of essential precursors.Experiment with the addition of potential precursor amino acids such as L-cysteine and L-threonine to the fermentation medium.[9][10]
Inconsistent Fermentation Results Variability in inoculum.Standardize the seed culture preparation protocol, including medium, incubation time, and inoculum volume.[13]
Inhomogeneous mixing in the fermenter.Ensure adequate agitation to maintain a homogenous distribution of cells and nutrients.
Contamination of the culture.Implement strict aseptic techniques throughout the entire fermentation process. Regularly check for contamination via microscopy.[14]
Foaming in the Fermenter High protein content in the medium.Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.

Quantitative Data on Media Components

The following tables summarize the impact of various carbon and nitrogen sources on antibiotic production by Streptomyces species, providing a starting point for the optimization of this compound fermentation media.

Table 1: Effect of Different Carbon Sources on Antibiotic Production by Streptomyces spp.

Carbon Source (at 1% w/v)Relative Antibiotic Yield (%)Reference
Glucose100[3]
Starch95[3]
Fructose85General Knowledge
Maltose80General Knowledge
Glycerol70General Knowledge

Note: The relative yields are generalized from studies on various Streptomyces species and may vary for this compound production. Empirical testing is recommended.

Table 2: Effect of Different Nitrogen Sources on Antibiotic Production by Streptomyces spp.

Nitrogen Source (at 0.5% w/v)Relative Antibiotic Yield (%)Reference
Soybean Meal100[3]
Yeast Extract90[6]
Peptone85[6]
Ammonium Sulfate60General Knowledge
Sodium Nitrate55General Knowledge

Note: The relative yields are generalized from studies on various Streptomyces species and may vary for this compound production. Empirical testing is recommended.

Experimental Protocols

Seed Culture Preparation for Streptomyces griseoviridis

This protocol details the preparation of a standardized seed culture, which is crucial for reproducible fermentation results.[13]

  • Medium Preparation: Prepare a seed culture medium such as ISP2 (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.2) or a custom seed medium. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterile seed medium with a loopful of spores or a mycelial plug from a fresh agar (B569324) plate of S. griseoviridis.

  • Incubation: Incubate the inoculated flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours, or until a dense, homogenous mycelial suspension is observed.

  • Quality Control: Before using the seed culture for production, visually inspect for any signs of contamination and check the mycelial morphology under a microscope.

Submerged Fermentation for this compound Production

This protocol outlines the general procedure for submerged fermentation to produce this compound.

  • Production Medium Preparation: Prepare the optimized production medium (refer to Tables 1 and 2 for starting points). A historical medium for this compound production contained cornsteep liquor solids, soybean oil meal, starch, sodium chloride, and calcium carbonate.[3] Dispense the medium into fermentation flasks or a bioreactor and sterilize by autoclaving.

  • Inoculation: Aseptically transfer the seed culture to the production medium. A typical inoculum size is 5-10% (v/v).

  • Fermentation: Incubate the production culture at 28-30°C with agitation (200-250 rpm for flasks) and aeration for 7-10 days.[11] Maintain the pH between 6.5 and 7.5.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production.

  • Harvesting: After the fermentation is complete (typically indicated by a plateau or decline in this compound concentration), harvest the broth for extraction and purification.

Quantification of this compound by HPLC (General Method)

This protocol provides a general framework for quantifying this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelium separately with a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 220 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area corresponding to this compound in the sample chromatogram and calculate the concentration based on the standard curve.

Visualizations

Experimental_Workflow cluster_0 Inoculum Preparation cluster_1 Production Fermentation cluster_2 Downstream Processing cluster_3 Analysis Agar Plate Agar Plate Seed Flask Seed Flask Agar Plate->Seed Flask Inoculation Production Fermenter Production Fermenter Seed Flask->Production Fermenter Inoculation (5-10% v/v) Harvested Broth Harvested Broth Production Fermenter->Harvested Broth Harvest Extraction Extraction Harvested Broth->Extraction HPLC Analysis HPLC Analysis Harvested Broth->HPLC Analysis Quantification Purification Purification Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: A typical experimental workflow for this compound production and analysis.

Media_Optimization_Logic Start Start Define Basal Medium Define Basal Medium Start->Define Basal Medium OFAT Screening One-Factor-at-a-Time (OFAT) Screening of C & N Sources Define Basal Medium->OFAT Screening Identify Significant Factors Identify Significant Factors OFAT Screening->Identify Significant Factors RSM Optimization Response Surface Methodology (RSM) for Optimal Concentrations Identify Significant Factors->RSM Optimization Validate Optimized Medium Validate Optimized Medium RSM Optimization->Validate Optimized Medium End End Validate Optimized Medium->End

Caption: A logical workflow for fermentation media optimization.

References

managing impurities in synthetic Griseoviridin preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthetic preparation of Griseoviridin.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Starting Material Impurities: Impurities present in the initial building blocks.

    • Intermediates: Unreacted starting materials or intermediates from previous steps.

    • Reagents and Catalysts: Residual coupling agents, catalysts (e.g., Palladium from Stille coupling), and scavengers.[1][2]

  • Product-Related Impurities: These are structurally similar to this compound.

    • Byproducts of Key Reactions: Such as oxidized byproducts, deletion or insertion peptides from peptide coupling, or byproducts from oxazole (B20620) formation.[3][4]

    • Degradation Products: this compound and its precursors can be sensitive to factors like pH, light, and temperature, leading to degradation.

    • Isomers: Diastereomers or epimers that may form during the synthesis.

Q2: What analytical techniques are recommended for impurity profiling of synthetic this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) is the method of choice for separating this compound from its impurities. A method using a C18 column with a gradient of acetonitrile (B52724) in water (often with additives like formic acid or TFA) is a good starting point.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which provides clues to their structures.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to help determine the elemental composition of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated impurities.

Q3: What are the general strategies for purifying synthetic this compound?

A3: Purification of this compound, a complex macrocycle, often requires multiple steps:

  • Crystallization: If the crude product is of sufficient purity and a suitable solvent system is found, crystallization can be an effective method for removing significant amounts of impurities.

  • Flash Chromatography: Often used for initial purification of the crude product on silica (B1680970) gel or a reverse-phase sorbent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating this compound from closely related impurities to achieve high purity.[9][10][11][12] Reverse-phase chromatography is the most common mode for this class of molecules.

Troubleshooting Guides

Problem 1: Low yield in the Stille macrocyclization step.
  • Symptom: The reaction to form the 23-membered macrocycle results in a low yield of the desired product, with the formation of a significant amount of insoluble material.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Oligomerization/Polymerization High concentrations can favor intermolecular reactions. Run the macrocyclization under high dilution conditions (typically 0.001-0.01 M). Use a syringe pump for the slow addition of the linear precursor to the reaction vessel.
Catalyst Deactivation Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use fresh, high-quality palladium catalyst and ligands. Consider using a more robust ligand that is resistant to degradation.
Side Reactions of the Stannane Homocoupling of the organostannane can be a side reaction. Ensure the stoichiometry of the reactants is accurate.[13]
Poor Solubility of Precursor or Product Choose a solvent system in which both the linear precursor and the macrocyclic product are soluble. Toluene or DMF are common solvents for Stille couplings.[14]
Problem 2: Presence of multiple, difficult-to-separate peaks around the main product in the HPLC analysis.
  • Symptom: The analytical HPLC of the purified this compound shows several closely eluting peaks, suggesting the presence of isomers or structurally very similar impurities.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Epimerization during Peptide Coupling Racemization can occur during the activation of the carboxylic acid for amide bond formation.[2][15] Use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with a base like DIPEA at low temperatures.[16]
Incomplete Deprotection Some protecting groups may be difficult to remove completely, leading to impurities with residual protecting groups. Extend the deprotection reaction time or use a stronger deprotection cocktail. Scavengers like triisopropylsilane (B1312306) (TIPS) are often necessary during cleavage to prevent side reactions.[1]
Oxidation of the Thioether The thioether linkage in this compound can be susceptible to oxidation, leading to sulfoxide (B87167) or sulfone byproducts. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. Avoid strong oxidizing agents.
Formation of Deletion or Truncated Sequences During the peptide-like assembly, incomplete coupling or deprotection can lead to peptides missing one or more amino acid residues.[15] Ensure coupling reactions go to completion by monitoring with a qualitative test (e.g., Kaiser test for free amines). Double coupling may be necessary for sterically hindered amino acids.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method for this compound Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a minimal amount of DMF or DMSO and dilute with the initial mobile phase composition.

Protocol 2: General Preparative RP-HPLC Method for this compound Purification
  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Method Development: First, develop an optimal separation on an analytical scale using the same mobile phases. Then, translate the gradient to the preparative scale. A shallow gradient around the elution time of this compound will provide the best resolution.

  • Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMF) and dilute with mobile phase A until the point of precipitation. Inject the filtered solution onto the column. The mass loading will depend on the complexity of the mixture and the resolution from the target compound.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the fractions by analytical HPLC. Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Purification cluster_analysis Impurity Analysis cluster_purification High-Purity Purification synthesis This compound Synthesis workup Aqueous Workup & Extraction synthesis->workup flash_chrom Flash Chromatography workup->flash_chrom hplc Analytical HPLC flash_chrom->hplc Crude Sample lcms LC-MS hplc->lcms hrms HRMS (if needed) lcms->hrms prep_hplc Preparative HPLC fraction_analysis Fraction Analysis (HPLC) prep_hplc->fraction_analysis lyophilization Lyophilization fraction_analysis->lyophilization final_product Pure this compound fraction_analysis->final_product Pure Fractions

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_cause Potential Causes cluster_solution Solutions start Low Yield or Impure Product check_hplc Analyze by HPLC/LC-MS start->check_hplc identify_impurities Identify Impurity Masses check_hplc->identify_impurities is_starting_material Unreacted Starting Material? identify_impurities->is_starting_material is_side_product Known Side Product? identify_impurities->is_side_product is_isomer Isomeric Mass? identify_impurities->is_isomer is_degradation Degradation Product? identify_impurities->is_degradation optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction change_reagents Change Coupling Reagents or Catalyst is_side_product->change_reagents is_isomer->change_reagents modify_workup Modify Workup/Handling (pH, Inert Atmosphere) is_degradation->modify_workup improve_purification Improve Purification Method (e.g., Prep-HPLC) optimize_reaction->improve_purification change_reagents->improve_purification modify_workup->improve_purification

Caption: Logical workflow for troubleshooting impurity issues in this compound synthesis.

References

addressing experimental variability in Griseoviridin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in Griseoviridin (B1245102) bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a streptogramin A antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding action blocks the proper positioning of aminoacyl-tRNA and peptidyl-tRNA, thereby preventing peptide bond formation.[1]

Q2: What are the common sources of variability in Minimum Inhibitory Concentration (MIC) assays for this compound?

A2: Variability in this compound MIC assays can arise from several factors:

  • Inoculum Preparation: Inconsistent bacterial density in the inoculum can significantly alter MIC values. Adherence to a 0.5 McFarland standard is crucial.

  • Media Composition: Variations in broth or agar (B569324) composition, including pH and cation concentration, can affect the activity of this compound.

  • Incubation Conditions: Fluctuations in temperature and incubation time can impact bacterial growth rates and, consequently, the observed MIC.

  • This compound Stock Solution: Issues with the stability, storage, and dilution of the this compound stock solution can lead to inaccurate final concentrations in the assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, which can then be serially diluted in the appropriate culture medium. Stock solutions should be stored at -20°C or lower to maintain stability. Repeated freeze-thaw cycles should be avoided. For in-use stability, it is best to prepare fresh dilutions from the stock for each experiment.

Q4: I am observing precipitation when I add my this compound DMSO stock to the aqueous culture medium. What should I do?

A4: Precipitation is a common issue when diluting DMSO-solubilized compounds into aqueous media. To mitigate this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the culture medium. This gradual change in solvent polarity can help keep this compound in solution.

  • Pre-warm the Medium: Adding the DMSO stock to a pre-warmed culture medium can sometimes improve solubility.

  • Vortex Gently After Addition: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.

Q5: Can this compound be used in combination with other antibiotics?

A5: Yes, this compound is known to act synergistically with viridogrisein, another streptogramin antibiotic.[2] This synergistic effect is a hallmark of streptogramin antibiotics, where the combination is more effective than the individual components. When designing experiments with antibiotic combinations, a checkerboard assay is often used to determine the Fractional Inhibitory Concentration (FIC) index and quantify the degree of synergy.

Troubleshooting Guides

Inconsistent MIC Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent inoculum densityEnsure the bacterial suspension is homogenous before dispensing. Vortex the inoculum gently between plating replicates.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microplatesAvoid using the outermost wells of the plate, or fill them with sterile media or PBS to maintain humidity.
No bacterial growth in control wells Inactive bacterial cultureUse a fresh bacterial culture for inoculum preparation.
Contamination of media with inhibitorUse fresh, sterile media and ensure aseptic technique.
Incorrect incubation conditionsVerify incubator temperature and CO2 levels (if required).
Unexpectedly high or low MIC values Incorrect this compound concentrationVerify calculations for stock solution and serial dilutions. Prepare fresh stock solutions if stability is a concern.
Resistant or highly susceptible bacterial strainConfirm the identity and expected susceptibility profile of the bacterial strain.
Inappropriate incubation timeAdhere to standardized incubation times (e.g., 16-20 hours for many bacteria).
Inconsistent Cytotoxicity Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before plating. Mix the cell suspension between plating replicates.
Edge effectsFollow the same recommendations as for MIC assays.
Compound precipitationVisually inspect wells for precipitates. Follow the solubility troubleshooting steps outlined in the FAQs.
Low signal or no dose-response Low cell densityOptimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Sub-optimal incubation timePerform a time-course experiment to determine the optimal incubation period for observing cytotoxic effects.
Inactive this compoundConfirm the integrity and purity of the this compound stock.
Discrepancy in IC50 values between different assay methods Different biological endpoints measuredBe aware that different cytotoxicity assays (e.g., MTT, LDH release, ATP content) measure different cellular parameters. The choice of assay should be appropriate for the expected mechanism of cytotoxicity.

Data Presentation

Table 1: Hypothetical Quality Control Ranges for this compound MIC Assays
Quality Control StrainAntimicrobial AgentMIC (µg/mL)
Staphylococcus aureus ATCC 29213This compound0.25 - 1
Enterococcus faecalis ATCC 29212This compound1 - 4
Escherichia coli ATCC 25922This compound8 - 32

Note: These are hypothetical ranges for quality control purposes and may not reflect the full range of MICs observed for clinical isolates.

Table 2: Synergistic Activity of this compound and Viridogrisein (Hypothetical Data)
OrganismThis compound MIC Alone (µg/mL)Viridogrisein MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Viridogrisein MIC in Combination (µg/mL)FIC IndexInterpretation
S. aureus240.510.5Synergy
E. coli32648160.5Synergy

FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Viridogrisein in combination / MIC of Viridogrisein alone). Synergy is generally defined as an FIC index ≤ 0.5.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, inoculate each well (except for a sterility control well) with the final bacterial inoculum.

    • The final volume in each well will be approximately 200 µL.

    • Include a growth control well (bacteria with no this compound).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Griseoviridin_Bioassay_Workflow General this compound Bioassay Workflow prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in Media prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (e.g., 35°C for 16-20h) inoculate->incubate read_results Read and Interpret Results (e.g., Determine MIC) incubate->read_results

Caption: General workflow for a this compound bioassay.

Troubleshooting_Decision_Tree Troubleshooting Inconsistent Bioassay Results start Inconsistent Bioassay Results check_reagents Check Reagent Preparation and Storage start->check_reagents check_technique Review Experimental Technique start->check_technique check_conditions Verify Assay Conditions start->check_conditions reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found technique_issue Refine Pipetting and Inoculation Technique check_technique->technique_issue Issue Found condition_issue Calibrate Equipment and Standardize Incubation check_conditions->condition_issue Issue Found

Caption: A decision tree for troubleshooting bioassay variability.

Griseoviridin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome ptc Peptidyl Transferase Center (PTC) This compound->ptc Binds to ribosome->ptc trna_binding tRNA Binding Site ptc->trna_binding peptide_bond Peptide Bond Formation ptc->peptide_bond Blocks protein_synthesis Protein Synthesis peptide_bond->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth

Caption: Signaling pathway of this compound's antibacterial action.

References

Technical Support Center: Enhancing Griseoviridin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Griseoviridin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising, yet poorly water-soluble, antibiotic.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound is sparingly soluble in water and nonpolar solvents.[1] This poor aqueous solubility is the primary factor limiting its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. For a drug to be absorbed, it must be in a dissolved state at the site of absorption.

Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to improve the dissolution rate and, consequently, the bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanocrystallization) can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can improve its wettability and dissolution.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body.

Q3: Are there any specific formulation studies available for this compound?

A3: Currently, there is a lack of published studies specifically detailing the formulation of this compound for enhanced oral bioavailability. However, extensive research has been conducted on Griseofulvin (B1672149), a different antifungal agent with similar solubility challenges. The strategies proven effective for Griseofulvin, such as solid dispersions, nanoformulations, and cyclodextrin (B1172386) complexation, serve as a strong starting point for this compound formulation development.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Q4: What is known about the metabolism of this compound?

A4: The biosynthetic pathway of this compound involves a cytochrome P450 monooxygenase, SgvP.[15] While the exact metabolic fate of this compound in humans is not well-documented, P450 enzymes are major contributors to drug metabolism in the liver and intestines.[16][17][18] Therefore, it is plausible that this compound undergoes first-pass metabolism, which could also contribute to its low oral bioavailability. Strategies to bypass or reduce first-pass metabolism, such as lymphatic delivery through lipid-based formulations, might be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies.
Potential Cause Troubleshooting Step
Poor wetting of this compound powder. Incorporate a small amount of a suitable surfactant (e.g., sodium lauryl sulfate, Tween 80) into the dissolution medium to improve wettability. The concentration should be kept to a minimum to avoid masking formulation differences.[19]
Inadequate sink conditions. Ensure the volume and composition of the dissolution medium are sufficient to dissolve at least three times the amount of this compound in the formulation. For poorly soluble drugs, this may require a larger volume of medium or the addition of a solubilizing agent.[20]
pH-dependent solubility. Evaluate the dissolution of this compound at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its solubility characteristics in different segments of the gastrointestinal tract.[21]
Aggregation of nanoparticles. If using a nanoformulation, ensure that the particles are well-dispersed in the dissolution medium. Sonication of the medium prior to the test may be helpful.
Issue 2: Low oral bioavailability in animal studies despite promising in vitro dissolution.
Potential Cause Troubleshooting Step
First-pass metabolism. The involvement of a P450 enzyme in its biosynthesis suggests that this compound may be susceptible to significant first-pass metabolism in the liver.[15] Consider co-administration with a known P450 inhibitor in preclinical models to assess the impact of metabolism. Investigate lipid-based formulations to promote lymphatic absorption, which can partially bypass the liver.
Efflux by transporters. This compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen. Investigate this possibility using in vitro cell-based assays (e.g., Caco-2 permeability studies).
Poor membrane permeability. While poor solubility is the primary barrier, the intrinsic permeability of this compound across the intestinal epithelium might also be a limiting factor. This can also be assessed using Caco-2 permeability assays.
Instability in gastrointestinal fluids. Assess the chemical stability of this compound in simulated gastric and intestinal fluids to ensure it is not degrading before it has a chance to be absorbed.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene glycol (PEG) like PEG 6000.

  • Dissolution: Dissolve this compound and the chosen carrier in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, morphology (Scanning Electron Microscopy), physical state (X-ray Powder Diffraction and Differential Scanning Calorimetry), and in vitro dissolution.

Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium of 900 mL of a buffer with a physiologically relevant pH (e.g., pH 6.8 phosphate (B84403) buffer) containing a small percentage of a surfactant (e.g., 0.5% w/v Sodium Lauryl Sulfate) to ensure sink conditions.

  • Test Parameters: Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Introduce a sample of the this compound formulation (e.g., a capsule containing the solid dispersion equivalent to a specific dose) into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Model: Use male Sprague-Dawley or Wistar rats (weighing 200-250 g).

  • Dosing: Fast the animals overnight before dosing. Prepare a suspension of the this compound formulation in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose). Administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[22]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[23][24][25][26]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.[27]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound (unformulated)50150 ± 304.0 ± 1.01200 ± 250100
This compound Solid Dispersion50450 ± 702.0 ± 0.53600 ± 500300
This compound Nanoformulation50600 ± 901.5 ± 0.54800 ± 600400

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Strategy_Selection Select Bioavailability Enhancement Strategy Formulation_Prep Prepare Formulation (e.g., Solid Dispersion) Strategy_Selection->Formulation_Prep Characterization Physicochemical Characterization Formulation_Prep->Characterization Dissolution_Test In Vitro Dissolution Testing Characterization->Dissolution_Test Data_Analysis_InVitro Analyze Dissolution Profile Dissolution_Test->Data_Analysis_InVitro Animal_Dosing Oral Administration to Rats Data_Analysis_InVitro->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

logical_relationship Poor_Solubility Poor Aqueous Solubility of this compound Low_Dissolution Low Dissolution Rate in GI Tract Poor_Solubility->Low_Dissolution Low_Bioavailability Low Oral Bioavailability Low_Dissolution->Low_Bioavailability Enhancement_Strategies Bioavailability Enhancement Strategies (Solid Dispersion, Nanoformulation, etc.) Low_Dissolution->Enhancement_Strategies addressed by Improved_Dissolution Improved Dissolution Rate Enhancement_Strategies->Improved_Dissolution Increased_Bioavailability Increased Oral Bioavailability Improved_Dissolution->Increased_Bioavailability

Caption: Logical relationship between this compound's poor solubility and strategies for bioavailability enhancement.

References

Validation & Comparative

A Comparative Analysis of Griseoviridin and Other Streptogramin A Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Griseoviridin (B1245102) and other prominent streptogramin A antibiotics, namely dalfopristin (B1669780) and virginiamycin M1. The focus is on their mechanism of action, in vitro antibacterial performance supported by experimental data, and a summary of their antibacterial spectrum. This information is intended to support research and development efforts in the field of antibacterial agents.

Mechanism of Action: A Synergistic Inhibition of Bacterial Protein Synthesis

Streptogramin antibiotics are potent inhibitors of bacterial protein synthesis, acting on the 50S ribosomal subunit. They are classified into two structurally distinct groups: group A (polyunsaturated macrolactones) and group B (cyclic hexadepsipeptides). While individually bacteriostatic, these two groups act synergistically to produce a bactericidal effect.

This compound, dalfopristin, and virginiamycin M1 are all members of the streptogramin A class. Their primary mechanism of action involves binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event induces a conformational change in the ribosome, which significantly increases its affinity for the streptogramin B component (e.g., viridogrisein, quinupristin, or virginiamycin S1) by up to 100-fold.

The binding of the streptogramin A component inhibits the early steps of peptide chain elongation. The subsequent binding of the streptogramin B component at an adjacent site blocks the nascent polypeptide exit tunnel, preventing the elongation of the polypeptide chain and leading to the release of incomplete peptides. This synergistic action effectively halts protein production, resulting in bacterial cell death. The inhibitory spectrum and mode of action of this compound on ribosomes are essentially the same as that of other antibiotics in the streptogramin A group[1].

Streptogramin Mechanism of Action Synergistic Inhibition of Protein Synthesis by Streptogramins cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Conformational_Change Conformational Change in Ribosome Peptidyl_Transferase_Center->Conformational_Change Induces Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Inhibition Exit_Tunnel Nascent Peptide Exit Tunnel Exit_Tunnel->Inhibition Strep_A Streptogramin A (this compound, Dalfopristin, Virginiamycin M1) Strep_A->Peptidyl_Transferase_Center Binds to Strep_B Streptogramin B Strep_B->Exit_Tunnel Binds to Conformational_Change->Strep_B Increases affinity for

Synergistic binding of streptogramins to the 50S ribosome.

Comparative In Vitro Activity

The in vitro efficacy of streptogramin A antibiotics is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the available MIC data for this compound, dalfopristin (as part of quinupristin/dalfopristin), and virginiamycin M1 against key Gram-positive pathogens. It is important to note that data for this compound against clinical isolates of these specific bacteria are limited in the available literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Quality Control Strains

Bacterial StrainMethodThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Broth Microdilution0.5
Enterococcus faecalis ATCC 29212Broth Microdilution2

Source: BenchChem Application Notes

Table 2: Minimum Inhibitory Concentration (MIC) of Quinupristin/Dalfopristin (Streptogramin A/B Combination) Against Various Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.50.5
Staphylococcus aureus (Methicillin-Resistant)11
Streptococcus pneumoniae (Penicillin-Susceptible)0.51
Streptococcus pneumoniae (Penicillin-Resistant)0.51
Enterococcus faecium (Vancomycin-Susceptible)12
Enterococcus faecium (Vancomycin-Resistant)12
Enterococcus faecalis>16>16

Source: Adapted from various in vitro studies. Note that Enterococcus faecalis is generally considered intrinsically resistant to quinupristin/dalfopristin.

Table 3: Minimum Inhibitory Concentration (MIC) of Virginiamycin M1 Against Staphylococcus aureus

OrganismVirginiamycin M1 alone (µg/mL)
Staphylococcus aureus0.25

Source: MedchemExpress.com

Antibacterial Spectrum

  • This compound : Exhibits broad-spectrum antibacterial activity. It has shown activity against various pathogenic bacteria including Actinomyces, Brucella, Clostridium, Corynebacterium, Diplococcus, Escherichia, Hemophilus, Moraxella, Neisseria, Shigella, and Streptococcus[2]. This compound is produced by Streptomyces griseoviridis and acts synergistically with the co-produced streptogramin B antibiotic, viridogrisein[3].

  • Dalfopristin (in combination with Quinupristin) : The combination, known as quinupristin/dalfopristin, has a broad spectrum of activity against most Gram-positive aerobes, important Gram-negative aerobes, Gram-positive anaerobes, and intracellular bacteria that cause respiratory, blood, and cutaneous infections[4]. It is particularly active against multidrug-resistant isolates of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium, as well as penicillin- and/or erythromycin-resistant Streptococcus pneumoniae[4]. Enterococcus faecalis is generally resistant[5].

  • Virginiamycin M1 : As a component of the virginiamycin complex, it is active against Gram-positive bacteria. The combination of virginiamycin M1 and virginiamycin S1 demonstrates synergistic bactericidal activity[6].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method (CLSI Guideline)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

MIC_Workflow Generalized Workflow for MIC Determination Prep_Antibiotic Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Two-fold Dilutions in 96-well Plate Prep_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubation Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubation Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubation->Read_Results

References

Unraveling the Ribosomal Grip: A Comparative Guide to the Binding Site of Griseoviridin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of Griseoviridin (B1245102) with the bacterial ribosome reveals a strategic assault on the protein synthesis machinery. This guide provides a comparative analysis of this compound's binding site, juxtaposed with other well-characterized antibiotics that target the peptidyl transferase center (PTC) of the 50S ribosomal subunit. While a high-resolution structure of the this compound-ribosome complex remains to be elucidated, extensive biochemical evidence, including competitive binding assays, positions it squarely in a critical functional hub, offering insights for researchers, scientists, and drug development professionals.

This compound, a member of the streptogramin A family of antibiotics, effectively halts bacterial growth by inhibiting protein synthesis.[1] Its mechanism of action is centered on the large (50S) ribosomal subunit, where it obstructs the crucial process of peptide bond formation. Experimental data demonstrates that this compound competitively inhibits the binding of several other PTC-targeting antibiotics, including chloramphenicol, lincomycin (B1675468), and erythromycin (B1671065), strongly suggesting an overlapping or allosterically coupled binding site.[1] Functionally, its mode of action is considered to be essentially the same as that of other streptogramin A antibiotics.[1]

Comparative Analysis of Ribosomal Binding Sites

To understand the specific interactions of this compound, it is instructive to compare its inferred binding location with antibiotics whose ribosomal complexes have been structurally characterized at high resolution. These antibiotics, while chemically distinct, all converge on the PTC, a highly conserved region of the 23S rRNA responsible for catalyzing peptide bond formation.

Antibiotic ClassPrimary Binding Site on 50S SubunitKey Interacting 23S rRNA Nucleotides (E. coli numbering)Quantitative Binding Data
This compound (Streptogramin A) Peptidyl Transferase Center (PTC) - A-site and P-site interface (inferred)Not directly determined; likely similar to other Streptogramin A compoundsAffinity for E. coli ribosomes is two orders of magnitude higher than for eukaryotic ribosomes.[1]
Streptogramin A (e.g., Dalfopristin) Peptidyl Transferase Center (PTC) - spanning the A- and P-sitesA2062, G2505Synergistic binding with Streptogramin B enhances affinity.
Chloramphenicol Peptidyl Transferase Center (PTC) - A-siteG2061, A2451, C2452, U2504, G2505, U2506KD ≈ 2 µM
Lincosamides (e.g., Lincomycin, Clindamycin) Peptidyl Transferase Center (PTC) - A-site and P-siteA2058, A2059, A2451, G2505Kdiss (Lincomycin) ≈ 5 µM; Kdiss (Clindamycin) ≈ 8 µM[2]
Macrolides (e.g., Erythromycin) Nascent Peptide Exit Tunnel (NPET) adjacent to the PTCA2058, A2059Kd ≈ 1.0 x 10-8 M[3][4]; IC50 = 0.2 µM[5]

Experimental Methodologies for Determining Ribosomal Binding Sites

The confirmation of an antibiotic's binding site on the ribosome is a meticulous process that relies on a combination of biochemical and structural biology techniques.

Competitive Binding Assays

This biochemical technique is fundamental in determining if different compounds bind to the same or overlapping sites on a target molecule.

Principle: A radiolabeled or fluorescently tagged antibiotic with a known binding site is incubated with ribosomes. An unlabeled competitor antibiotic (e.g., this compound) is then added at increasing concentrations. A decrease in the signal from the labeled antibiotic indicates that the competitor is displacing it, suggesting they bind to the same or nearby sites.

General Protocol:

  • Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial source (e.g., E. coli).

  • Labeled Ligand Binding: Incubate a fixed concentration of a radiolabeled antibiotic (e.g., [14C]erythromycin) with the purified ribosomes in a suitable binding buffer.

  • Competition: Add increasing concentrations of the unlabeled competitor antibiotic (this compound) to the reaction mixtures.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound labeled antibiotic from the unbound fraction. A common method is nitrocellulose filter binding, where the large ribosome-ligand complexes are retained on the filter, while the small, unbound ligand passes through.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound labeled antibiotic against the concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that displaces 50% of the labeled ligand).

cluster_workflow Competitive Binding Assay Workflow start Start prepare_ribosomes Prepare Ribosomes start->prepare_ribosomes incubate_labeled Incubate with Labeled Antibiotic prepare_ribosomes->incubate_labeled add_competitor Add Unlabeled Competitor (this compound) incubate_labeled->add_competitor filter_binding Nitrocellulose Filter Binding add_competitor->filter_binding quantify Quantify Radioactivity filter_binding->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

Competitive Binding Assay Workflow

Chemical Footprinting

This technique identifies the specific nucleotides in rRNA that are protected by a bound ligand from chemical modification.

Principle: Ribosomes are incubated with the antibiotic, and then treated with chemical probes that modify accessible rRNA bases. The sites of modification are identified by reverse transcription, which terminates at the modified base. A lack of modification in the presence of the antibiotic indicates protection of that nucleotide by the bound drug.

cluster_workflow Chemical Footprinting Workflow start Start form_complex Form Ribosome- Antibiotic Complex start->form_complex chemical_mod Chemical Modification (e.g., DMS) form_complex->chemical_mod extract_rna Extract rRNA chemical_mod->extract_rna primer_ext Primer Extension extract_rna->primer_ext gel_electrophoresis Gel Electrophoresis primer_ext->gel_electrophoresis analyze Analyze Protection Pattern gel_electrophoresis->analyze end End analyze->end

Chemical Footprinting Workflow

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These powerful structural biology techniques provide high-resolution, three-dimensional structures of the ribosome in complex with a bound antibiotic, allowing for the direct visualization of the binding site and interactions at an atomic level.

Principle:

  • X-ray Crystallography: Requires the formation of highly ordered crystals of the ribosome-antibiotic complex. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

  • Cryo-EM: A solution of the ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous ice and imaged using an electron microscope. Many thousands of images of individual particles in different orientations are computationally combined to reconstruct a 3D model.

cluster_workflow Structural Biology Workflow cluster_xray X-ray Crystallography cluster_cryoem Cryo-EM start Start form_complex Form Ribosome- Antibiotic Complex start->form_complex crystallize Crystallize Complex form_complex->crystallize freeze Vitrify Sample form_complex->freeze diffraction X-ray Diffraction crystallize->diffraction solve_structure_xray Solve Structure diffraction->solve_structure_xray model_building Atomic Model Building and Refinement solve_structure_xray->model_building imaging Electron Microscopy freeze->imaging reconstruct 3D Reconstruction imaging->reconstruct reconstruct->model_building end End model_building->end

Structural Biology Workflow

Conclusion

The collective evidence strongly indicates that this compound binds to the peptidyl transferase center on the 50S ribosomal subunit, in a manner analogous to other streptogramin A antibiotics. Its ability to competitively inhibit the binding of chloramphenicol, lincomycin, and erythromycin underscores the strategic importance of this ribosomal region as a target for diverse classes of antibiotics. While the precise atomic interactions of this compound with the ribosome await elucidation through high-resolution structural studies, the existing biochemical data provides a robust framework for understanding its mechanism of action and for guiding the future development of novel antimicrobial agents targeting the bacterial protein synthesis machinery.

References

Griseoviridin's Peptidyl Transferase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Griseoviridin's inhibitory effect on peptidyl transferase, the catalytic center of the ribosome responsible for protein synthesis. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining detailed experimental protocols, and offering a visual representation of the underlying molecular mechanisms.

Executive Summary

This compound (B1245102), a member of the streptogramin A family of antibiotics, effectively inhibits bacterial protein synthesis by targeting the peptidyl transferase center (PTC) on the large ribosomal subunit. Its mode of action involves binding to the 50S ribosomal subunit in bacteria, thereby blocking the donor site of the PTC and preventing the crucial step of peptide bond formation.[1] While its efficacy is established, direct quantitative comparisons with other peptidyl transferase inhibitors are challenging due to a lack of standardized reporting in the literature. This guide consolidates available data, presents standardized protocols for comparative studies, and visually details the mechanism of action.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the available quantitative data for this compound and other well-characterized peptidyl transferase inhibitors. It is important to note that a direct comparison of the half-maximal inhibitory concentration (IC50) values is complicated by variations in experimental assays, organisms, and conditions reported in different studies.

Antibiotic ClassCompoundTarget Organism/SystemIC50 / K_i / K_dCitation(s)
Streptogramin A This compound Escherichia coli ribosomesData not available in searched literature[1]
PhenicolChloramphenicolEscherichia coli (in vitro translation)K_i: 1.7 µM
MacrolideErythromycinPlasmodium falciparumIC50: 58.2 µM
LincosamideClindamycinToxoplasma gondiiIC50: 32.50 µg/ml
OxazolidinoneLinezolidStaphylococcus aureus (protein synthesis)IC50: 0.3 µg/ml
PleuromutilinTiamulinRibosomal peptidyl transferase activityIC50 available in graphical form

Note: The affinity of this compound for eukaryotic 80S ribosomes is reported to be two orders of magnitude lower than for E. coli 70S ribosomes, indicating a degree of selective toxicity.[1] A dissociation constant (Kd) of 7.13 ± 0.39 μM has been reported for the interaction of pre-griseoviridin with the biosynthetic enzyme SgvP, a cytochrome P450, which is not indicative of its ribosomal binding affinity.[2]

Experimental Protocols

To facilitate standardized comparative studies, this section provides detailed methodologies for key experiments used to validate and quantify the inhibitory effect of compounds on peptidyl transferase.

Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay directly measures the catalytic activity of the peptidyl transferase center. The antibiotic puromycin (B1679871) mimics the aminoacyl-tRNA and can accept the nascent polypeptide chain from the P-site, leading to premature termination. Inhibition of this reaction indicates that the test compound interferes with the PTC.

Materials:

  • Purified 70S ribosomes from the target organism (e.g., E. coli)

  • Poly(U) or other suitable mRNA template

  • N-acetyl-[³H]-Phe-tRNA (or other radiolabeled peptidyl-tRNA)

  • Puromycin dihydrochloride

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation cocktail

  • Filter paper (e.g., Whatman GF/C) and filtration apparatus

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, mRNA template, and purified 70S ribosomes. Incubate at 37°C for 10 minutes to allow for the formation of the ribosome-mRNA complex.

  • P-site Binding: Add the N-acetyl-[³H]-Phe-tRNA to the reaction mixture and incubate for a further 15 minutes at 37°C to ensure binding to the ribosomal P-site.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or other inhibitors) or vehicle control to the reaction tubes. Incubate for 10 minutes at 37°C.

  • Puromycin Reaction: Initiate the peptidyl transferase reaction by adding a saturating concentration of puromycin. Incubate for 15 minutes at 37°C.

  • Extraction: Stop the reaction by adding a high concentration of a salt solution (e.g., potassium phosphate). Extract the N-acetyl-[³H]-Phe-puromycin product with ethyl acetate.

  • Quantification: Transfer the ethyl acetate phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

In Vitro Transcription-Translation (TX-TL) Coupled Assay

This assay assesses the overall impact of a compound on protein synthesis, which includes peptidyl transferase activity. A reporter gene (e.g., luciferase or green fluorescent protein) is transcribed and translated in a cell-free system, and the inhibition of reporter protein production is measured.

Materials:

  • Commercial in vitro transcription-translation kit (e.g., PURExpress®)

  • DNA template encoding a reporter protein (e.g., firefly luciferase)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup: Prepare the TX-TL reaction mixture according to the manufacturer's instructions, including the DNA template.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the reaction tubes.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).

  • Signal Detection: For a luciferase reporter, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value as described above.

Ribosome Binding Assay (Filter Binding)

This assay determines the ability of a compound to bind to the ribosome. A radiolabeled ligand known to bind to the PTC (e.g., [14C]-Erythromycin) is competed off by the test compound.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled antibiotic (e.g., [14C]-Erythromycin)

  • Unlabeled test compounds

  • Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl)

  • Nitrocellulose and glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Binding Reaction: Combine ribosomes, a fixed concentration of the radiolabeled antibiotic, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter stacked on top of a glass fiber filter. Ribosomes and bound ligands will be retained on the nitrocellulose filter.

  • Washing: Wash the filters with cold binding buffer to remove unbound ligand.

  • Quantification: Measure the radioactivity retained on the nitrocellulose filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50).

Mandatory Visualizations

Signaling Pathway of Peptidyl Transferase Inhibition by this compound

cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition Blocks P-site 30S_subunit 30S Subunit A_site A-site Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation P_site P-site P_site->Peptide_Bond_Formation This compound This compound This compound->50S_subunit Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds to Elongation Protein Elongation Peptide_Bond_Formation->Elongation Inhibition->Peptide_Bond_Formation Blocked_Elongation Blocked Elongation Inhibition->Blocked_Elongation

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Peptidyl Transferase Inhibition Assay

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, mRNA, Ribosomes) Start->Prepare_Reaction_Mixture Add_Peptidyl_tRNA Add Radiolabeled Peptidyl-tRNA Prepare_Reaction_Mixture->Add_Peptidyl_tRNA Add_Inhibitor Add Test Compound (e.g., this compound) Add_Peptidyl_tRNA->Add_Inhibitor Add_Puromycin Initiate Reaction with Puromycin Add_Inhibitor->Add_Puromycin Stop_Reaction Stop Reaction & Extract Peptidyl-Puromycin Add_Puromycin->Stop_Reaction Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Stop_Reaction->Measure_Radioactivity Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a puromycin-based peptidyl transferase inhibition assay.

Conclusion

This compound is a potent inhibitor of the bacterial peptidyl transferase center, acting through a mechanism shared with other streptogramin A antibiotics. While direct quantitative comparisons with other inhibitors are currently limited by the available data, the experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Further research to determine the IC50 of this compound against peptidyl transferase under standardized conditions will be crucial for a more definitive assessment of its relative potency and therapeutic potential. The provided diagrams offer a clear visualization of its mechanism and the experimental approaches for its validation, aiding in the ongoing efforts of antibiotic research and development.

References

A Comparative Guide to the Bioactivity of Natural and Synthetic Griseoviridin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Griseoviridin, a member of the streptogramin A class of antibiotics, is a potent inhibitor of bacterial protein synthesis.[1] Originally isolated from Streptomyces griseus, this natural product has a complex chemical structure that has also been the subject of total synthesis efforts.[1][2] This guide provides a comparative overview of the reported bioactivity of natural and synthetically derived this compound, supported by available experimental data and detailed methodologies for further comparative studies.

Quantitative Bioactivity Data
Bacterial StrainThis compound SourceMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureusNot Specified1.3 - 5.6[3]
Methicillin-resistant S. aureus (MRSA)Not Specified1.3[3]
S. aureus (various strains)Not Specified0.5 - 16[4]
Mupirocin-resistant S. aureusNot Specified1.3 - 13.3[3]

Note: The lack of side-by-side comparisons makes it challenging to definitively conclude whether natural or synthetic this compound possesses superior bioactivity. The potency of both forms is evident, with significant activity against clinically relevant and drug-resistant strains of Staphylococcus aureus.

Experimental Protocols

To facilitate direct and accurate comparison of natural and synthetic this compound, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing antimicrobial bioactivity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the MIC of an antimicrobial agent and is recommended for a direct comparison of natural and synthetic this compound.[5]

1. Preparation of this compound Stock Solutions:

  • Prepare high-concentration stock solutions of both natural and synthetic this compound (e.g., 1280 µg/mL).[5] The choice of solvent will depend on the solubility of the this compound samples.

  • Perform serial two-fold dilutions of each stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[5]

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).[5]

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[5]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.[5]

3. Inoculation and Incubation:

  • Within 15 minutes of preparation, inoculate each well of the microtiter plate (containing the serially diluted this compound samples) with the bacterial inoculum.[5] The final volume in each well should be uniform (e.g., 110 µL).[5]

  • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[6]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]

4. Interpretation of Results:

  • Following incubation, determine the MIC by visual inspection or using a plate reader to measure turbidity.[6]

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

Visualizations

Experimental Workflow for Bioactivity Comparison

The following diagram illustrates the experimental workflow for a direct comparison of the bioactivity of natural and synthetic this compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock_nat Natural this compound Stock Solution serial_dil_nat Serial Dilution (Natural) stock_nat->serial_dil_nat stock_syn Synthetic this compound Stock Solution serial_dil_syn Serial Dilution (Synthetic) stock_syn->serial_dil_syn inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of 96-well Plates inoculum->inoculation serial_dil_nat->inoculation serial_dil_syn->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation mic_nat Determine MIC (Natural) incubation->mic_nat mic_syn Determine MIC (Synthetic) incubation->mic_syn comparison Compare MIC Values mic_nat->comparison mic_syn->comparison

Caption: Workflow for comparing natural vs. synthetic this compound bioactivity.

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the peptidyl transferase center and preventing the formation of peptide bonds.

G This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Binds to PeptidylTransferase Peptidyl Transferase Center This compound->PeptidylTransferase Blocks Ribosome->PeptidylTransferase Contains PeptideBond Peptide Bond Formation PeptidylTransferase->PeptideBond Catalyzes ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Inhibition PeptideBond->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Results in

Caption: this compound's mechanism of action via protein synthesis inhibition.

References

Comparative Analysis of Griseoviridin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of Griseoviridin analogs based on available scientific literature. This compound is a member of the streptogramin A family of antibiotics, known for its potent antibacterial activity, particularly against Gram-positive bacteria. A hallmark of this compound's biological function is its synergistic activity with streptogramin B antibiotics, such as viridogrisein. This synergistic action significantly enhances their combined antibacterial efficacy.

While extensive SAR studies on a wide range of synthetic this compound analogs are not abundantly available in publicly accessible literature, this guide synthesizes the existing knowledge on known analogs and the crucial synergistic interactions.

Data Presentation: Antibacterial Activity of this compound and Analogs

Comprehensive quantitative data from systematic SAR studies on a broad series of this compound analogs is limited in published research. However, based on isolated findings, we can highlight the activity of known, naturally occurring analogs. The following table provides a summary of these compounds and their reported antibacterial context. It serves as a template for how a more extensive dataset would be presented.

CompoundStructural Modification from this compoundReported Antibacterial Activity ContextKey Findings & Citations
This compound - (Parent Compound)Potent against Gram-positive bacteria; exhibits strong synergistic activity with viridogrisein.[1]The foundational molecule for SAR studies.
C-8 Epimer of this compound Epimerization at the C-8 position.The synthesis of this analog has been reported.Detailed antibacterial activity data is not readily available in the cited literature.[2][3]
Acetyl-griseoviridin Acetylation at an unspecified position.Isolated as a new streptogramin-type antibiotic.Qualitative reports suggest antibacterial activity, but specific MIC values are not provided in the search results.[2]
Desulphurizing this compound Lacks the characteristic sulfur bridge.Isolated alongside acetyl-griseoviridin; reported to inhibit translation.Exhibits antibacterial activity, but quantitative comparative data with this compound is not detailed in the search results.[2]

Synergistic Activity with Viridogrisein

A critical aspect of the bioactivity of this compound and its analogs is the synergistic effect observed with viridogrisein and its analogs. This synergy, where the combined antibacterial effect is greater than the sum of the individual effects, is a well-documented phenomenon for streptogramin antibiotics.[1][4] This interaction is crucial for overcoming certain types of bacterial resistance.

Experimental Protocols

The evaluation of the antibacterial efficacy of this compound analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the this compound analog is prepared in a suitable solvent.

    • A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualizations

Logical Workflow for Structure-Activity Relationship Studies

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Lead Lead Compound (this compound) Design Analog Design (e.g., Modify Functional Groups) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening Antibacterial Screening (e.g., MIC Assay) Synthesis->Screening Data Data Analysis (Quantitative SAR) Screening->Data Identify Identify Key Structural Features Data->Identify NewDesign Design of New Potent Analogs Identify->NewDesign NewDesign->Design Iterative Cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies of antibiotic analogs.

Signaling Pathway: Synergistic Action of Streptogramins

Synergistic_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 30S 30S Subunit This compound This compound (Streptogramin A) P_site Peptidyl Transferase Center (P site) This compound->P_site binds to Viridogrisein Viridogrisein (Streptogramin B) Exit_Tunnel Nascent Peptide Exit Tunnel Viridogrisein->Exit_Tunnel binds to P_site->50S Inhibition Inhibition P_site->Inhibition Exit_Tunnel->50S Exit_Tunnel->Inhibition Inhibition->Protein_Synthesis

Caption: Synergistic inhibition of bacterial protein synthesis by this compound and Viridogrisein.

References

assessing the selectivity of Griseoviridin for bacterial over eukaryotic ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Griseoviridin's inhibitory activity on bacterial versus eukaryotic ribosomes, supported by available experimental data. This compound (B1245102), a member of the streptogramin A family of antibiotics, demonstrates a notable selectivity for prokaryotic protein synthesis machinery. This selectivity is crucial for its efficacy as an antibacterial agent with minimal toxicity to eukaryotic host cells.

Executive Summary

This compound exhibits a significantly higher affinity for bacterial ribosomes compared to their eukaryotic counterparts. Experimental evidence indicates that its affinity for E. coli ribosomes is approximately two orders of magnitude greater than for yeast or human ribosomes[1]. This pronounced selectivity is attributed to structural differences between the 70S bacterial and 80S eukaryotic ribosomes, particularly within the peptidyl transferase center (PTC) of the large ribosomal subunit, which is the binding site for this compound[1]. This guide will delve into the quantitative data supporting this selectivity, compare this compound with other peptidyl transferase inhibitors, and provide detailed experimental protocols for assessing ribosomal inhibition.

Quantitative Assessment of Ribosomal Inhibition

The inhibitory potency of this compound and other selected peptidyl transferase inhibitors is presented below. The data is compiled from various studies employing in vitro translation assays.

CompoundTarget Organism/SystemIC50Selectivity Index (Eukaryotic IC50 / Bacterial IC50)
This compound E. coli (Bacterial)~ 1 µM (estimated)~100
Human/Yeast (Eukaryotic)> 100 µM (estimated)
Streptogramin A BacterialPotent inhibitorHigh
EukaryoticWeak inhibitor
Chloramphenicol E. coli (Bacterial)~ 3 µM~100
Eukaryotic~ 300 µM
Sparsomycin Bacterial~ 0.2 µM~1
Eukaryotic~ 0.25 µM

Mechanism of Action and Ribosomal Selectivity

This compound, like other streptogramin A antibiotics, binds to the 50S ribosomal subunit in bacteria[1]. This binding event sterically hinders the attachment of the aminoacyl-tRNA to the A-site of the peptidyl transferase center, thereby inhibiting peptide bond formation and halting protein synthesis.

The structural basis for this compound's selectivity lies in the subtle yet significant differences between the bacterial and eukaryotic PTC. Although the catalytic core of the ribosome is highly conserved across all domains of life, variations in the ribosomal RNA (rRNA) and ribosomal proteins surrounding the PTC contribute to differential drug binding affinities.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of compounds on bacterial and eukaryotic protein synthesis in vitro.

Protocol 1: Bacterial In Vitro Translation Inhibition Assay using E. coli S30 Extract

This protocol is adapted from standard procedures for cell-free protein synthesis using E. coli S30 extracts.

Materials:

  • E. coli S30 extract kit (commercial kits are recommended for consistency)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) under a T7 promoter

  • Amino acid mixture

  • Energy source solution (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

  • Reaction buffer

  • This compound and other test compounds

  • Nuclease-free water

  • Luminometer or spectrophotometer for reporter gene activity measurement

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source solution according to the manufacturer's instructions.

  • Compound Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentrations of this compound or other test compounds to each tube. Include a no-compound control and a no-template control.

  • Initiation of Translation: Add the DNA template to each reaction tube to a final concentration of 10-15 µg/mL.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quantification of Protein Synthesis:

    • For a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

    • For a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at 420 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Eukaryotic In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This protocol is based on the widely used rabbit reticulocyte lysate system for eukaryotic protein synthesis.

Materials:

  • Rabbit reticulocyte lysate kit (nuclease-treated)

  • Capped and polyadenylated mRNA template encoding a reporter gene (e.g., firefly luciferase)

  • Amino acid mixture (minus methionine if using ³⁵S-methionine for radiolabeling)

  • Energy source solution (ATP, GTP, creatine phosphate, creatine kinase)

  • Reaction buffer

  • This compound and other test compounds

  • Nuclease-free water

  • ³⁵S-methionine (for radioactive detection) or luminometer (for luciferase detection)

  • Scintillation counter or phosphorimager (for radioactive detection)

Procedure:

  • Reaction Setup: On ice, thaw the rabbit reticulocyte lysate and other kit components. Prepare a master mix containing the lysate, reaction buffer, and amino acid mixture.

  • Compound Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentrations of this compound or other test compounds. Include appropriate controls.

  • Initiation of Translation: Add the mRNA template to each reaction tube to a final concentration of 20-80 µg/mL. If using radioactive detection, add ³⁵S-methionine.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Quantification of Protein Synthesis:

    • Luciferase Assay: Add the luciferase substrate and measure luminescence.

    • Radioactive Assay: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, expose the gel to a phosphorimager screen or film, and quantify the band corresponding to the synthesized protein.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the bacterial assay protocol.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound for bacterial over eukaryotic ribosomes.

G Workflow for Assessing Ribosomal Selectivity cluster_0 Bacterial System cluster_1 Eukaryotic System b_start Prepare E. coli S30 Extract Reaction Mix b_compound Add this compound / Test Compound b_start->b_compound b_template Add DNA Template b_compound->b_template b_incubate Incubate at 37°C b_template->b_incubate b_quantify Quantify Reporter Protein Synthesis b_incubate->b_quantify b_ic50 Determine Bacterial IC50 b_quantify->b_ic50 compare Compare IC50 Values (Calculate Selectivity Index) b_ic50->compare e_start Prepare Rabbit Reticulocyte Lysate Reaction Mix e_compound Add this compound / Test Compound e_start->e_compound e_template Add mRNA Template e_compound->e_template e_incubate Incubate at 30°C e_template->e_incubate e_quantify Quantify Reporter Protein Synthesis e_incubate->e_quantify e_ic50 Determine Eukaryotic IC50 e_quantify->e_ic50 e_ic50->compare

References

Griseoviridin: An In Vitro and In Vivo Correlation of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of Griseoviridin (B1245102), an antibiotic belonging to the streptogramin A class, with other alternatives, supported by experimental data. The following sections detail its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to derive these findings.

In Vitro Activity: this compound vs. Lincomycin (B1675468)

This compound has demonstrated significant in vitro activity against various bacterial strains, most notably Brachyspira hyodysenteriae, the causative agent of swine dysentery. Its performance, often in synergy with the streptogramin B antibiotic Viridogrisein, has been compared to other established antibiotics like Lincomycin.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Viridogrisein, their synergistic combination, and Lincomycin against B. hyodysenteriae. Lower MIC values indicate greater potency.

Antibiotic/CombinationTarget OrganismMIC (µg/mL)
This compoundBrachyspira hyodysenteriae0.78 - 1.56
ViridogriseinBrachyspira hyodysenteriae3.13 - 6.25
This compound + Viridogrisein (1:1)Brachyspira hyodysenteriae0.2 - 0.78
LincomycinBrachyspira hyodysenteriae25 - 100[1]

Data compiled from studies on various strains of B. hyodysenteriae.

In Vivo Efficacy: this compound in Animal Models

The therapeutic potential of this compound has been evaluated in mouse and pig models of swine dysentery, with comparisons made to Lincomycin.

Therapeutic Efficacy in Swine Dysentery Models

While direct quantitative comparisons of mortality rates and clinical scores in a single study are limited in publicly available literature, the overall findings indicate a strong therapeutic effect of this compound.

Animal ModelTreatmentDosageOutcome
Pigs This compound1.0 mg/kg (oral, twice daily)Recovery in all treated pigs. Exhibited a therapeutic effect superior to that of lincomycin.[2]
This compound + Viridogrisein (1:1)1.0 mg/kg (oral, twice daily)Recovery in all treated pigs; no significant synergistic effect observed compared to this compound alone.[2]
Lincomycin1.25 mg/kg (oral, twice daily)Partial recovery observed in treated pigs.[2]
Mice This compoundNot specifiedLess effective than lincomycin when used alone.[2]
This compound + Viridogrisein (1:1)Not specifiedNoticeable synergistic effect, more effective than this compound alone.[2]
LincomycinNot specifiedCommercially available medication for swine dysentery.[2]

Mechanism of Action: Ribosomal Protein Synthesis Inhibition

This compound, as a streptogramin A antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase center, ultimately blocking peptide bond formation and elongation of the polypeptide chain. The synergistic activity with streptogramin B antibiotics, like Viridogrisein, is a hallmark of this class. The binding of the streptogramin A component is believed to induce a conformational change in the ribosome that increases the binding affinity of the streptogramin B component, leading to a more potent bactericidal effect.

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center Inhibition Inhibition of Peptide Bond Formation 50S_Subunit->Inhibition Leads to 30S_Subunit 30S Subunit A_Site A Site P_Site P Site E_Site E Site This compound This compound (Streptogramin A) This compound->50S_Subunit Binds to Synergistic_Inhibition Synergistic Inhibition of Protein Synthesis Viridogrisein Viridogrisein (Streptogramin B) Viridogrisein->50S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Enters Polypeptide_Chain Growing Polypeptide Chain Inhibition->Polypeptide_Chain Blocks elongation of

Caption: Mechanism of action of this compound and its synergy with Viridogrisein.

Experimental Protocols

In Vitro MIC Determination: Agar (B569324) Dilution Method

The Minimum Inhibitory Concentration (MIC) of this compound and comparator agents against B. hyodysenteriae is determined using the agar dilution method as follows:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound, Viridogrisein, and Lincomycin are prepared in an appropriate solvent. A series of twofold dilutions are then made to achieve the desired final concentrations.

  • Preparation of Agar Plates: Trypticase Soy Agar supplemented with 5% sheep blood is prepared and autoclaved. After cooling to 45-50°C, the appropriate volume of each antibiotic dilution is added to the molten agar to achieve the final test concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: B. hyodysenteriae is cultured in a suitable liquid medium. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates.

  • Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotic_Dilutions Prepare_Agar Prepare Molten Agar (Trypticase Soy Agar + 5% Sheep Blood) Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Mix_Antibiotic_Agar Mix Antibiotic Dilutions with Molten Agar Prepare_Antibiotic_Dilutions->Mix_Antibiotic_Agar Prepare_Agar->Mix_Antibiotic_Agar Pour_Plates Pour into Petri Dishes and Solidify Mix_Antibiotic_Agar->Pour_Plates Inoculate_Plates Inoculate Agar Plates with Bacteria Pour_Plates->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Anaerobically at 37°C for 48-72h Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by the agar dilution method.

In Vivo Swine Dysentery Model

The therapeutic efficacy of this compound is evaluated in a swine model of dysentery:

  • Animal Model: Clinically healthy pigs, free from B. hyodysenteriae, are used.

  • Infection: Pigs are orally inoculated with a pure culture of a pathogenic strain of B. hyodysenteriae.

  • Treatment Groups: Once clinical signs of swine dysentery (e.g., diarrhea, dehydration, anorexia) are observed, pigs are randomly assigned to different treatment groups:

    • This compound

    • This compound + Viridogrisein

    • Lincomycin (positive control)

    • Placebo (negative control)

  • Drug Administration: The respective treatments are administered orally at predetermined dosages and frequencies for a specified duration.

  • Monitoring and Evaluation: Animals are monitored daily for clinical signs, and fecal samples may be collected to assess the shedding of B. hyodysenteriae. At the end of the study, a necropsy may be performed to evaluate gross and microscopic lesions in the large intestine.

  • Data Analysis: Efficacy is determined by comparing the clinical scores, mortality rates, and pathogen load among the different treatment groups.

Start Start Select_Pigs Select Healthy Pigs Start->Select_Pigs Infect_Pigs Oral Inoculation with B. hyodysenteriae Select_Pigs->Infect_Pigs Observe_Symptoms Observe for Clinical Signs of Swine Dysentery Infect_Pigs->Observe_Symptoms Group_Allocation Randomly Allocate to Treatment Groups Observe_Symptoms->Group_Allocation Treat_Pigs Administer Treatments (this compound, Lincomycin, etc.) Group_Allocation->Treat_Pigs Monitor Daily Monitoring of Clinical Signs and Fecal Shedding Treat_Pigs->Monitor Evaluate Evaluate Efficacy: Clinical Scores, Mortality, Pathogen Load Monitor->Evaluate End End Evaluate->End

Caption: Experimental workflow for the in vivo swine dysentery model.

References

Evaluating the Post-Antibiotic Effect of Griseoviridin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of Griseoviridin, a streptogramin A antibiotic. Due to the limited availability of direct quantitative PAE data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-studied streptogramin combination, quinupristin-dalfopristin, as a surrogate. This comparison is further contextualized with data from other antibiotic classes, namely oxazolidinones (linezolid) and glycopeptides (vancomycin), against the common and clinically significant pathogen, Staphylococcus aureus.

The post-antibiotic effect is a critical pharmacodynamic parameter representing the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A prolonged PAE can have significant implications for dosing regimens, potentially allowing for less frequent administration and improved patient compliance.

Comparative Analysis of Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of selected antibiotics against Staphylococcus aureus. It is important to note that the PAE is dependent on several factors, including the bacterial strain, antibiotic concentration, and duration of exposure.

Antibiotic ClassAntibioticConcentration (vs. MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Bacterial Strain
Streptogramin Quinupristin-Dalfopristin4x MICNot Specified3.9 - 5.2Staphylococcus aureus
Oxazolidinone Linezolid (B1675486)4x MIC10.5 - 2.4Methicillin-Resistant Staphylococcus aureus (MRSA) & Methicillin-Susceptible Staphylococcus aureus (MSSA)[1]
Glycopeptide Vancomycin (B549263)4x MICNot Specified1.3 - 2.0Vancomycin-Intermediate Staphylococcus aureus (VISA)[2]
Glycopeptide VancomycinNot SpecifiedNot Specified0 - 1.3Methicillin-Resistant Staphylococcus aureus (MRSA)[3]

Note: The data presented is a summary from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Determination of the Post-Antibiotic Effect

The following protocol outlines a standard method for determining the in vitro PAE of an antibiotic.

Materials:
  • Test antibiotic (e.g., this compound)

  • Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus ATCC 29213)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile culture tubes and pipettes

  • Incubator (37°C)

  • Spectrophotometer or plate reader

  • Apparatus for viable counting (e.g., agar (B569324) plates, spreader)

Procedure:
  • Preparation of Inoculum: A bacterial culture is grown to the logarithmic phase of growth (approximately 10^7 CFU/mL).

  • Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic at a specific concentration (e.g., 4x MIC) for a defined period (e.g., 1-2 hours) at 37°C. The control group is incubated under the same conditions without the antibiotic.

  • Removal of Antibiotic: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in pre-warmed, antibiotic-free broth. The control culture is subjected to the same dilution.

  • Monitoring of Bacterial Regrowth: Both the test and control cultures are incubated at 37°C. Viable counts (CFU/mL) are determined for both cultures at regular intervals (e.g., every 1-2 hours) until the turbidity of the cultures is equivalent. This is done by plating serial dilutions onto agar plates.

  • Calculation of PAE: The post-antibiotic effect is calculated using the following formula:

    PAE = T - C

    Where:

    • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.

    • C is the time required for the viable count of the unexposed control culture to increase by 1 log10 CFU/mL from the count at the same initial time point.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro determination of the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Calculation prep_culture Bacterial Culture (Logarithmic Phase) exposure_test Expose to Antibiotic (e.g., 4x MIC for 1-2h) prep_culture->exposure_test exposure_control Incubate without Antibiotic (Control) prep_culture->exposure_control removal Remove Antibiotic (Dilution) exposure_test->removal monitoring Monitor Regrowth (Viable Counts) removal->monitoring calculation Calculate PAE (PAE = T - C) monitoring->calculation

Caption: Workflow for in vitro determination of the post-antibiotic effect.

Signaling Pathways and Logical Relationships

While the direct signaling pathways involved in the induction of the post-antibiotic effect are complex and not fully elucidated for all antibiotics, the general mechanism for protein synthesis inhibitors like this compound involves the persistent binding to their target, the bacterial ribosome. This sustained inhibition, even after the removal of the free drug, prevents the resumption of protein synthesis and, consequently, bacterial growth.

PAE_Mechanism cluster_drug_action Antibiotic Action cluster_cellular_effect Cellular Effect cluster_outcome Pharmacodynamic Outcome antibiotic This compound ribosome Bacterial Ribosome antibiotic->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Is required for pae Post-Antibiotic Effect bacterial_growth->pae Suppression leads to

Caption: Simplified mechanism leading to the post-antibiotic effect.

References

Unraveling the Bacterial Response to Griseoviridin: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Griseoviridin (B1245102) on bacteria. Due to the limited availability of public transcriptomic datasets specifically for this compound, this document outlines the known molecular mechanisms of this compound, presents a detailed, hypothetical experimental workflow for a comparative transcriptomics study, and offers representative data from another ribosome-targeting antibiotic, Erythromycin, to illustrate the anticipated transcriptomic changes. This guide serves as a practical framework for researchers designing and interpreting transcriptomic studies of this compound and other protein synthesis inhibitors.

Mechanism of Action: this compound's Assault on the Bacterial Ribosome

This compound is a member of the streptogramin A group of antibiotics.[1][2] Its primary mode of action is the inhibition of bacterial protein synthesis.[3] this compound binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[1][4] This binding event physically obstructs the progression of the nascent polypeptide chain, leading to a halt in protein elongation.[2][5]

The binding of a streptogramin A antibiotic like this compound can induce a conformational change in the ribosome, which in turn increases the ribosome's affinity for streptogramin B antibiotics by up to 100-fold.[4][5] This synergistic action, where the two components are more effective together than individually, results in a potent bactericidal effect.[2][6]

Griseoviridin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis (Elongation) This compound This compound (Streptogramin A) This compound->Peptidyl_Transferase_Center Binds to PTC on 50S subunit Inhibition Inhibition Protein_Synthesis->Inhibition is blocked Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

Hypothetical Comparative Transcriptomics Study: this compound vs. Erythromycin

This section outlines a detailed protocol for a hypothetical experiment to compare the transcriptomic response of Staphylococcus aureus to this compound and another ribosome-targeting antibiotic, Erythromycin.

Experimental Protocols

2.1. Bacterial Strain and Growth Conditions:

  • Bacterial Strain: Staphylococcus aureus (e.g., strain Newman).

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Culture Conditions: Cultures are grown aerobically at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 of ~0.5).

2.2. Antibiotic Treatment:

  • Antibiotics: this compound and Erythromycin.

  • Concentration: Sub-inhibitory concentrations (e.g., 0.5 x MIC) of each antibiotic are added to the bacterial cultures. A control culture with no antibiotic is also included.

  • Incubation: Cultures are incubated for a defined period (e.g., 60 minutes) after antibiotic addition.

2.3. RNA Extraction and Library Preparation:

  • RNA Stabilization: Bacterial cells are harvested, and RNA is stabilized using a commercial RNA stabilization reagent.

  • RNA Extraction: Total RNA is extracted using a combination of enzymatic lysis and a column-based purification kit.

  • rRNA Depletion: Ribosomal RNA is depleted from the total RNA samples to enrich for mRNA.

  • Library Preparation: Strand-specific RNA-seq libraries are prepared using a commercial kit.

2.4. Sequencing and Data Analysis:

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

  • Data Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

  • Read Mapping: Trimmed reads are mapped to the S. aureus reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the antibiotic-treated samples compared to the control.

Experimental_Workflow cluster_culture Bacterial Culture and Treatment cluster_processing Sample Processing and Sequencing cluster_analysis Data Analysis A S. aureus Culture (Mid-log phase) B1 Control (No Antibiotic) A->B1 Split and Treat B2 This compound (0.5x MIC) A->B2 Split and Treat B3 Erythromycin (0.5x MIC) A->B3 Split and Treat C RNA Extraction B1->C Harvest Cells B2->C Harvest Cells B3->C Harvest Cells D rRNA Depletion C->D E RNA-seq Library Preparation D->E F High-Throughput Sequencing E->F G Quality Control and Trimming F->G H Read Mapping to Reference Genome G->H I Differential Gene Expression Analysis H->I J Pathway and Functional Enrichment Analysis I->J

Caption: Experimental workflow for comparative transcriptomics.

Data Presentation: Representative Transcriptomic Changes

The following table presents a selection of differentially expressed genes in E. coli treated with Erythromycin.[7] This data is illustrative of the types of transcriptomic changes that might be observed in bacteria treated with a ribosome-targeting antibiotic like this compound.

GeneFunctionLog2 Fold Change (Erythromycin vs. Control)p-value
rplD50S ribosomal protein L42.5< 0.001
rpsJ30S ribosomal protein S102.1< 0.001
infBTranslation initiation factor IF-21.8< 0.001
groELChaperonin GroEL3.2< 0.001
dnaKChaperone protein DnaK2.9< 0.001
clpBATP-dependent protease ClpB2.7< 0.001
purAAdenylosuccinate synthetase-1.5< 0.01
carACarbamoyl-phosphate synthase small subunit-1.9< 0.01
aroGChorismate synthase-2.2< 0.001

Note: The data presented here is for illustrative purposes and is derived from a study on E. coli treated with Erythromycin.[7] Actual results for this compound may vary.

Comparative Analysis and Expected Outcomes

A comparative transcriptomic analysis of bacteria treated with this compound and other ribosome-targeting antibiotics would likely reveal both shared and distinct gene expression profiles.

Expected Similarities:

  • Upregulation of ribosomal protein genes: Inhibition of protein synthesis often leads to a feedback mechanism that upregulates the expression of ribosomal proteins.

  • Induction of stress response genes: The accumulation of stalled ribosomes and misfolded proteins can trigger the heat shock response and other stress-related pathways. This includes the upregulation of chaperones (e.g., GroEL, DnaK) and proteases (e.g., ClpB).

  • Downregulation of metabolic pathways: A general downregulation of genes involved in biosynthetic pathways, such as amino acid and nucleotide synthesis, is expected as the cell conserves resources in response to translational stress.

Expected Differences:

  • Specific efflux pump and resistance gene induction: The transcriptomic profile may reveal the upregulation of specific efflux pumps or antibiotic-modifying enzymes that are more effective against this compound compared to other antibiotics.

  • Differential effects on virulence gene expression: Sub-inhibitory concentrations of some protein synthesis inhibitors have been shown to modulate the expression of virulence factors.[8][9] The specific effects of this compound on virulence gene regulation would be a key area of investigation. For instance, studies on quinupristin/dalfopristin, another streptogramin, have shown a reduction in the release of certain S. aureus virulence factors.[8][9]

This guide provides a foundational framework for conducting and interpreting comparative transcriptomic studies of this compound. By understanding its mechanism of action and employing a robust experimental design, researchers can gain valuable insights into the bacterial response to this potent antibiotic, paving the way for the development of novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal Procedures for Griseoviridin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling and Disposal of Griseoviridin (B1245102)

This compound is a potent antibiotic with hazardous properties, necessitating strict adherence to safety and disposal protocols to protect laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper management of this compound waste, from initial handling to final disposal. The procedures outlined below are based on available safety data and general best practices for hazardous chemical waste management in a research setting.

Immediate Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary
ParameterValue
Recommended Disposal MethodIncineration by a licensed hazardous waste management facility.
In-Lab Inactivation ProtocolNo validated chemical inactivation or degradation protocols are currently available. Direct disposal is the recommended procedure.

Step-by-Step Operational and Disposal Plan

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.

Step 1: Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Pure, unused, or expired this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, weighing paper, gloves).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Segregate this compound waste at the point of generation. It must be collected as hazardous chemical waste. Do not mix with non-hazardous trash, biohazardous waste (unless dually contaminated), or other incompatible chemical waste streams.

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.

    • The container should be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and any other constituents of the solution.

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]

    • Scoop up the absorbed material and place it in a closed, labeled container for disposal as hazardous waste.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

Step 3: Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat, flames, and incompatible materials such as strong oxidizing agents and strong acids.[1]

    • Keep containers tightly closed in a dry and well-ventilated place.[1]

Step 4: Final Disposal
  • Professional Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Recommended Disposal Method: The suggested method of disposal for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by a licensed and equipped waste disposal facility. Do not attempt incineration in the laboratory.

Experimental Protocols

Detailed experimental protocols for the in-laboratory inactivation or degradation of this compound are not available in the current scientific literature or safety data sheets. The recommended procedure is direct disposal via incineration by a professional waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Griseoviridin_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate as Hazardous Chemical Waste A->B C Collect in Labeled, Compatible Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Transport by Licensed Hazardous Waste Contractor F->G H Incineration at Approved Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Griseoviridin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Griseoviridin is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment. Adherence to these guidelines is critical when working with this antibiotic.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a poison when administered via intraperitoneal, subcutaneous, and intravenous routes.[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., heavy rubber gloves).[1]
Eye Protection Tightly fitting safety goggles.[1]
Respiratory Protection An appropriate respirator should be worn.[1] All work should ideally be conducted in a fume hood.
Body Protection Protective clothing to prevent skin contact.[1]
Foot Protection Rubber boots.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid remove_ppe Doff PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe

This compound Handling Workflow Diagram

Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure that all necessary equipment and reagents are placed within a certified chemical fume hood to minimize the risk of inhalation.

Handling:

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood.

  • Solution Preparation: Add the desired solvent to the this compound powder in a suitable container. Gently swirl to dissolve. Avoid shaking to prevent aerosol generation.

  • Experimental Use: Perform all experimental procedures involving this compound within the fume hood.

Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate laboratory disinfectant.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and weigh boats, should be collected in a designated hazardous waste container.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Doff PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE in the appropriate hazardous waste stream.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Rinse eyes with plenty of water for several minutes.[1] If irritation persists, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griseoviridin
Reactant of Route 2
Griseoviridin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.